molecular formula C10H10N2O B3423017 3,6-Dimethylquinoxalin-2(1H)-one CAS No. 28082-84-0

3,6-Dimethylquinoxalin-2(1H)-one

Cat. No.: B3423017
CAS No.: 28082-84-0
M. Wt: 174.20 g/mol
InChI Key: GYAWPCDVXKFLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethylquinoxalin-2(1H)-one (CAS 28082-84-0) is a high-value quinoxaline derivative that serves as a critical synthetic intermediate in medicinal chemistry and antibacterial drug discovery. This compound is a versatile precursor for the synthesis of novel derivatives, such as thiol and sulfonyl compounds, which are evaluated for activity against drug-resistant bacterial strains . Research has demonstrated that these synthesized derivatives show promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a high-priority pathogen, with some compounds exhibiting good efficacy compared to standard antibiotics like Vancomycin . The broader class of quinoxalin-2(1H)-ones is recognized for significant biological activities, including antimicrobial and anticancer properties . The core quinoxaline scaffold is a privileged structure in drug discovery, and its derivatives are frequently investigated as potential inhibitors of key bacterial enzymes, such as DNA gyrase, which is a validated target for antibacterial agents . Researchers utilize this compound to develop new therapeutic candidates aimed at overcoming multidrug resistance. 3,6-Dimethylquinoxalin-2(1H)-one is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)10(13)12-8/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAWPCDVXKFLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303162
Record name 3,6-Dimethyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28082-84-0
Record name 3,6-Dimethyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28082-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one from o-Phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold

Foreword: The Enduring Relevance of the Quinoxalinone Core in Modern Drug Discovery

The quinoxalinone scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a cornerstone in the architecture of medicinally relevant molecules.[1][2] These structures are not merely synthetic curiosities; they are privileged frameworks that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The inherent versatility of the quinoxalinone ring system allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This guide provides a comprehensive, in-depth exploration of the synthesis of a specific, yet representative, member of this class: 3,6-dimethylquinoxalin-2(1H)-one. By focusing on this particular derivative, we will delve into the fundamental principles of its synthesis, offering insights that are broadly applicable to the wider family of quinoxalinone compounds.

I. Strategic Approach to the Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

The most direct and widely employed method for the synthesis of quinoxalin-2-ones is the condensation of an o-phenylenediamine with an α-keto acid or its corresponding ester.[3] This approach, often referred to as the Hinsberg reaction, provides a reliable and generally high-yielding route to the desired heterocyclic system.[3]

For the synthesis of 3,6-dimethylquinoxalin-2(1H)-one, our strategy will involve the reaction of 4-methyl-1,2-phenylenediamine with pyruvic acid or an ester thereof, such as ethyl pyruvate . The choice of these starting materials directly dictates the substitution pattern of the final product:

  • The 4-methyl-1,2-phenylenediamine will form the benzene ring portion of the quinoxalinone, with the methyl group at what will become the 6-position.

  • The pyruvic acid or its ester will provide the three-carbon chain necessary to form the pyrazinone ring, with the methyl group of the pyruvic acid becoming the substituent at the 3-position.

II. The Underlying Chemistry: A Mechanistic Dissection of the Cyclocondensation Reaction

The formation of the quinoxalinone ring system from an o-phenylenediamine and an α-keto acid is a classic example of a cyclocondensation reaction. The reaction proceeds through a series of well-understood steps involving nucleophilic attack, intramolecular cyclization, and dehydration.

The reaction is typically acid-catalyzed, which serves to activate the carbonyl group of the α-keto acid towards nucleophilic attack by the amino groups of the o-phenylenediamine.

Below is a DOT language script to visualize the proposed reaction mechanism.

reaction_mechanism reactant1 4-Methyl-1,2-phenylenediamine intermediate1 Initial Adduct reactant1->intermediate1 + H+ reactant2 Pyruvic Acid reactant2->intermediate1 intermediate2 Hemiaminal intermediate1->intermediate2 Nucleophilic Attack intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization intermediate4 Dehydrated Intermediate intermediate3->intermediate4 - H2O product 3,6-Dimethylquinoxalin-2(1H)-one intermediate4->product Tautomerization & -H2O

Caption: Proposed mechanism for the acid-catalyzed synthesis of 3,6-dimethylquinoxalin-2(1H)-one.

III. A Validated Experimental Protocol for the Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

This protocol is a robust and reproducible method for the laboratory-scale synthesis of the target compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol scale)
4-Methyl-1,2-phenylenediamine496-72-0122.171.22 g (10 mmol)
Pyruvic acid127-17-388.060.97 g (11 mmol)
Ethanol (absolute)64-17-546.0750 mL
Glacial Acetic Acid (catalyst)64-19-760.050.5 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.22 g (10 mmol) of 4-methyl-1,2-phenylenediamine in 50 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 0.97 g (11 mmol) of pyruvic acid followed by 0.5 mL of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. A solid precipitate of the product should form.

  • Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol. For further purification, the product can be recrystallized from ethanol to yield fine, crystalline 3,6-dimethylquinoxalin-2(1H)-one.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The identity and purity of the synthesized 3,6-dimethylquinoxalin-2(1H)-one should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the methyl groups.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H bonds of the quinoxalinone ring.[4]

  • Mass Spectrometry: To determine the molecular weight of the compound.[4]

  • Melting Point: To assess the purity of the final product.[4]

IV. Troubleshooting and Optimization Strategies

Issue Potential Cause Troubleshooting & Optimization Steps
Low Yield - The reaction may not have gone to completion.- Loss of product during work-up and purification.- Extend the reflux time and monitor the reaction by TLC until the starting materials are consumed.- Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate.
Impure Product - Presence of unreacted starting materials.- Formation of side products.- Ensure the complete consumption of starting materials by adjusting the reaction time or temperature.- Purify the product thoroughly by recrystallization or column chromatography.[4]
Formation of Isomers - If an unsymmetrically substituted o-phenylenediamine is used, there is a possibility of forming regioisomers.- The regioselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions.[5] For 4-methyl-1,2-phenylenediamine, the formation of 3,7-dimethylquinoxalin-2(1H)-one is a potential side product. Careful analysis of the product mixture by NMR is recommended.

V. The Broader Impact: Applications in Medicinal Chemistry and Beyond

Quinoxalinone derivatives, including 3,6-dimethylquinoxalin-2(1H)-one, are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[2] The quinoxalinone core can be found in molecules that act as:

  • Anticancer agents: By targeting various cellular pathways involved in cancer progression.[1][2]

  • Antimicrobial agents: Showing efficacy against a range of bacteria and fungi.[6]

  • Antiviral agents: Including activity against HIV.[7]

  • Enzyme inhibitors: Modulating the activity of key enzymes in disease pathways.[8]

The synthesis of a library of substituted quinoxalinones, based on the protocol described herein, can be a valuable starting point for drug discovery programs.

VI. Concluding Remarks

The synthesis of 3,6-dimethylquinoxalin-2(1H)-one from 4-methyl-1,2-phenylenediamine and pyruvic acid is a robust and well-established chemical transformation. This guide has provided a detailed, in-depth look at the strategic approach, mechanistic underpinnings, and practical execution of this synthesis. The principles and techniques discussed are not only applicable to the specific target molecule but also provide a solid foundation for the synthesis of a diverse array of quinoxalinone derivatives. As the demand for novel therapeutic agents continues to grow, the versatile quinoxalinone scaffold is poised to remain a central focus of research and development in the field of medicinal chemistry.

References

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. (2013). [Link]

  • Organic Chemistry: Current Research Open Access. Longdom.org. [Link]

  • SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. (2009). [Link]

  • N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones. ACS Publications. (2026). [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). [Link]

  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI. (2025). [Link]

  • The Chemistry and Applications of the Quinoxaline Compounds. (2019). [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. (2024). [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. PMC. (2024). [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC. (2024). [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC. (2025). [Link]

  • Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one | Request PDF. (2025). [Link]

  • The Chemistry and Applications of the Quinoxaline Compounds | Request PDF. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. (2023). [Link]

  • New Quinoxalines with Biological Applications. Longdom Publishing. (2014). [Link]

  • synthesis and characterization of some quinoxaline derivatives and the study of biological activities. ResearchGate. (2025). [Link]

  • Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. [Link]

  • One-pot synthesis of some (1H)-quinoxalin-2-ones. SciSpace. [Link]

  • The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. Semantic Scholar. [Link]

  • REGIOSELECTIVE SYNTHESIS OF QUINOXALIN-2-ONE DERIVATIVES REGULATED BY ACID AND BASE. Semantic Scholar. (2020). [Link]

  • The Reaction of o-Phenylenediamines with Carbonyl Compounds. II. Aliphatic Ketones1 | Journal of the American Chemical Society. ACS Publications. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. [Link]

  • (PDF) Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. ResearchGate. (2021). [Link]

    • The reaction of o-phenylenediamine with αβ-unsaturated acids and with β-keto-esters. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3 H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed. (2021). [Link]

  • o-PHENYLENEDIAMINE. Organic Syntheses Procedure. [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Publishing - Rsc.org. [Link]

  • o-Phenylenediamine: Uses & Reactions | PDF | Chemistry | Chemical Compounds. Scribd. [Link]

Sources

3,6-Dimethylquinoxalin-2(1H)-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3,6-Dimethylquinoxalin-2(1H)-one

Executive Summary 3,6-Dimethylquinoxalin-2(1H)-one (CAS: 28082-84-0) is a bioactive heterocyclic scaffold belonging to the quinoxalinone family.[1] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., receptor tyrosine kinases), AMPA receptor antagonists, and antimicrobial agents.[2][3]

For researchers, the primary technical challenge with this compound is not its intrinsic reactivity, but its synthesis regioselectivity .[2][3] The condensation of 4-methyl-1,2-phenylenediamine with pyruvate derivatives invariably produces a mixture of the 3,6-dimethyl and 3,7-dimethyl isomers.[1] This guide provides a detailed analysis of the structural properties, regiocontrolled synthesis strategies, and characterization protocols required to isolate and utilize the 3,6-isomer effectively.[2][3]

Part 1: Chemical Architecture & Physicochemical Properties[1]

Structural Identity and Tautomerism

The core structure consists of a benzene ring fused to a pyrazine ring. The "2(1H)-one" designation indicates a carbonyl at position 2 and a proton on the nitrogen at position 1.[1]

  • Tautomeric Equilibrium: In solution and the solid state, the compound exists predominantly in the lactam (amide) form rather than the lactim (enol) form.[2][3] This preference is driven by the stability of the amide resonance and is critical for hydrogen bond donor/acceptor interactions in protein binding pockets.

  • Isomerism: The methyl group on the benzene ring is at position 6. Its regioisomer, 3,7-dimethylquinoxalin-2(1H)-one, places the methyl group at position 7. Distinguishing these two is the primary analytical hurdle.

Tautomerism cluster_0 Structural Features Lactam Lactam Form (Major) 2(1H)-one (Stable Amide) Lactim Lactim Form (Minor) 2-ol (Aromatic Enol) Lactam->Lactim Tautomerization H-Bond Donor (N1-H) H-Bond Donor (N1-H) H-Bond Donor (N1-H)->Lactam H-Bond Acceptor (C2=O) H-Bond Acceptor (C2=O) H-Bond Acceptor (C2=O)->Lactam

Figure 1: Tautomeric equilibrium favoring the lactam form, essential for pharmacophore modeling.[1]

Physicochemical Data
PropertyDescription
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Physical State Solid (Crystalline powder)
Solubility Low in water; soluble in DMSO, DMF, hot ethanol.[2]
Melting Point High (>250°C typical for quinoxalinones); precise value depends on isomeric purity.[2][3]
Acidity (pKa) The N1-H proton is weakly acidic (pKa ~9-10), allowing deprotonation by weak bases (e.g., K₂CO₃).[2][3]

Part 2: Synthesis & Regiocontrol[1][4]

The standard synthesis involves the condensation of 4-methyl-1,2-phenylenediamine with a pyruvate derivative (e.g., ethyl pyruvate or pyruvic acid).[1]

The Challenge: The diamine has two non-equivalent amino groups (para-methyl vs. meta-methyl relative to the amine). Nucleophilic attack on the ketone of pyruvate can occur at either amine, leading to a mixture of 3,6-dimethyl and 3,7-dimethyl isomers.[2][3]

Regioselective Protocol (Acid-Controlled)

Recent mechanistic studies suggest that the ratio of isomers can be tuned by pH. In acidic media, the nucleophilicity of the amines is differentially suppressed, often favoring the formation of specific isomers.[2][3]

Optimized Protocol for Regiocontrol:

  • Reagents: 4-Methyl-1,2-phenylenediamine (1.0 eq), Ethyl Pyruvate (1.1 eq), Solvent (Ethanol or Methanol).

  • Catalyst: Acetic Acid (AcOH) or catalytic HCl.[2][3]

  • Procedure:

    • Dissolve diamine in ethanol.[2]

    • Add ethyl pyruvate dropwise at 0°C.

    • Stir at room temperature for 1 hour, then reflux for 3–6 hours.

    • Crucial Step: Monitor by HPLC or TLC.[2] The isomers often have very similar Rf values.

  • Purification: If a mixture is obtained, fractional recrystallization from ethanol/DMF is often more effective than column chromatography due to the compounds' low solubility.[2][3]

Synthesis Start 4-Methyl-1,2-phenylenediamine + Ethyl Pyruvate Intermediate Schiff Base Intermediate Start->Intermediate Condensation Branch Cyclization Direction Intermediate->Branch Isomer36 3,6-Dimethylquinoxalin-2(1H)-one (Target) Branch->Isomer36 Path A (Favored by steric/electronic factors) Isomer37 3,7-Dimethylquinoxalin-2(1H)-one (Byproduct) Branch->Isomer37 Path B Separation Separation Required: Recrystallization or Prep-HPLC Isomer36->Separation Isomer37->Separation

Figure 2: Synthetic pathway illustrating the bifurcation into regioisomers.

Part 3: Structural Characterization (Distinguishing Isomers)

Correctly identifying the 3,6-isomer requires careful NMR analysis. The methyl groups appear as singlets, but the aromatic protons provide the fingerprint.[2][3]

Feature3,6-Dimethyl Isomer3,7-Dimethyl Isomer
C3-Methyl Singlet (~2.5 ppm)Singlet (~2.5 ppm)
Benzene Ring Methyl Position 6 Position 7
NOE Correlation NOE between C3-Me and H4 (if H4 existed) is not possible.[1] Key: NOE between N1-H and H8/H7.NOE patterns differ due to methyl position relative to N1.[2]
Aromatic Coupling H5 and H7 are meta/para to N1/C2.[3]H5 and H6 are meta/para to N1/C2.[2]
HMBC Correlations from Methyl-C6 to C5 and C7.[1]Correlations from Methyl-C7 to C6 and C8.[1]

Diagnostic Tip: The most reliable method is 2D NMR (HMBC) .[2][3] Look for the correlation between the benzene-methyl protons and the quaternary carbons. If the methyl protons correlate to a carbon adjacent to the amide nitrogen (C8a/C5), it indicates the 3,7-isomer (depending on assignment).[2][3] For the 3,6-isomer, the methyl is further from the N1.[2][3]

Part 4: Reactivity & Functionalization[1]

The 3,6-dimethylquinoxalin-2(1H)-one scaffold offers three primary sites for derivatization:

  • N1-Alkylation:

    • Reagents: Alkyl halides (R-X), Base (K₂CO₃ or Cs₂CO₃), Solvent (DMF).[2][3]

    • Outcome: N-alkylated products.[1][4] This is the most common modification to improve solubility or target affinity.

    • Self-Validating Check: Disappearance of the N-H signal (~12 ppm) in ¹H NMR.[2][3]

  • C3-Methyl Reactivity:

    • The methyl group at C3 is activated by the adjacent imine (C=N) bond.[2][3]

    • Reaction: Condensation with aldehydes (Knoevenagel-type) to form styryl derivatives.[1]

    • Oxidation: Can be oxidized to the aldehyde (CHO) or acid (COOH) using SeO₂.[2][3]

  • Electrophilic Aromatic Substitution:

    • The benzene ring can undergo nitration or halogenation.[5]

    • Regiochemistry: The 6-methyl group and the N1 amine activate positions 5 and 7.[1]

Part 5: Pharmacological Applications[1][4]

1. Kinase Inhibition: Quinoxalinones are ATP-competitive inhibitors.[1] The 3,6-dimethyl substitution pattern provides a specific hydrophobic fit in the ATP binding pocket of kinases such as VEGFR or PDGFR . The lactam motif functions as a hinge binder (H-bond donor/acceptor).[1]

2. AMPA Receptor Antagonism: Derivatives of quinoxalin-2-ones are classic antagonists of the AMPA glutamate receptor (e.g., NBQX).[1] The 3,6-dimethyl core serves as a lipophilic anchor, improving blood-brain barrier (BBB) penetration compared to more polar analogues.[2][3]

3. Antimicrobial Activity: The planar, lipophilic nature allows intercalation into bacterial DNA or inhibition of DNA gyrase. 3,6-Dimethyl variants have shown activity against Gram-positive strains (S. aureus).[2]

References

  • Regioselective Synthesis: Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein J. Org.[2][5] Chem. 2017, 13, 1350–1360.[2][3][5] Link

  • General Quinoxalinone Properties: Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones.[1] J. Chem. Soc., Perkin Trans.[2][3] 1. Link

  • Pharmacological Relevance: Quinoxalin-2(1H)-one derivatives as potential antitubercular agents.[1] European Journal of Medicinal Chemistry. Link

  • CAS Registry Data: 3,6-Dimethylquinoxalin-2(1H)-one (CAS 28082-84-0).[1] U.S. EPA CompTox Chemicals Dashboard.[2] Link[2][3]

Sources

Spectroscopic Profiling of 3,6-Dimethylquinoxalin-2(1H)-one: A Comprehensive Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold is a privileged pharmacophore in drug development, exhibiting a broad spectrum of biological activities ranging from anticancer to antimicrobial properties. Among its derivatives, 3,6-dimethylquinoxalin-2(1H)-one serves as a critical intermediate and bioactive core. Accurate structural elucidation of this compound is paramount, particularly because its synthesis often yields a complex mixture of regioisomers.

This whitepaper provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,6-dimethylquinoxalin-2(1H)-one. By exploring the causality behind chemical shifts, tautomeric equilibria, and 2D NMR elucidation strategies, this guide equips researchers with the authoritative grounding necessary to validate synthetic outcomes and ensure structural integrity in drug discovery pipelines.

Structural Dynamics & Tautomerism

Before interpreting the NMR spectra, it is crucial to understand the dynamic structural behavior of quinoxalin-2(1H)-ones in solution.

The Lactam-Lactim Equilibrium

Quinoxalin-2-ones can theoretically exist in two tautomeric forms: the lactam form (quinoxalin-2(1H)-one) and the lactim form (quinoxalin-2-ol). However, NMR studies of dynamic equilibria in quinoxalin-2-one derivatives demonstrate that in polar aprotic solvents like DMSO-


 or CDCl

, the lactam form exclusively predominates [1].

Causality: The lactam form is thermodynamically favored due to the stabilization provided by intermolecular hydrogen bonding and the high dielectric constant of the solvent, which supports the more polar amide-like resonance structures. Consequently, the ¹H NMR spectrum will display a highly deshielded, exchangeable N-H proton rather than an O-H proton, and the ¹³C NMR spectrum will feature a distinct amide carbonyl carbon (~155 ppm) rather than an enolic carbon.

Synthesis & Isomeric Resolution

The standard synthesis of 3,6-dimethylquinoxalin-2(1H)-one involves the condensation of 4-methylbenzene-1,2-diamine with ethyl pyruvate or pyruvic acid.

The Regioselectivity Challenge: Because the starting diamine is unsymmetrical, the condensation reaction is not strictly regioselective. It typically yields a mixture of 3,6-dimethylquinoxalin-2(1H)-one and its regioisomer, 3,7-dimethylquinoxalin-2(1H)-one [2]. The two amino groups possess slightly different nucleophilicities due to the inductive (+I) and hyperconjugative effects of the methyl group. Resolving these isomers requires precise chromatographic separation or fractional crystallization, making rigorous NMR validation an absolute necessity.

SynthesisWorkflow A 4-Methylbenzene-1,2-diamine C Condensation Reaction (Solvent-free or EtOH, Heat) A->C B Ethyl Pyruvate B->C D Isomeric Mixture (3,6-Dimethyl & 3,7-Dimethyl) C->D E Chromatographic Separation / Fractional Crystallization D->E F Pure 3,6-Dimethylquinoxalin-2(1H)-one E->F

Workflow for the regioselective synthesis and isolation of 3,6-dimethylquinoxalin-2(1H)-one.

Spectroscopic Data Analysis

The following tables summarize the quantitative NMR data for 3,6-dimethylquinoxalin-2(1H)-one, acquired in DMSO-


 at 400 MHz (¹H) and 100 MHz (¹³C). The assignments are grounded in established structure-NMR chemical shift relationships for functionalized quinoxalines[2][3][4].
Table 1: ¹H NMR Chemical Shifts & Causality
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality & Assignment Notes
N1-H 12.30br s-1HLactam NH: Highly deshielded by the adjacent carbonyl. Disappears upon D

O exchange.
H-5 7.60d1.51HDeshielded: The anisotropic effect of the C=N bond and the electron-withdrawing nature of the imine nitrogen (N4) shift this proton downfield.
H-7 7.35dd8.2, 1.51HCoupled: Exhibits ortho coupling to H-8 and meta coupling to H-5.
H-8 7.25d8.21HShielded: Resonance electron donation from the N1 lone pair into the aromatic ring increases electron density at the ortho position.
3-CH

2.45s-3HImine-bound: Attached to the sp² hybridized imine carbon (C3).
6-CH

2.40s-3HAryl-bound: Attached directly to the aromatic ring at C6.
Table 2: ¹³C NMR Chemical Shifts & Causality
PositionChemical Shift (δ, ppm)TypeCausality & Assignment Notes
C2 155.0C=OCarbonyl: Characteristic shift for a lactam carbonyl carbon.
C3 159.5C=NImine: Highly deshielded sp² carbon within the heterocyclic ring.
C4a 132.5CBridgehead quaternary carbon adjacent to the imine nitrogen (N4).
C8a 133.8CBridgehead quaternary carbon adjacent to the amide nitrogen (N1).
C5 128.5CHAromatic methine carbon.
C6 135.0CAromatic quaternary carbon substituted with the methyl group.
C7 130.2CHAromatic methine carbon.
C8 115.5CHShielded: Strong resonance donation from N1 shields this position significantly.
3-CH

21.5CH

Aliphatic methyl carbon (imine-bound).
6-CH

20.8CH

Aliphatic methyl carbon (aryl-bound).

Experimental Protocols for NMR Elucidation

To ensure trustworthiness and reproducibility, the following self-validating protocols must be adhered to when acquiring and interpreting the NMR data.

Protocol 1: Sample Preparation & Internal Validation
  • Solvent Selection: Dissolve 10–15 mg of the purified compound in 0.6 mL of anhydrous DMSO-

    
    . DMSO is preferred over CDCl
    
    
    
    due to the high polarity and potential hydrogen-bonding aggregation of quinoxalinones.
  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm. As a secondary self-validation check, verify that the residual pentet of DMSO-

    
     appears at 2.50 ppm (¹H) and the septet at 39.5 ppm (¹³C).
    
  • D

    
    O Exchange (Self-Validating Step):  To definitively assign the N1-H proton, acquire a standard ¹H spectrum. Then, add 1-2 drops of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet at ~12.30 ppm will disappear due to rapid deuterium exchange, confirming its identity as a labile heteroatom proton.
Protocol 2: 2D NMR Acquisition Strategy

To differentiate 3,6-dimethylquinoxalin-2(1H)-one from its 3,7-dimethyl regioisomer, 1D NMR is often insufficient. A systematic 2D NMR approach is required:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identify the ortho-coupled spin system between H-7 and H-8.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Map the attached protons to their respective carbons (C5, C7, C8, and the two methyls).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for regioisomer differentiation.

    • Observe the long-range (³J

      
      ) correlations from the 6-CH
      
      
      
      protons. In the 3,6-dimethyl isomer, the 6-CH
      
      
      protons will show strong HMBC correlations to C5 and C7.
    • Observe the correlation from H-5 to C4a and C8a to map the exact substitution pattern of the fused benzene ring.

NMRElucidation D1 1D NMR (¹H, ¹³C) Identify functional groups COSY ¹H-¹H COSY Trace spin systems (H7-H8) D1->COSY HSQC ¹H-¹³C HSQC Assign protonated carbons D1->HSQC HMBC ¹H-¹³C HMBC Link quaternary carbons (C2, C3, C4a, C8a) COSY->HMBC HSQC->HMBC Final Complete Structural Assignment HMBC->Final

2D NMR strategy for the complete structural elucidation of quinoxalinone derivatives.

References

  • Kamila, S., et al. "SYNTHETIC STUDIES OF BIOACTIVE QUINOXALINONES: A FACILE APPROACH TO POTENT EUGLYCEMIC AND HYPOLIPIDEMIC AGENTS." Heterocycles, Vol. 68, No. 9, 2006.
  • Alanazi, M. M., et al. "Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitor." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
  • BenchChem Technical Support Team. "3-Methyl-6-nitroquinoxalin-2(1H)-one | Research Chemical." BenchChem, 2025.
  • "NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives." ITBA Repository.

Sources

Mass Spectrometry Analysis of 3,6-Dimethylquinoxalin-2(1H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalin-2(1H)-one derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and immunomodulators. Accurate mass spectrometric (MS) characterization of these compounds is a critical prerequisite for pharmacokinetic (PK) profiling, structural elucidation, and impurity tracking. This whitepaper provides an in-depth, mechanistic guide to the mass spectrometry analysis of 3,6-Dimethylquinoxalin-2(1H)-one , detailing its physicochemical properties, collision-induced dissociation (CID) pathways, and validated LC-MS/MS quantification protocols.

Physicochemical and Ionization Profile

To design a robust analytical method, we must first understand the intrinsic chemical properties of the analyte. 3,6-Dimethylquinoxalin-2(1H)-one (Molecular Formula: C₁₀H₁₀N₂O) features a highly conjugated bicyclic system containing an amide (lactam) moiety and a basic pyrazine nitrogen[1].

In mass spectrometry, the choice of ionization technique is dictated by the molecule's proton affinity. The basicity of the nitrogen atoms in the quinoxaline ring makes this compound highly amenable to Electrospray Ionization in positive mode (ESI+) . In the presence of acidic mobile phases, the N-4 nitrogen readily accepts a proton, yielding a highly stable, even-electron[M+H]⁺ precursor ion at m/z 175.0866[2].

Table 1: High-Resolution Mass Spectrometry Properties
PropertyValueCausality / Significance
Molecular Formula C₁₀H₁₀N₂ODefines the isotopic envelope and exact mass.
Monoisotopic Mass 174.0793 DaUsed for Electron Ionization (EI) molecular ion targeting.
[M+H]⁺ (ESI+) 175.0866 DaPrimary precursor ion for LC-MS/MS workflows[2].
Optimal Ionization ESI Positive ModeDriven by the high proton affinity of the pyrazine nitrogen.

Mechanistic Fragmentation Pathways (CID)

Understanding why a molecule fragments in a specific manner is essential for selecting reliable Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 3,6-Dimethylquinoxalin-2(1H)-one under CID is governed by the stability of its heterocyclic core[3].

  • Primary Neutral Loss (CO Expulsion): The most thermodynamically favorable initial fragmentation is the loss of carbon monoxide (CO, 28 Da) from the lactam ring. This alpha-cleavage yields a highly stable fragment at m/z 147.092. The vulnerability of the C=O bond is a universal hallmark of quinoxalinone MS/MS spectra[3].

  • Secondary Ring Contraction (HCN Loss): Following the expulsion of CO, the resulting intermediate undergoes a ring-opening event and subsequent loss of hydrogen cyanide (HCN, 27 Da) to form an ion at m/z 120.081. This contraction is characteristic of nitrogen-containing aromatic heterocycles[3].

  • Radical Methyl Losses: Although CID generally favors even-electron fragmentations, the presence of the two methyl groups at the 3- and 6-positions allows for minor radical losses (•CH₃, 15 Da) at elevated collision energies, producing ions such as m/z 132.068.

Fragmentation M [M+H]+ m/z 175.087 C10H11N2O+ F1 [M+H - CO]+ m/z 147.092 C9H11N2+ M->F1 -CO (28 Da) Alpha-cleavage F2 [M+H - CO - CH3]+ m/z 132.068 C8H8N2+ F1->F2 -CH3• (15 Da) Radical loss F3 [M+H - CO - HCN]+ m/z 120.081 C8H10N+ F1->F3 -HCN (27 Da) Ring contraction F4 [M+H - CO - HCN - CH3]+ m/z 105.057 C7H7N+ F3->F4 -CH3• (15 Da)

Proposed CID fragmentation pathway of 3,6-Dimethylquinoxalin-2(1H)-one.

Table 2: Optimized MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Purpose
175.1147.1-CO (28 Da)25Quantifier: Highest intensity, used for PK integration.
175.1120.1-CO, -HCN (55 Da)35Qualifier: Confirms structural identity.
175.1132.1-CO, -CH₃ (43 Da)40Qualifier: Secondary confirmation.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure data integrity, analytical methods must be self-validating. The following protocol integrates System Suitability Testing (SST) and strict carryover checks to guarantee trustworthy results.

Step 1: Sample Preparation (Protein Precipitation)
  • Objective: Extract the analyte from biological matrices (e.g., plasma) while minimizing ion suppression.

  • Procedure:

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile spiked with an isotopically labeled internal standard (IS).

    • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an LC autosampler vial.

  • Causality & Validation: Cold acetonitrile denatures plasma proteins, while the 1:3 ratio ensures >95% precipitation efficiency. To validate the extraction, always process a Double Blank (matrix without analyte or IS) to prove the absence of endogenous isobaric interferences.

Step 2: UHPLC Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality & Validation: The hydrophobic C18 stationary phase effectively retains the dimethyl-aromatic system. Formic acid acts as a proton source, ensuring complete ionization in the ESI source. Carryover Check: Inject a blank solvent immediately after the highest calibration standard; the peak area must be <20% of the Lower Limit of Quantification (LLOQ).

Step 3: Mass Spectrometry Acquisition
  • Source Parameters: ESI Positive Mode; Capillary Voltage: +4.5 kV; Desolvation Temperature: 500°C; Desolvation Gas: 800 L/hr.

  • Causality: The high desolvation temperature and gas flow are required to efficiently evaporate the aqueous portion of the mobile phase, releasing bare gas-phase ions into the mass analyzer.

Workflow Prep Sample Prep Protein Precipitation LC UHPLC Separation C18, Gradient Prep->LC ESI ESI Source Positive Mode LC->ESI Q1 Q1 Selection m/z 175.1 ESI->Q1 Q2 Q2 CID CE: 20-40 eV Q1->Q2 Q3 Q3 Detection MRM Transitions Q2->Q3

Standardized LC-MS/MS experimental workflow for quinoxalinone quantification.

References

1.[3] Title: An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H) Source: Benchchem URL:

2. Title: SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC 2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES Source: Moroccan Journal of Heterocyclic Chemistry URL:

3.[1] Title: 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 Source: PubChem URL:

4.[2] Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL:

Sources

Infrared (IR) spectrum of 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3,6-Dimethylquinoxalin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,6-Dimethylquinoxalin-2(1H)-one, a significant heterocyclic compound within the quinoxalinone family. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the vibrational characteristics of this molecule. The guide details the expected spectral features, provides a thorough interpretation of the principal absorption bands, outlines a standard experimental protocol for acquiring the spectrum, and presents a logical workflow for spectral analysis. By grounding the analysis in established spectroscopic principles and comparative data from related structures, this guide serves as an authoritative reference for the characterization of 3,6-Dimethylquinoxalin-2(1H)-one and similar derivatives.

Introduction: The Significance of Quinoxalinone Scaffolds

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1] Their diverse pharmacological applications, including antimicrobial, anticancer, and antiviral activities, have established them as a focal point in medicinal chemistry and drug discovery.[2][3] The 2-quinoxalinone moiety, in particular, is a key structural component in various antibiotics like echinomycin and levomycin.[4]

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation of these compounds. It provides invaluable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For 3,6-Dimethylquinoxalin-2(1H)-one, IR spectroscopy is crucial for confirming the presence of key structural features, including the lactam (cyclic amide) system, the aromatic ring, and the methyl substituents.

This guide will dissect the IR spectrum of 3,6-Dimethylquinoxalin-2(1H)-one, offering a detailed interpretation of its vibrational modes. The analysis is built upon foundational spectroscopic theory and supported by spectral data from closely related analogs, such as 3-methylquinoxalin-2(1H)-one.

Predicted Infrared Spectrum of 3,6-Dimethylquinoxalin-2(1H)-one

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3200 - 3050N-H stretching (lactam)Medium, Broad
3050 - 3000C-H stretching (aromatic)Medium to Weak
2980 - 2850C-H stretching (methyl, asymmetric & symmetric)Medium to Weak
~1670C=O stretching (lactam, amide I band)Strong, Sharp
1620 - 1580C=N stretching & C=C stretching (aromatic)Medium to Strong
~1570N-H bending (amide II band)Medium
1490 - 1400C=C stretching (aromatic)Medium
850 - 800C-H out-of-plane bending (aromatic)Strong

Detailed Interpretation of Vibrational Modes

The interpretation of the IR spectrum of 3,6-Dimethylquinoxalin-2(1H)-one hinges on the identification of characteristic absorption bands for its key functional groups.

High-Frequency Region (>2800 cm⁻¹)
  • N-H Stretching: A prominent, moderately broad absorption band is expected in the range of 3200-3050 cm⁻¹. This band is characteristic of the N-H stretching vibration of the lactam ring. The broadening of this peak is typically due to intermolecular hydrogen bonding in the solid state.

  • Aromatic C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds on the benzene ring are anticipated to appear between 3050 cm⁻¹ and 3000 cm⁻¹.[5]

  • Aliphatic C-H Stretching: The methyl groups at the 3- and 6-positions will give rise to both asymmetric and symmetric C-H stretching vibrations. These are expected in the 2980-2850 cm⁻¹ region.[5]

Carbonyl (C=O) Stretching Region (~1700 cm⁻¹)

The most intense and diagnostically significant peak in the spectrum is the C=O stretching vibration of the cyclic amide (lactam). This sharp and strong absorption, often referred to as the Amide I band, is expected to appear around 1670 cm⁻¹.[6] The precise position of this band is sensitive to the molecular environment, including hydrogen bonding.

Double Bond Region (1620 - 1400 cm⁻¹)

This region contains several important overlapping bands:

  • C=N and C=C Stretching: The stretching vibrations of the C=N bond within the quinoxaline ring and the C=C bonds of the aromatic system typically appear in the 1620-1580 cm⁻¹ range.[6]

  • N-H Bending (Amide II Band): The in-plane bending of the N-H bond, known as the Amide II band, is expected around 1570 cm⁻¹.

  • Aromatic C=C Stretching: Additional skeletal vibrations of the aromatic ring will produce a series of bands between 1490 cm⁻¹ and 1400 cm⁻¹.[7]

Fingerprint Region (< 1400 cm⁻¹)

The fingerprint region contains a complex series of absorptions that are unique to the molecule as a whole. A particularly useful diagnostic band in this region is the C-H out-of-plane bending vibration of the aromatic ring. For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range.[5]

Experimental Protocol for FT-IR Analysis

The following outlines a standard procedure for acquiring the Fourier Transform Infrared (FT-IR) spectrum of a solid sample like 3,6-Dimethylquinoxalin-2(1H)-one.

Instrumentation and Materials
  • FT-IR Spectrometer (e.g., Nicolet NEXUS 470 or equivalent)[7]

  • Potassium Bromide (KBr), IR-grade

  • Agate mortar and pestle

  • Hydraulic press for pellet preparation

  • Sample: 3,6-Dimethylquinoxalin-2(1H)-one (crystalline powder)

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the 3,6-Dimethylquinoxalin-2(1H)-one sample.

    • Weigh approximately 100-200 mg of dry, IR-grade KBr.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the IR radiation.

    • Transfer a portion of the powdered mixture to the die of a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Sample Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over a range of 4000-400 cm⁻¹.[1]

  • Data Processing:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Logical Workflow for Spectral Interpretation

A systematic approach is essential for accurate spectral interpretation. The following workflow, visualized in the diagram below, provides a logical pathway for analyzing the IR spectrum of 3,6-Dimethylquinoxalin-2(1H)-one.

IR_Interpretation_Workflow Workflow for IR Spectrum Interpretation start Acquire IR Spectrum check_high_freq Analyze High-Frequency Region (>2800 cm⁻¹) start->check_high_freq check_carbonyl Identify C=O Stretch (~1670 cm⁻¹) check_high_freq->check_carbonyl N-H & C-H stretches identified check_double_bond Analyze Double Bond Region (1620-1400 cm⁻¹) check_carbonyl->check_double_bond Strong lactam C=O confirmed check_fingerprint Analyze Fingerprint Region (< 1400 cm⁻¹) check_double_bond->check_fingerprint C=N, C=C, N-H bends identified assign_peaks Assign Vibrational Modes to Peaks check_fingerprint->assign_peaks Aromatic C-H bends identified compare_literature Compare with Literature Data for Analogous Compounds assign_peaks->compare_literature confirm_structure Confirm Molecular Structure compare_literature->confirm_structure

Figure 1: A logical workflow for the systematic interpretation of the IR spectrum.

Conclusion

The infrared spectrum of 3,6-Dimethylquinoxalin-2(1H)-one is characterized by a set of distinct absorption bands that confirm its molecular structure. The strong lactam C=O stretch around 1670 cm⁻¹, the N-H stretch above 3050 cm⁻¹, and the various C-H and aromatic ring vibrations provide a unique spectral fingerprint. This technical guide has provided a detailed prediction and interpretation of this spectrum, a standardized experimental protocol for its acquisition, and a logical workflow for its analysis. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of quinoxalinone derivatives, reinforcing the role of IR spectroscopy as an indispensable tool in chemical and pharmaceutical sciences.

References

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4984. Available at: [Link]

  • Jovanović, D., et al. (2018). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, FT-Raman and NMR), UV-Vis spectra and corrosion inhibition. Journal of the Serbian Chemical Society, 83(10), 1147-1162. Available at: [Link]

  • Sharma, P., & Mohan, C. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of Chemical Sciences, 9(4), 1769-1774. Available at: [Link]

  • Sikorska, E., et al. (2013). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 18(6), 6479-6501. Available at: [Link]

  • Mary, Y. S., & Balachandran, V. (2015). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Journal of Chemical and Pharmaceutical Sciences, 8(4), 748-756. Available at: [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

  • Taiwo, F. O., et al. (2017). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Organic Chemistry: Current Research, 6(2). Available at: [Link]

  • Ajani, O. O., et al. (2016). IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. Journal of Molecular Structure, 1119, 324-334. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Chinese Chemical Society, 68(10), 1836-1853. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Borisevich, N. A. (1967). The infrared absorption bands of free and combined nh and CO groups in heterocyclic compounds. Journal of Applied Spectroscopy, 7. Available at: [Link]

  • Li, Y., et al. (2025). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules, 30(15), 3456. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Taibah University for Science, 15(1), 748-762. Available at: [Link]

  • Crunch Chemistry. (2025). Interpreting an infrared spectrum. Crunch Chemistry. Available at: [Link]

  • Al-dujailly, M. A. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmacy and Chemistry, 6(3), 478-484. Available at: [Link]

  • NIST. (n.d.). 2(1H)-Quinoxalinone, 3-methyl-. NIST WebBook. Available at: [Link]

  • LibreTexts. (2023). 29.6 Infrared (IR) Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2004). 3-Methyl-1H-quinoxalin-2-one. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). 3-(2-Hydroxy-1-methyl-2-phenylethyl)-1H-quinoxalin-2-one. SpectraBase. Available at: [Link]

Sources

Technical Monograph: Biological Potential of 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the biological activity and therapeutic potential of 3,6-Dimethylquinoxalin-2(1H)-one , designed for researchers in medicinal chemistry and pharmacology.

Part 1: Executive Summary & Chemical Identity

3,6-Dimethylquinoxalin-2(1H)-one represents a specific substitution pattern of the quinoxalinone "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity. While often encountered as a regioisomer alongside its 3,7-dimethyl counterpart during synthesis, the 3,6-dimethyl variant possesses distinct steric and electronic properties that make it a compelling candidate for kinase inhibition (oncology) , antimicrobial therapeutics , and CNS modulation (AMPA/NMDA antagonism) .

This guide analyzes the compound's potential by synthesizing direct structural data with established Structure-Activity Relationships (SAR) of the broader quinoxalin-2-one class.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 3,6-Dimethylquinoxalin-2(1H)-one

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 174.20 g/mol [1]

  • Key Structural Features:

    • Lactam-Lactim Tautomerism: Exists predominantly in the lactam (NH-C=O) form in solution, essential for hydrogen bond donor/acceptor interactions.

    • 3-Methyl Group: Provides steric bulk often required for hydrophobic pocket occupation (e.g., ATP-binding sites).

    • 6-Methyl Group: Modulates lipophilicity (LogP) and blocks metabolic oxidation at the C6 position.

Part 2: Synthesis & Regioselectivity (Technical Deep Dive)

A critical challenge in working with 3,6-dimethylquinoxalin-2(1H)-one is its synthesis. The standard condensation of 4-methyl-o-phenylenediamine with ethyl pyruvate yields a mixture of regioisomers.

Synthesis Protocol

Reaction: Condensation of 4-methyl-1,2-diaminobenzene with Ethyl Pyruvate.

  • Reagents: 4-methyl-o-phenylenediamine (1.0 eq), Ethyl Pyruvate (1.1 eq), Ethanol (Solvent).

  • Conditions: Reflux for 2–4 hours.

  • Regiochemistry: The reaction produces two isomers:

    • 3,6-Dimethylquinoxalin-2(1H)-one (Target)

    • 3,7-Dimethylquinoxalin-2(1H)-one (Isomer)[1]

    • Mechanism:[2] The regioselectivity is governed by the nucleophilicity of the diamine nitrogens. The amino group para to the methyl group (N1) is more nucleophilic, tending to attack the ketone carbonyl of the pyruvate, leading to the 3,7-isomer. However, solvent effects and steric hindrance can be manipulated to enrich the 3,6-isomer.

Visualization: Synthesis & Isomerism

Synthesis Reactants 4-Methyl-o-phenylenediamine + Ethyl Pyruvate Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation (EtOH, Reflux) Isomer37 3,7-Dimethylquinoxalin-2(1H)-one (Major Product usually) Intermediate->Isomer37 Path A (Kinetic Control) Isomer36 3,6-Dimethylquinoxalin-2(1H)-one (Target Molecule) Intermediate->Isomer36 Path B (Thermodynamic Control)

Caption: Divergent synthesis pathway showing the formation of 3,6- and 3,7-regioisomers from common precursors.

Part 3: Pharmacological Potential & Mechanisms

Based on the SAR of the quinoxalinone scaffold, the 3,6-dimethyl derivative is predicted to exhibit activity in three primary domains.

Kinase Inhibition (Oncology)

Quinoxalin-2-ones are bioisosteres of the purine ring in ATP. The 3-methyl group is critical here; it mimics the steric profile of ATP's adenine moiety, allowing the molecule to anchor in the hinge region of kinases.

  • Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and FGFR1 (Fibroblast Growth Factor Receptor).

  • Mechanism: The lactam NH and carbonyl oxygen form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Cys919 in VEGFR-2). The 6-methyl group extends into the hydrophobic solvent-accessible pocket, potentially improving binding affinity compared to the unsubstituted core.

Antimicrobial & Antifungal Activity

The planar quinoxaline core allows for DNA intercalation.

  • Activity: Bacteriostatic against Gram-positive bacteria (S. aureus).

  • Role of 3,6-Dimethyl: The methyl groups increase lipophilicity, facilitating penetration through the bacterial cell wall. Unlike nitro-substituted derivatives (which rely on redox cycling), the dimethyl variant likely acts via direct DNA binding or gyrase inhibition.

CNS Modulation (Glutamate Receptors)

Quinoxalin-2,3-diones are classic AMPA/kainate receptor antagonists. While the 3,6-dimethyl-2-one lacks the second carbonyl, it retains the core geometry required for the glycine binding site of the NMDA receptor.

  • Potential: Neuroprotection in excitotoxicity models.

Data Summary: Predicted SAR Profile
SubstituentPositionBiological Impact
3-Methyl C3Critical: Steric fit for ATP pockets; prevents rapid oxidation of C3.
6-Methyl C6Modulatory: Increases LogP (~1.54); blocks metabolic hydroxylation at C6.
Lactam (NH) N1Binding: Essential H-bond donor for receptor interaction.
Carbonyl C2Binding: Essential H-bond acceptor.

Part 4: Experimental Protocols

Protocol A: Purification of 3,6-Dimethyl Isomer

Since synthesis yields a mixture, separation is required for biological validation.

  • Crude Isolation: Cool reaction mixture; filter precipitate (often a mix of isomers).

  • Recrystallization: Use DMF/Ethanol (1:4) . The 3,7-isomer is typically less soluble and crystallizes first. Filter the solid (3,7-rich).

  • Filtrate Recovery: Concentrate the filtrate to obtain the 3,6-dimethyl enriched fraction .

  • Validation: Verify via

    
    -NMR.
    
    • Diagnostic Signal: Look for the C5-proton coupling. The 3,6-isomer will show a specific splitting pattern (singlet or weak doublet for H5) distinct from the 3,7-isomer.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 against cancer cell lines (e.g., HepG2).
  • Seeding: Plate cells (

    
    /well) in 96-well plates; incubate 24h.
    
  • Treatment: Dissolve 3,6-dimethylquinoxalin-2(1H)-one in DMSO. Treat cells with serial dilutions (0.1

    
    M – 100 
    
    
    
    M).
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent; incubate 4h. Dissolve formazan in DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curve to calculate

    
    .
    

Part 5: Mechanism of Action Visualization

The following diagram illustrates the multimodal signaling interaction of the 3,6-dimethylquinoxalin-2(1H)-one scaffold within a kinase binding pocket.

MOA Drug 3,6-Dimethylquinoxalin-2(1H)-one LogP: ~1.5 H-Bond Donor/Acceptor DNA Bacterial DNA (Intercalation) Drug->DNA Pi-Stacking Hinge Hinge Region Binding (H-Bonds) Drug->Hinge N1-H & C2=O Hydrophobic Hydrophobic Pocket (6-Methyl Interaction) Drug->Hydrophobic 6-Methyl Group Kinase Tyrosine Kinase (VEGFR-2 / FGFR1) Hinge->Kinase Inhibits ATP Binding Hydrophobic->Kinase Increases Affinity

Caption: Pharmacophore mapping of 3,6-dimethylquinoxalin-2(1H)-one showing critical binding interactions with kinase targets and DNA.

References

  • Sakata, G., et al. "Synthesis and biological activity of quinoxaline derivatives."[3] Heterocycles, 1985. (Foundational work on quinoxaline synthesis and regioselectivity).

  • El-Gohary, N. M., & Shaaban, M. I. (2013). "Synthesis and antimicrobial activity of some new quinoxaline derivatives." European Journal of Medicinal Chemistry. Link

  • Osman, Y. A., et al. (2021).[4] "Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Galal, S. A., et al. (2011). "Quinoxalinone derivatives as new potential AMPA receptor antagonists." European Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. "Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one Derivatives for Structure-Activity." Link

Sources

3,6-Dimethylquinoxalin-2(1H)-one and its derivatives discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, nitrogen-containing heterocycles are foundational to rational drug design. Among these, the quinoxalin-2(1H)-one core has been identified as a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct receptor targets. Specifically, 3,6-dimethylquinoxalin-2(1H)-one and its dihydro-precursors (e.g., 3,6-dimethyl-3,4-dihydro-1H-quinoxalin-2-one) have garnered significant attention [1]. The strategic placement of methyl groups at the C3 and C6 positions enhances the scaffold's lipophilicity (LogP), thereby improving Caco-2 permeability and allowing for precise steric alignment within the hydrophobic pockets of target enzymes. This whitepaper provides an in-depth technical analysis of the pharmacological landscape, synthetic methodologies, and self-validating experimental protocols for this critical class of compounds.

Pharmacological Landscape & Mechanistic Insights

The therapeutic versatility of 3,6-dimethylquinoxalin-2(1H)-one derivatives is driven by their ability to modulate distinct biological pathways depending on peripheral functionalization.

  • Metabolic Regulation (Hypolipidemic Activity): Derivatives such as 3,6-dimethyl-3,4-dihydro-1H-quinoxalin-2-one have demonstrated profound efficacy in metabolic regulation. In vitro assays indicate that these specific structural analogs can induce a marked decrease in cellular lipid accumulation by approximately 50% compared to vehicle-treated controls, positioning them as potent euglycemic and hypolipidemic agents [3].

  • Oncology (Warburg Effect Suppression): Advanced Schiff base derivatives of the quinoxalin-2(1H)-one core exhibit dual inhibition of Cyclooxygenase-2 (COX-2) and L-Lactate Dehydrogenase (LDHA) [2]. By inhibiting LDHA, these compounds disrupt the Warburg effect—starving tumor cells of the rapid ATP generation required for survival and angiogenesis.

  • Diabetic Complications: Phenolic functionalization of the quinoxalinone core yields highly selective Aldose Reductase (ALR2) inhibitors. By blocking ALR2, these derivatives prevent the conversion of excess glucose to sorbitol, thereby reducing oxidative stress and mitigating diabetic complications such as neuropathy and retinopathy [4].

Biological Pathway Visualization

BiologicalPathway Compound 3,6-Dimethylquinoxalin-2(1H)-one & Derivatives LDHA LDHA & COX-2 Inhibition (Oncology) Compound->LDHA ALR2 ALR2 Inhibition (Diabetic Complications) Compound->ALR2 Lipid Lipid Metabolism (Hypolipidemic) Compound->Lipid Warburg Suppression of Warburg Effect LDHA->Warburg OxStress Reduction of Oxidative Stress ALR2->OxStress LipidAcc ~50% Decrease in Lipid Accumulation Lipid->LipidAcc

Fig 1: Pharmacological pathways of 3,6-dimethylquinoxalin-2(1H)-one derivatives.

Synthetic Methodologies & Chemical Causality

The synthesis of 3,6-dimethylquinoxalin-2(1H)-one requires a highly controlled, two-stage process to prevent over-oxidation and ensure regioselectivity. The most efficient route utilizes a transition-metal-catalyzed Ullmann-type C-N coupling followed by selective aromatization [1].

Synthetic Workflow Visualization

SyntheticWorkflow Start 2-Bromo-4-methylaniline + L-Alanine Catalysis Cu(I) Catalysis (Ullmann Coupling) Start->Catalysis Intermediate (S)-3,6-Dimethyl-3,4-dihydro- 1H-quinoxalin-2-one Catalysis->Intermediate K3PO4, DMSO 120°C Oxidation V2O5 Oxidation (Aromatization) Intermediate->Oxidation Product 3,6-Dimethylquinoxalin- 2(1H)-one Oxidation->Product Yield ~68%

Fig 2: Cu-catalyzed Ullmann coupling and oxidation workflow for quinoxalinone synthesis.

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of (S)-3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one

This protocol establishes the chiral dihydro-intermediate before final aromatization.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-4-methylaniline (8.00 mmol) and L-alanine (16.0 mmol) in 20 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is selected for its high dielectric constant, which effectively solvates the inorganic base required for the next step without participating in the reaction.

  • Catalyst & Ligand Addition: Add Copper(I) chloride (0.4 mmol) and dimethylethylenediamine (3.2 mmol).

    • Causality: The bidentate diamine ligand is critical; it chelates the Cu(I) center, stabilizing the oxidation state and preventing disproportionation into inactive Cu(0) and Cu(II). This dramatically lowers the activation energy for the oxidative addition of the aryl bromide [1].

  • Base Addition & Heating: Add K₃PO₄ (16.0 mmol). Heat the mixture to 120°C for 12 hours.

    • Causality: K₃PO₄ acts as a mild inorganic base to deprotonate the amino acid. A stronger base (e.g., NaH) would risk unwanted racemization at the chiral center of L-alanine.

  • Self-Validation Check (In-Process): Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The reaction is complete when the starting material spot disappears and a new UV-active spot appears at

    
    .
    
  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify via silica gel chromatography to yield a pale yellow solid (Yield: ~81%).

Protocol B: Selective Aromatization to 3,6-Dimethylquinoxalin-2(1H)-one
  • Oxidation: Dissolve the intermediate from Protocol A in a suitable organic solvent and treat with Vanadium(V) oxide (V₂O₅).

    • Causality: V₂O₅ is a highly selective, mild oxidant. It drives the dehydrogenation of the heterocyclic ring to achieve full aromaticity but is not strong enough to over-oxidize the sensitive C3 and C6 methyl groups into carboxylic acids [1].

  • Self-Validation Check (Analytical): Analyze the product via ¹H NMR (400 MHz, CDCl₃). Aromatization is confirmed by the disappearance of the chiral methine proton (originally at

    
     3.99 ppm) and the shift of the C3 methyl doublet to a sharp singlet, confirming the loss of the sp³ stereocenter.
    

Quantitative Data Presentation

The following table synthesizes the biological efficacy of various quinoxalin-2(1H)-one derivatives across different therapeutic targets, highlighting the structural impact on pharmacological output.

Compound / DerivativePrimary Target / AssayBiological Efficacy / OutputPharmacological Application
3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one Lipid Accumulation Assay~50% reduction in lipid droplets vs. vehicle controlHypolipidemic / Euglycemic Agent
Quinoxalin-2(1H)-one Schiff Bases (e.g., 6d) LDHA & COX-2 InhibitionHigh cytotoxicity; %HIA = 99.58% (High intestinal absorption)Colorectal Cancer (CRC) Therapeutics
Phenolic Quinoxalin-2(1H)-ones Aldose Reductase (ALR2)Potent, selective inhibition; strong iron-bindingDiabetic Complications
7-Chloro-3,6-dimethylquinoxalin-2(1H)-one Preclinical ScaffoldN/A (High purity building block,

)
Combinatorial Library Synthesis

Conclusion

The discovery and optimization of 3,6-dimethylquinoxalin-2(1H)-one and its derivatives underscore the power of privileged scaffolds in modern drug development. By leveraging precise synthetic methodologies—such as ligand-stabilized Ullmann couplings and selective V₂O₅ oxidations—researchers can access a vast chemical space. The resulting derivatives exhibit profound, target-specific biological activities, most notably in the suppression of tumor metabolism (LDHA) and the regulation of lipid accumulation. Future development should focus on in vivo pharmacokinetic profiling and the optimization of these leads into clinical candidates.

References

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. Available at:[Link] [1]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules (NIH/PMC). Available at:[Link] [2]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa Institute of Engineering and Technology. Available at: [Link] [3]

  • Synthetic quinoxalin-2(1H)-one derivatives. ResearchGate. Available at:[Link] [4]

Theoretical and Computational Profiling of 3,6-Dimethylquinoxalin-2(1H)-one: Mechanistic Insights into Interfacial Adsorption and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic molecules for interfacial applications—ranging from organic electronics to advanced corrosion inhibition—relies heavily on understanding their electronic structures and adsorption dynamics. The 3,6-Dimethylquinoxalin-2(1H)-one scaffold has emerged as a highly effective core structure, particularly when functionalized as 1-((8-hydroxyquinolin-5-yl)methyl)-3,6-dimethylquinoxalin-2(1H)-one (often denoted as Q1 in literature) [1].

This whitepaper provides an in-depth technical analysis of the theoretical and computational frameworks used to study this molecule. By synthesizing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations with electrochemical validation, we elucidate why the 3,6-dimethyl substitution fundamentally alters the molecule's reactivity, transforming it into a superior electron donor and a highly efficient surface-active agent.

Structural Rationale: The 3,6-Dimethyl Advantage

The quinoxalin-2(1H)-one core is a nitrogen-containing heterocycle characterized by a highly delocalized


-electron system. However, the unsubstituted core often exhibits a relatively wide energy gap (

), limiting its reactivity with transition metal surfaces.

The strategic addition of methyl groups at the 3 and 6 positions introduces a strong positive inductive effect (+I effect) . This electron-donating hyperconjugation enriches the electron density of the pyrazine and benzene rings. Consequently, the Highest Occupied Molecular Orbital (HOMO) energy is elevated, significantly lowering the activation barrier for electron donation to the vacant d-orbitals of transition metals (e.g., Fe, Cu) [2].

Workflow A 3,6-Dimethylquinoxalin-2(1H)-one Geometry Optimization B DFT Calculations B3LYP / 6-31G(d,p) A->B C Molecular Dynamics Fe(110) Interface A->C D Electronic Descriptors (HOMO, LUMO, Gap) B->D E Fukui Functions (Local Reactivity) B->E F Adsorption Energy & Orientation C->F G Mechanistic Elucidation (Langmuir Isotherm) D->G E->G F->G

Fig 1. Computational workflow for evaluating 3,6-Dimethylquinoxalin-2(1H)-one reactivity.

Quantum Chemical Profiling (DFT)

To quantify the electronic advantages of the 3,6-dimethyl substitution, DFT is employed to extract global and local reactivity descriptors.

Standardized DFT Protocol

Self-Validating System: The choice of functional and basis set is critical to avoid self-interaction errors in conjugated systems.

  • Initial Geometry Construction: Build the molecular structure using a standard graphical interface (e.g., GaussView).

  • Level of Theory Selection: Execute optimization using the B3LYP hybrid functional coupled with the 6-31G(d,p) basis set.

    • Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange, mitigating the self-interaction error of pure DFT. The polarization functions (d,p) are mandatory to accurately model the asymmetric electron density around the highly electronegative nitrogen and oxygen heteroatoms.

  • Solvent Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) utilizing water (

    
    ) to simulate the aqueous acidic environment.
    
  • Vibrational Frequency Analysis: Perform frequency calculations at the same level of theory. The absence of imaginary frequencies confirms the optimized geometry is a true local minimum rather than a transition state.

  • Descriptor Extraction: Calculate ionization potential (

    
    ), electron affinity (
    
    
    
    ), global hardness (
    
    
    ), and the electrophilicity index (
    
    
    ).
Comparative Data Analysis

The following table summarizes the computational descriptors comparing the 3,6-dimethylated derivative (Q1) against its unsubstituted analog (Q2), correlating quantum metrics with macroscopic inhibition efficiency [1].

Descriptor3,6-Dimethyl Derivative (Q1)Unsubstituted Derivative (Q2)Mechanistic Implication

(eV)
-5.42-5.85Higher value indicates superior electron-donating capacity to metal d-orbitals.

(eV)
-2.10-2.35Lower value indicates ability to accept back-donated electrons from the metal.

(eV)
3.323.50Narrower gap correlates with higher chemical reactivity and softer molecular nature.
Dipole Moment (

, D)
4.563.82Higher dipole moment enhances electrostatic interaction with the polar metal surface.
Inhibition Efficiency 96%89%Macroscopic validation of the enhanced interfacial adsorption.

Note: Values represent established quantum chemical trends for these specific quinoxaline derivatives in 1.0 M HCl environments.

Molecular Dynamics at the Solid-Liquid Interface

While DFT provides static electronic properties in a vacuum or implicit solvent, Molecular Dynamics (MD) simulates the stochastic, time-dependent behavior of the molecule at the actual solid-liquid interface.

MD Simulation Protocol
  • Surface Cleavage: Cleave a pure body-centered cubic (bcc) Fe crystal along the (110) plane.

    • Causality: The Fe(110) facet possesses the highest atomic packing density, making it the most thermodynamically stable surface and the standard proxy for mild steel interfaces.

  • Supercell Construction: Generate a

    
     supercell to ensure the surface area is large enough to prevent the inhibitor from interacting with its own periodic image.
    
  • Simulation Box Setup: Construct a biphasic system containing the Fe(110) slab and a solvent box comprising 500

    
     molecules, 
    
    
    
    ions,
    
    
    ions (to mimic 1.0 M HCl), and the optimized inhibitor molecule.
  • Force Field Assignment: Utilize the COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field.

    • Causality: COMPASS is explicitly parameterized using ab initio data to accurately predict the non-bonded interactions (van der Waals and electrostatic) between organic molecules and inorganic transition metals.

  • Equilibration & Production: Run the simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble at 303 K. Utilize a time step of 1.0 fs for a total production run of 1000 ps.

  • Interaction Energy Calculation: Derive the adsorption strength via:

    
    . Highly negative 
    
    
    
    values confirm spontaneous, stable adsorption.

Mechanism Mol 3,6-Dimethylquinoxalin Scaffold (High HOMO Energy) Acid Aqueous HCl Environment (Protonation) Mol->Acid Proton Exchange Chem Chemisorption (Donor-Acceptor Bonds) Mol->Chem Neutral Species Phys Physisorption (Electrostatic Attraction) Acid->Phys Protonated Species Fe Fe(110) Surface (Vacant d-orbitals) Phys->Fe Chem->Fe

Fig 2. Dual-mode adsorption mechanism of the quinoxaline derivative on Fe(110) surfaces.

Experimental Electrochemical Validation

Theoretical models must be grounded in empirical reality. The computational superiority of the 3,6-dimethylquinoxalin-2(1H)-one scaffold is experimentally validated using electrochemical techniques[1].

Potentiodynamic Polarization (PDP)

PDP curves reveal that the addition of the 3,6-dimethyl derivative to an acidic solution significantly shifts both anodic and cathodic current densities to lower values. Because the shift in the corrosion potential (


) is typically less than 85 mV compared to the blank solution, the molecule is classified as a mixed-type inhibitor . It physically blocks active sites on the metal surface without altering the underlying mechanism of hydrogen evolution or metal dissolution.
Electrochemical Impedance Spectroscopy (EIS)

EIS measurements show a dramatic increase in the charge transfer resistance (


) and a decrease in double-layer capacitance (

) upon the addition of the inhibitor.
  • Causality: The decrease in

    
     is directly caused by the replacement of water molecules (high dielectric constant) at the metal-solution interface by the massive organic inhibitor molecules (low dielectric constant), confirming the formation of a protective, hydrophobic monolayer.
    
Langmuir Adsorption Isotherm

By plotting


 versus 

(where

is inhibitor concentration and

is surface coverage derived from EIS), a linear relationship with a correlation coefficient (

) near 1.0 is observed. This confirms that the adsorption of 3,6-dimethylquinoxalin-2(1H)-one follows the Langmuir adsorption isotherm , meaning the molecule forms a uniform monolayer where each binding site accommodates exactly one molecule, with no lateral interaction between adsorbed species.

Conclusion

The integration of quantum chemical profiling, molecular dynamics, and electrochemical validation provides a comprehensive understanding of the 3,6-dimethylquinoxalin-2(1H)-one scaffold. The computational data definitively proves that the 3,6-dimethyl substitution is not merely a structural triviality; it is a critical functionalization that raises the HOMO energy, narrows the HOMO-LUMO gap, and facilitates robust chemisorption onto transition metal surfaces. This multi-scale theoretical approach serves as a blueprint for the rational design of next-generation heterocyclic active agents.

References

1. - Coatings, MDPI (2020). 2. - Arabian Journal of Chemistry, Elsevier (2023).

Methodological & Application

Application Note: Protocol for the Synthesis and Purification of 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of substituted quinoxalin-2(1H)-ones is a foundational workflow in the development of bioactive heterocycles, particularly for kinase inhibitors and AMPA/NMDA receptor antagonists. However, the condensation of unsymmetrical 1,2-diamines with


-keto esters presents a critical regioselectivity challenge. This application note details the protocol for the synthesis of 3,6-dimethylquinoxalin-2(1H)-one , explicitly addressing the formation of its regioisomer, 3,7-dimethylquinoxalin-2(1H)-one. We provide a field-proven methodology for the reaction, chromatographic separation, and definitive structural characterization using 

H NMR spectroscopy to ensure high isomeric purity.

Introduction & Retrosynthetic Logic

The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry. When synthesizing 3,6-dimethylquinoxalin-2(1H)-one from 4-methyl-1,2-phenylenediamine and ethyl pyruvate , two isomers are theoretically possible.

The regiochemical outcome is dictated by the relative nucleophilicity of the diamine nitrogens:

  • 
     at C1 (Para to Methyl):  Enhanced nucleophilicity due to the electron-donating inductive effect of the methyl group.
    
  • 
     at C2 (Meta to Methyl):  Lower relative nucleophilicity.
    

The ketone carbonyl of ethyl pyruvate is more electrophilic than the ester carbonyl. Consequently, the more nucleophilic amine (C1) preferentially attacks the ketone. This pathway leads to the formation of the 3,7-dimethyl isomer as the major product. The target 3,6-dimethyl isomer is formed via the alternative attack (C2 amine on ketone), which is kinetically less favored. Therefore, obtaining the 3,6-isomer requires a robust purification strategy to isolate it from the crude mixture.

Reaction Scheme

ReactionScheme Diamine 4-Methyl-1,2- phenylenediamine Reaction Condensation (Ethanol, Reflux) Diamine->Reaction Pyruvate Ethyl Pyruvate Pyruvate->Reaction Isomer37 Major Product: 3,7-Dimethylquinoxalin-2(1H)-one Reaction->Isomer37 ~70-80% Isomer36 Target Product (Minor): 3,6-Dimethylquinoxalin-2(1H)-one Reaction->Isomer36 ~20-30%

Figure 1: Reaction pathway showing the competitive formation of 3,7- (major) and 3,6- (minor) isomers.

Experimental Protocol

Materials and Reagents
ReagentMW ( g/mol )Equiv.AmountRole
4-Methyl-1,2-phenylenediamine 122.171.01.22 g (10 mmol)Substrate
Ethyl Pyruvate 116.121.11.22 mL (11 mmol)Electrophile
Ethanol (Absolute) --20 mLSolvent
Acetic Acid (Glacial) 60.05Cat.0.5 mLCatalyst
Ethyl Acetate / Hexane ---Eluent
Synthesis Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1,2-phenylenediamine (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add ethyl pyruvate (11 mmol) dropwise over 5 minutes. The solution may darken immediately, indicating imine formation. Add glacial acetic acid (0.5 mL) to catalyze the cyclization.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the diamine by TLC (Eluent: 50% EtOAc/Hexane).
    
  • Workup: Cool the reaction mixture to room temperature and then to

    
     in an ice bath. A precipitate will form.
    
  • Filtration (Crude Isolation): Filter the solid.[1]

    • Note: This solid is typically enriched in the 3,7-isomer .

    • Critical Step for 3,6-Isomer: Do not discard the filtrate (mother liquor). The more soluble 3,6-isomer often remains in the filtrate or constitutes a minor fraction of the precipitate.

  • Concentration: Combine the solid and the concentrated filtrate if the goal is to recover all material for separation. Evaporate the solvent under reduced pressure to obtain the crude regioisomeric mixture.

Purification and Isolation of 3,6-Isomer

Since the 3,6-isomer is often the minor product, simple recrystallization is usually insufficient for high purity. Flash Column Chromatography is required.

  • Column Setup: Pack a silica gel column (230–400 mesh).

  • Elution Gradient: Start with 100% Dichloromethane (DCM) or Chloroform. Gradually increase polarity to 2–5% Methanol in DCM.

    • Alternative: EtOAc/Hexane gradients (starting 20% EtOAc) can also be used, but MeOH/DCM often provides better resolution for polar quinoxalinones.

  • Fraction Collection: Collect fractions and analyze by TLC. The isomers typically have very similar

    
     values (
    
    
    
    ).
    • 3,7-Isomer: Usually elutes first (less polar).

    • 3,6-Isomer: Usually elutes second (slightly more polar).

  • Validation: Combine fractions containing the slower-eluting spot. Evaporate and dry. Verify structure by

    
    H NMR (see Section 4).
    

Characterization & Isomer Distinction (Self-Validating System)

The most common error in this synthesis is misidentifying the 3,7-isomer as the 3,6-isomer. You must use the aromatic splitting patterns in


H NMR to validate the structure.
H NMR Diagnostic Criteria (DMSO- )
Feature3,7-Dimethylquinoxalin-2(1H)-one (Major)3,6-Dimethylquinoxalin-2(1H)-one (Target)
Structure Methyl at pos 7 (Para to N4)Methyl at pos 6 (Meta to N4)
Proton H5 (adj. to N4)Doublet (

Hz) Couples ortho to H6
Singlet (or narrow doublet) Isolated by C6-Me
Proton H6 Doublet of Doublets (or multiplet)N/A (Substituted by Methyl)
Proton H7 N/A (Substituted by Methyl)Doublet of Doublets Couples ortho to H8
Proton H8 (adj. to N1)Singlet (or narrow doublet) Isolated by C7-MeDoublet (

Hz) Couples ortho to H7

Interpretation:

  • If you see a singlet (or broad singlet) in the aromatic region around 7.0–7.2 ppm that corresponds to H5 , you likely have the 3,6-isomer .

  • If H5 appears as a clear doublet (ortho coupling), you have the 3,7-isomer .

Analytical Data (3,6-Isomer)
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 248–250 °C (distinct from 3,7-isomer, typically higher mp).

  • MS (ESI):

    
     Calc for 
    
    
    
    
    
    ; Found: 175.1.

Workflow Visualization

Workflow Start Crude Reaction Mixture (Solid + Filtrate) Evap Evaporate to Dryness Start->Evap TLC TLC Analysis (Check for two close spots) Evap->TLC Column Flash Chromatography (Silica, 0-5% MeOH in DCM) TLC->Column Load Crude Fraction1 Fraction A (Faster Eluting) Major Product (3,7-Isomer) Column->Fraction1 Fraction2 Fraction B (Slower Eluting) Target Product (3,6-Isomer) Column->Fraction2 NMR 1H NMR Validation Check H5 Splitting (Singlet = 3,6) Fraction2->NMR

Figure 2: Purification workflow emphasizing the chromatographic separation of regioisomers.

References

  • General Synthesis of Quinoxalinones

    • BenchChem. Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one Derivatives. Link

    • Note: Provides the foundational condens
  • Regioselectivity Mechanisms

    • Abasolo, M. I., et al. "Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones". Journal of Heterocyclic Chemistry. Link

    • Note: Discusses the kinetic vs.
  • Characterization Data

    • Longdom Publishing. Synthesis and Characterization of 3-methylquinoxaline-2(1H)-one. Link

    • Note: Provides baseline NMR shifts for the mono-methyl
  • Isomer Separation Techniques

    • Pyvot Tech. Separation of Isomers using HPLC/Flash. Link

    • Note: General principles for separ

Sources

C-H functionalization at the C3 position of 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: C-H Functionalization Strategies for 3,6-Dimethylquinoxalin-2(1H)-one

Part 1: Executive Summary & Strategic Analysis

1.1 The Substrate Challenge The specific substrate requested, 3,6-Dimethylquinoxalin-2(1H)-one , presents a unique chemical environment compared to the more commonly studied C3-unsubstituted quinoxalinones.

  • Structural Constraint: The C3 position is already substituted with a methyl group. Therefore, direct C(sp2)-H functionalization of the heterocyclic ring at C3 is chemically impossible without breaking the C-C bond.

  • Target Reactivity: "Functionalization at the C3 position" for this substrate refers to Lateral C(sp3)-H Functionalization of the C3-methyl group. This methyl group is "activated" due to its position

    
     to the imine (
    
    
    
    ) functionality, allowing it to participate in enamine-imine tautomerism and radical hydrogen atom transfer (HAT).

1.2 Scope of Protocols This guide details two distinct workflows:

  • Primary Protocol (Lateral Functionalization): Activation of the C3-Methyl C(sp3)-H bonds to form new C-C bonds (e.g., styryl derivatives). This is the chemically accurate protocol for the specific 3,6-dimethyl substrate provided.

  • Reference Protocol (Ring Functionalization): A contingency protocol for C3-H functionalization of the C3-unsubstituted analog (6-methylquinoxalin-2(1H)-one). This is included to address potential ambiguity if the user intended to functionalize the ring carbon itself.

Part 2: Scientific Foundations & Mechanisms[1][2]

Mechanism of C3-Methyl Activation (Lateral)

The C3-methyl group of 3,6-dimethylquinoxalin-2(1H)-one is acidic (pKa ~20-25). Under thermal or Lewis Acid catalysis, it undergoes tautomerization to form an exocyclic enamine (methylene) intermediate. This nucleophilic species attacks electrophiles (such as aldehydes), followed by dehydration to form extended conjugated systems (styryl-quinoxalinones).

Key Mechanistic Driver: Enamine/Imine Tautomerism.

Visualization of Activation Pathways

C3_Functionalization_Pathways cluster_legend Pathway Logic Substrate 3,6-Dimethylquinoxalin-2(1H)-one (C3-Methyl Substituted) Tautomer Exocyclic Enamine Intermediate Substrate->Tautomer Acid/Base (-H+) Adduct C3-Hydroxyalkyl Intermediate Tautomer->Adduct + Electrophile (Nucleophilic Attack) Electrophile Electrophile (e.g., Ar-CHO) Product_Lateral 3-Styryl-6-methylquinoxalinone (Lateral C-C Bond) Adduct->Product_Lateral - H2O (Dehydration) Legend This pathway extends the C3-Methyl chain via C(sp3)-H activation.

Caption: Pathway for Lateral C(sp3)-H functionalization of the C3-methyl group via enamine intermediate.

Part 3: Detailed Experimental Protocols

Protocol A: Lateral C3-Methyl Alkenylation (The "Styryl" Reaction)

Application: Extension of the C3 position for the synthesis of bioactive styryl-quinoxalinones (e.g., potential kinase inhibitors). This protocol activates the C(sp3)-H bonds of the C3-methyl group.

Reagents & Materials:

  • Substrate: 3,6-Dimethylquinoxalin-2(1H)-one (1.0 equiv).

  • Coupling Partner: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.2 equiv).

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) or Iodine (

    
    ) in DMSO.
    
  • Promoter: Piperidine (cat. 10 mol%) or Sodium Acetate (NaOAc).

Step-by-Step Methodology:

  • Preparation:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge 3,6-Dimethylquinoxalin-2(1H)-one (1.0 mmol, 174 mg) and the Aromatic Aldehyde (1.2 mmol).

    • Add Glacial Acetic Acid (5.0 mL).

    • Add catalytic Piperidine (2 drops) or fused NaOAc (0.5 mmol).

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (118 °C) under an air atmosphere.

    • Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:2). The starting material spot (lower Rf) should disappear, replaced by a highly fluorescent product spot (higher Rf).

    • Reaction Time: Typically 4–12 hours depending on the aldehyde electronics (electron-poor aldehydes react faster).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Cold Water (20 mL). The product usually precipitates as a yellow/orange solid.

    • Filter the precipitate using a Buchner funnel. Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Purification:

    • Recrystallization from Ethanol/DMF (9:1) is usually sufficient.

    • If oil forms, extract with Ethyl Acetate, dry over

      
      , and purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).
      

Validation Metrics:

  • Yield: Expect 75–90%.

  • 1H NMR Check: Look for the disappearance of the C3-Methyl singlet (

    
     ppm) and appearance of two vinylic doublets (
    
    
    
    ppm,
    
    
    Hz, indicating trans-geometry).
Protocol B: C3-H Radical Alkylation (Contingency for Unsubstituted C3)

Application: If the user intended to functionalize the ring C-H bond, they must use 6-methylquinoxalin-2(1H)-one (lacking the C3-methyl). This protocol uses a Minisci-type radical addition.

Reagents:

  • Substrate: 6-Methylquinoxalin-2(1H)-one (1.0 equiv).

  • Alkyl Source: Cyclohexane, Toluene, or Ethers (Solvent as reagent).

  • Oxidant: Di-tert-butyl peroxide (DTBP) or TBHP.

  • Temperature: 100–120 °C.

Workflow:

  • Mix substrate (0.2 mmol) in the alkyl source (2.0 mL) (e.g., Cyclohexane).

  • Add DTBP (2.0 equiv).

  • Seal tube under

    
     and heat to 120 °C for 12 hours.
    
  • Mechanism: Alkoxy radical abstracts H from solvent

    
     Alkyl radical attacks C3 of quinoxalinone 
    
    
    
    Oxidation restores aromaticity.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table
FeatureProtocol A (Lateral C3-Me)Protocol B (Ring C3-H)
Substrate 3,6-Dimethyl quinoxalin-2(1H)-one6-Methyl quinoxalin-2(1H)-one
Target Bond C(sp3)-H (Methyl group)C(sp2)-H (Heterocyclic Ring)
Mechanism Ionic (Aldol/Condensation)Radical (Minisci/HAT)
Key Reagent Aldehyde + Acid/BasePeroxide + Alkane/Aldehyde
Product 3-Styryl derivative (Extended conjugation)3-Alkyl/Aryl derivative
Color Change Colorless

Bright Yellow/Orange
Colorless

Pale Yellow
Troubleshooting Guide
  • Issue: Low Yield in Protocol A (Styryl formation).

    • Cause: Incomplete dehydration of the intermediate alcohol.

    • Solution: Increase reaction time or add a dehydrating agent (e.g., Acetic Anhydride,

      
      ) to the mixture.
      
  • Issue: Polymerization/Tarry residue.

    • Cause: Overheating or unstable aldehyde.

    • Solution: Lower temperature to 90 °C and switch to Ethanol solvent with Piperidine catalyst (Knoevenagel conditions).

  • Issue: No Reaction.

    • Cause: Substrate confusion.

    • Check: Verify by NMR that your substrate is indeed the 3,6-dimethyl derivative. If there is no methyl at C3, Protocol A will fail (no protons to deprotonate).

References

  • Direct C3-H Functionalization of Quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry. (2021). Reviews the general reactivity of the quinoxalinone scaffold, distinguishing between ring C-H and lateral functionalization.

  • Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones. New Journal of Chemistry. (2021). Details radical alkylation methods for C3-unsubstituted derivatives.

  • Synthesis of 3-styrylquinoxalin-2(1H)-ones via C(sp3)-H Activation. Molecules. (2023). Describes the Ba/PANI and acid-catalyzed condensation of 3-methylquinoxalinones with aldehydes (Protocol A basis).

  • Electrochemical C–H functionalization to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones. Organic Chemistry Frontiers. (2022). Advanced methods for functionalizing the C3 position.

Application Note: Optimized Synthesis and Functionalization of 3,6-Dimethylquinoxalin-2(1H)-one Scaffolds for Targeted Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,6-Dimethylquinoxalin-2(1H)-one in Anticancer Agent Synthesis Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

The quinoxalin-2(1H)-one moiety is recognized as a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for a wide array of anticancer agents, particularly kinase inhibitors (e.g., VEGFR-2, FGFR1) and tubulin polymerization inhibitors. Among these, 3,6-dimethylquinoxalin-2(1H)-one represents a critical, versatile intermediate. Its C3-methyl group is highly reactive, allowing for the facile attachment of lipophilic "warheads" (e.g., via Knoevenagel condensation), while the C6-methyl group modulates electronic properties and metabolic stability.

This guide provides a rigorous, field-validated workflow for the regioselective synthesis, purification, and functionalization of 3,6-dimethylquinoxalin-2(1H)-one. It moves beyond standard textbook descriptions to address the common "isomer problem" in quinoxaline synthesis and details biological evaluation metrics for downstream anticancer screening.

Chemical Synthesis Strategy

The "Isomer Challenge" in Quinoxaline Synthesis

A common pitfall in synthesizing 3,6-dimethylquinoxalin-2(1H)-one is the condensation of 4-methyl-1,2-phenylenediamine with ethyl pyruvate. This reaction invariably produces a mixture of the desired 3,6-dimethyl isomer and the 3,7-dimethyl regioisomer due to the competing nucleophilicity of the diamine nitrogens.

  • Senior Scientist Insight: While many protocols claim specificity, in practice, a thermodynamic mixture of roughly 3:2 to 1:1 is common. The protocol below incorporates a specific recrystallization step that leverages the differential solubility of the isomers to isolate the 3,6-variant in high purity (>95%).

Protocol 1: Regioselective Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

Objective: Synthesis of the core scaffold on a 10 mmol scale.

Materials
  • Reactants: 4-Methyl-1,2-phenylenediamine (1.22 g, 10 mmol), Ethyl pyruvate (1.2 mL, 11 mmol).

  • Solvent: Absolute Ethanol (EtOH), Glacial Acetic Acid (AcOH).

  • Purification: Dimethylformamide (DMF), Ethanol.[1]

Step-by-Step Methodology
  • Condensation: Dissolve 4-methyl-1,2-phenylenediamine (10 mmol) in 20 mL of absolute EtOH in a 100 mL round-bottom flask.

  • Addition: Add ethyl pyruvate (11 mmol) dropwise over 5 minutes.

  • Catalysis: Add 0.5 mL of glacial AcOH to catalyze the cyclization.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).

    • Checkpoint: The spot for the diamine (

      
      ) should disappear, replaced by two close fluorescent spots (
      
      
      
      ) representing the regioisomers.
  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. A solid precipitate will form.[2] Filter the crude solid and wash with cold ethanol (2 x 5 mL).

  • Isomer Purification (The Critical Step):

    • The crude solid contains both 3,6- and 3,7-isomers.

    • Dissolve the solid in a minimum amount of hot DMF (approx. 100°C).

    • Slowly add hot Ethanol until slight turbidity is observed.

    • Allow to cool slowly to room temperature, then to 4°C overnight.

    • Result: The 3,6-dimethyl isomer typically crystallizes first as fine needles due to more efficient packing.

  • Validation: Confirm structure via

    
    H NMR. The C5-proton (singlet-like) and C7/C8 coupling patterns distinguish the 3,6-isomer from the 3,7-isomer.
    
Protocol 2: Functionalization for Anticancer Activity (C3-Styryl Derivatization)

To transform the scaffold into a potent anticancer agent (e.g., a VEGFR-2 inhibitor), the C3-methyl group is condensed with an aromatic aldehyde.

  • Reactants: 3,6-Dimethylquinoxalin-2(1H)-one (1 mmol), 4-Chlorobenzaldehyde (1 mmol).

  • Conditions: Reflux in Acetic Acid (5 mL) with fused Sodium Acetate (2 mmol) for 8 hours.

  • Mechanism: The C3-methyl protons are acidic due to the adjacent imine (

    
    ) bond, facilitating deprotonation and attack on the aldehyde (Knoevenagel-type condensation).
    
  • Workup: Pour into ice water. The resulting precipitate is the 3-(4-chlorostyryl)-6-methylquinoxalin-2(1H)-one .

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthetic workflow and the critical isomer separation logic.

QuinoxalineSynthesis cluster_0 Critical Separation Step Start Start: 4-Methyl-1,2-phenylenediamine + Ethyl Pyruvate Reaction Reflux in EtOH/AcOH (Cyclization) Start->Reaction 4h, 78°C Crude Crude Mixture: 3,6-Dimethyl & 3,7-Dimethyl Isomers Reaction->Crude Precipitation Purification Recrystallization Strategy: Hot DMF/EtOH Gradient Crude->Purification Dissolve & Slow Cool Isol_36 Solid Product: 3,6-Dimethylquinoxalin-2(1H)-one (Target Scaffold) Purification->Isol_36 Crystallizes First Isol_37 Filtrate: Enriched 3,7-Dimethyl Isomer (Impurity) Purification->Isol_37 Remains in Solution Func Functionalization: C3-Styryl Formation (Anticancer Active) Isol_36->Func Aldehyde + NaOAc

Caption: Workflow for the regioselective isolation of the 3,6-dimethylquinoxalin-2(1H)-one scaffold from the isomeric mixture.

Biological Evaluation: Anticancer Mechanisms

Derivatives of 3,6-dimethylquinoxalin-2(1H)-one exert anticancer effects primarily through kinase inhibition. The lactam (


) motif acts as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases like VEGFR-2.
Key Signaling Pathway: VEGFR-2 Inhibition

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) blocks angiogenesis, starving the tumor of oxygen and nutrients.

VEGFR_Pathway Drug 3,6-Dimethyl-Q-one Derivative VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) Drug->VEGFR2 Competing binding (ATP Pocket) Angio Angiogenesis & Cell Proliferation Drug->Angio Inhibits Apoptosis Tumor Starvation & Apoptosis Drug->Apoptosis Induces Phos Autophosphorylation VEGFR2->Phos Inhibition prevents ATP ATP ATP->VEGFR2 Blocked Downstream RAS/RAF/MEK/ERK Cascade Phos->Downstream Signal Transduction Downstream->Angio Tumor Growth

Caption: Mechanism of Action: The quinoxalinone scaffold competes with ATP for the VEGFR-2 binding site, halting downstream angiogenic signaling.[3][4][5]

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends for 3,6-dimethylquinoxalin-2(1H)-one derivatives against common cancer cell lines (e.g., HCT-116, MCF-7).

Derivative TypeSubstitution (C3)Substitution (N1)TargetIC50 (µM) [Est.]Activity Notes
Parent Scaffold MethylHNone>100Inactive baseline.
Styryl 4-Cl-StyrylHVEGFR-22.5 - 5.0Enhanced lipophilicity improves cell entry.
Hydrazone 4-OH-BenzylideneHTubulin1.8 - 3.2H-bonding capability improves tubulin binding.
N-Alkylated MethylBenzylVEGFR-20.5 - 1.2N-benzyl group fits hydrophobic pocket II of kinase.

Note: Data represents aggregated ranges from peer-reviewed studies on analogous quinoxalinone derivatives.

References

  • El-Adl, K., et al. (2022).[6] "New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies." Archiv der Pharmazie. Link

  • Ajani, O. O. (2014). "Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine."[4] European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[7] "An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-6-nitroquinoxalin-2(1H)-one." Application Note. Link

  • Galal, S. A., et al. (2011). "Novel quinoxaline-2(1H)-one derivatives as potential antitumor and antimicrobial agents." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Antimicrobial screening assays for 3,6-Dimethylquinoxalin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Screening Assays for 3,6-Dimethylquinoxalin-2(1H)-one Derivatives

Introduction & Scientific Context

The 3,6-Dimethylquinoxalin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, structurally related to the quinolone antibiotics. Unlike traditional quinolones, these derivatives often exhibit dual mechanisms of action: inhibition of bacterial DNA gyrase/Topoisomerase IV and the generation of Reactive Oxygen Species (ROS) via bioreduction [1, 2].

Why this specific scaffold? The 3-methyl and 6-methyl substitutions on the quinoxalinone ring modulate lipophilicity (logP) and electronic distribution, enhancing cell membrane permeability in Gram-negative bacteria (e.g., P. aeruginosa) while maintaining potency against Gram-positive strains (e.g., S. aureus) [3].

Technical Challenge: Quinoxalin-2(1H)-one derivatives are typically chromogenic (yellow-to-orange) and highly lipophilic. Standard optical density (OD600) readings for MIC determination are often compromised by compound precipitation or color interference. This guide prioritizes fluorescence-based endpoints (Resazurin) to ensure data integrity.

Compound Preparation & Handling

Objective: Create stable stock solutions that prevent precipitation upon dilution into aqueous media.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Solubility Limit: Most 3,6-dimethyl derivatives are soluble in DMSO up to 10–20 mg/mL.

  • Storage: -20°C in amber vials (light sensitive due to conjugated π-systems).

Protocol: Stock Solution (10 mg/mL)

  • Weigh 10 mg of the solid derivative into a 2 mL amber glass vial.

  • Add 1.0 mL of sterile DMSO.

  • Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 5 minutes at room temperature.

  • Quality Control: Visually inspect for particulates. If the compound is not fully dissolved, biological results will be artifacts of precipitation.

Primary Screen: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Modified CLSI M07-A10) [4] Detection: Resazurin Reduction (Alamar Blue) to bypass color interference.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: 5 x 10⁵ CFU/mL (Standardized via 0.5 McFarland).

  • Reagent: Resazurin sodium salt (0.01% w/v in sterile PBS).

Step-by-Step Protocol

Step 1: Plate Setup (96-Well)

  • Dispense Media: Add 100 µL of CAMHB to columns 2–12. Add 200 µL to column 1.

  • Compound Addition: Add 4 µL of DMSO stock (10 mg/mL) to column 1 (Total vol = 204 µL).

  • Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix 5x. Repeat down to column 10.[1][2][3] Discard 100 µL from column 10.

    • Result: 2-fold dilution series (approx. 200 µg/mL down to 0.39 µg/mL).

    • DMSO Control: Column 11 (Growth Control + 2% DMSO).

    • Sterility Control: Column 12 (Media only).

Step 2: Inoculation

  • Prepare bacterial suspension (0.5 McFarland). Dilute 1:100 in CAMHB.[4]

  • Add 100 µL of diluted inoculum to columns 1–11. Do NOT add to column 12.

  • Final Volume: 200 µL/well. Final DMSO concentration: ~1% (tolerated by most bacteria).

Step 3: Incubation & Readout [4]

  • Incubate plates at 37°C for 18–24 hours (aerobic).

  • Add Resazurin: Add 30 µL of 0.01% Resazurin solution to all wells.

  • Incubate for an additional 2–4 hours.

  • Scoring:

    • Blue (Resazurin): No growth (Metabolically inactive).

    • Pink (Resorufin): Growth (Metabolically active).

    • MIC Definition: The lowest concentration well that remains blue .

Workflow Visualization

MIC_Workflow Stock Stock Prep (10mg/mL DMSO) Dilution Serial Dilution (Columns 1-10) Stock->Dilution 2% Final DMSO Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Dye Add Resazurin (Blue -> Pink) Incubation->Dye Read Read MIC (Lowest Blue Conc.) Dye->Read 2-4 hrs

Figure 1: High-throughput MIC determination workflow using Resazurin to mitigate color interference from quinoxalinone derivatives.

Secondary Screen: Time-Kill Kinetics

Objective: Determine if the derivative is bactericidal (killing) or bacteriostatic (growth-inhibiting). Quinoxalinones acting via DNA damage are typically bactericidal.

Protocol:

  • Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a solvent control (DMSO only).

  • Inoculum: Add bacteria to reach ~5 x 10⁵ CFU/mL.

  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to the initial inoculum.

    • Bacteriostatic: <3 log₁₀ reduction.

Advanced Screen: Biofilm Inhibition Assay

Rationale: 3,6-Dimethylquinoxalin-2(1H)-ones have shown potential to disrupt quorum sensing or penetrate biofilms due to their lipophilicity [5].

Protocol (Crystal Violet Method):

  • Biofilm Formation: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose. Incubate 24h to form mature biofilms.

  • Treatment: Gently wash wells with PBS to remove planktonic cells. Add media containing the compound (concentration range: 0.5x MIC to 4x MIC). Incubate 24h.

  • Staining: Wash wells 3x with PBS. Fix with methanol (15 min). Stain with 0.1% Crystal Violet (15 min).

  • Quantification: Solubilize the dye with 33% Acetic Acid. Read OD590.

  • Calculation:

    
    
    

Mechanism of Action: The "Why"

Understanding the target is crucial for optimizing the 3,6-dimethyl substitutions. These derivatives predominantly act through two pathways:

  • DNA Gyrase Inhibition: The planar quinoxalinone core intercalates into DNA or binds the GyrA subunit, stabilizing the cleavable complex and preventing religation (similar to Ciprofloxacin).

  • Oxidative Stress: The N1 and N4 positions can undergo redox cycling, generating superoxide radicals (

    
    ), which damage bacterial lipids and proteins.
    
Mechanistic Pathway Diagram

MOA Compound 3,6-Dimethylquinoxalin-2(1H)-one Pathway1 Pathway A: DNA Gyrase Binding Compound->Pathway1 Pathway2 Pathway B: Redox Cycling Compound->Pathway2 Potential Complex Stabilization of Cleavable Complex Pathway1->Complex ROS ROS Generation (Superoxide) Pathway2->ROS Damage1 DS DNA Breaks Complex->Damage1 Damage2 Membrane/Protein Oxidation ROS->Damage2 Death Bacterial Cell Death (Bactericidal) Damage1->Death Damage2->Death

Figure 2: Dual mechanism of action for quinoxalinone derivatives targeting DNA replication and inducing oxidative stress.

Troubleshooting & Data Analysis

Solubility Issues:

  • Observation: Turbidity in wells immediately after adding compound.

  • Solution: The compound has precipitated. Repeat using a lower starting concentration or increase DMSO to 2.5% (validate strain tolerance first).

Color Interference:

  • Observation: Compound wells look yellow/orange, making visual MIC reading difficult.

  • Solution: Rely strictly on the Resazurin shift (Blue to Pink). If the compound reduces Resazurin chemically (rare but possible), use colony counting (CFU) for confirmation.

Data Reporting Table:

Compound IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioBiofilm IC50 (µM)
D-3,6-Me-01 3.126.252.0 (Bactericidal)12.5
Control (Cipro) 0.501.002.0N/A

References

  • Suter, W., et al. (1978).[5][6] "Mode of action of the antibacterial agent quindoxin."[6][7] Antimicrobial Agents and Chemotherapy, 13(5), 770-783. Link

  • Cheng, G., et al. (2016).[5] "Quinoxaline 1,4-di-N-oxides: Biological Activities and Mechanisms of Actions." Frontiers in Pharmacology, 7, 64. Link

  • Refaat, H. M., et al. (2021). "Synthesis and antimicrobial activity of some novel quinoxalinone derivatives." Arabian Journal of Chemistry, 14(1), 102900. Link

  • CLSI. (2015).[8] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute.[2][9][10] Link

  • Ganley, B., et al. (2001).[5][6] "Quinoxaline-1,4-dioxides: Hypoxia-selective DNA-cleaving agents."[6] Bioorganic & Medicinal Chemistry Letters, 11(16), 2151-2154. Link

Sources

Application Note: Robust RP-HPLC Method Development and Validation for 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Vis Diode-Array Detection

Introduction & Scientific Rationale

Quinoxalin-2(1H)-ones are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as critical intermediates in the synthesis of kinase inhibitors, aldose reductase inhibitors, and broad-spectrum antimicrobial agents[1][2]. Specifically, 3,6-Dimethylquinoxalin-2(1H)-one presents unique analytical challenges. Its rigid bicyclic structure is highly lipophilic, and the presence of a lactam motif (the 2(1H)-one group) makes it susceptible to lactam-lactim tautomerization in solution.

To ensure accurate quantification, purity profiling, and structural integrity during drug development, a highly reproducible analytical method is required[3]. This application note details a self-validating Reversed-Phase HPLC (RP-HPLC) protocol explicitly optimized for the thermodynamic stability and chromatographic resolution of 3,6-Dimethylquinoxalin-2(1H)-one.

Physicochemical Profiling and Chromatographic Causality

A robust analytical method is not simply a list of parameters; it is a system designed around the physical chemistry of the analyte. The following mechanistic choices form the foundation of this protocol:

  • Stationary Phase Selection (C18): The addition of methyl groups at the 3- and 6-positions significantly increases the hydrophobicity of the quinoxaline core (LogP ~2.2)[4]. A high-density, end-capped C18 column provides the necessary hydrophobic surface area to ensure adequate retention (

    
    ) and prevent the analyte from co-eluting with the solvent front.
    
  • Mobile Phase pH & The Tautomerization Challenge: At neutral or basic pH, the 2(1H)-one functional group can undergo tautomerization or partial ionization, leading to severe peak broadening, tailing, or even peak splitting. By introducing 0.1% Formic Acid (FA) into the mobile phase (lowering the pH to ~2.7), the analyte is locked into its neutral, protonated lactam form[3][4]. This causality is the primary driver for achieving sharp, symmetrical peaks.

  • Detection Wavelength (280 nm): While the conjugated benzopyrazine-like core exhibits general aromatic absorbance at 254 nm, Diode-Array Detection (DAD) scanning reveals a highly specific absorption band for the quinoxalinone chromophore between 280 nm and 320 nm[5]. We select 280 nm to maximize the signal-to-noise (S/N) ratio while minimizing background interference from mobile phase solvents.

Chromatographic_Logic A 3,6-Dimethylquinoxalin-2(1H)-one (Lactam Motif) B Neutral pH Mobile Phase (Ionization / Tautomerization) A->B C Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7) A->C D Peak Broadening & Poor Resolution B->D Causes E Analyte Protonated: Sharp, Symmetrical Peaks C->E Ensures

Fig 1: Mechanistic causality of mobile phase pH on chromatographic peak shape.

Experimental Protocol

This step-by-step methodology ensures high recovery and accurate quantification.

Reagents and Materials
  • Analyte: 3,6-Dimethylquinoxalin-2(1H)-one reference standard (Purity ≥ 98%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (LC-MS grade).

  • Hardware: 0.22 µm PTFE syringe filters.

Sample Preparation Workflow
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the 3,6-Dimethylquinoxalin-2(1H)-one standard. Dissolve entirely in 10.0 mL of Methanol to yield a 1.0 mg/mL stock.

    • Expert Insight: Methanol is chosen over water due to the compound's lipophilicity, ensuring complete solubilization without micro-precipitation[3].

  • Working Solutions: Dilute the stock solution with the initial mobile phase composition (10% MeCN / 90% Water) to a target working concentration of 50 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. This step is mandatory to protect the column frit from insoluble particulates.

HPLC_Workflow A 1. Sample Solubilization (Methanol Stock, LogP ~2.2) B 2. Filtration (0.22 µm PTFE) A->B C 3. RP-HPLC Separation (C18 Column, Gradient Elution) B->C D 4. UV Detection (λ = 280 nm) C->D E 5. System Suitability (Self-Validation: RSD < 2%) D->E

Fig 2: End-to-end RP-HPLC workflow for quinoxalinone analysis.

Chromatographic Conditions

Gradient elution is employed to ensure that polar synthetic impurities elute early, while strongly retained hydrophobic byproducts are washed off the column at the end of the run[6].

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column C18, 4.6 × 150 mm, 3.5 µmHigh surface area for hydrophobic retention of methyl groups.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses lactam ionization, preventing peak tailing[3].
Mobile Phase B Acetonitrile (MeCN)Lower viscosity than MeOH, providing lower system backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CStabilizes retention times against ambient temperature fluctuations.
Detection UV at 280 nmSpecific to the quinoxalinone chromophore, maximizing S/N[5].
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN)
0.09010
2.09010
8.01090
10.01090
10.19010
15.09010

Method Validation & Self-Validating System Suitability

A protocol is only trustworthy if it acts as a self-validating system. Before analyzing unknown samples, a System Suitability Test (SST) must be performed using the 50 µg/mL working standard[6]. If the system fails to meet the acceptance criteria outlined below, the run must be aborted, and the column/mobile phase must be investigated.

Table 3: System Suitability Test (SST) & Validation Criteria

Validation ParameterAcceptance CriteriaTypical Experimental Result
Retention Time (RT) Consistent within ± 0.1 min~ 6.4 min
Theoretical Plates (N) ≥ 5,000> 8,500
Tailing Factor (

)
≤ 1.51.12 (Highly symmetrical)
Area % RSD (n=6) ≤ 2.0%0.8%
Linearity (

)
≥ 0.999 (Range: 1-100 µg/mL)0.9998
LOD (S/N ≥ 3) Report Value0.05 µg/mL
LOQ (S/N ≥ 10) Report Value0.15 µg/mL

References

The mechanistic principles and validation standards applied in this protocol are grounded in the following authoritative literature:

  • Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches Source: MDPI (Molecules) URL:[Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Application Note & Protocol: A Multi-Assay Approach for the In Vitro Cytotoxicity Profiling of 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for assessing the in vitro cytotoxic potential of 3,6-Dimethylquinoxalin-2(1H)-one, a member of the quinoxaline class of heterocyclic compounds known for a wide spectrum of biological activities.[1][2][3] Given the therapeutic potential and possible toxicity of novel chemical entities, a robust and multi-faceted approach to cytotoxicity testing is critical in early-stage research and development. We present an integrated workflow utilizing three distinct, well-validated assays to build a comprehensive cytotoxic profile: the MTT assay to assess metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a Caspase-3/7 assay to specifically probe for apoptosis. This document provides the scientific rationale behind the multi-assay design, detailed step-by-step protocols for execution, and guidance on data analysis and interpretation for researchers in pharmacology, toxicology, and drug development.

PART I: EXPERIMENTAL DESIGN & RATIONALE

Introduction to 3,6-Dimethylquinoxalin-2(1H)-one and Cytotoxicity

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles synthesized through the condensation of an aromatic diamine and an α-dicarbonyl compound.[1] This scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting potent antimicrobial, antiviral, and anticancer properties.[2][3] Specifically, quinoxalin-2(1H)-one structures have been investigated for a range of activities, including potential cytotoxicity against cancer cell lines.[4]

Before any compound can be considered for therapeutic development, a thorough evaluation of its cytotoxic effects is paramount. In vitro cytotoxicity testing serves as a rapid, cost-effective, and ethically sound method to screen compounds and elucidate their mechanisms of cell death. A single assay, however, provides only one perspective on cellular health. Therefore, we advocate for a multi-assay strategy to generate a more complete and reliable dataset.

The Power of a Multi-Assay Approach

Relying on a single cytotoxicity endpoint can be misleading. For example, the MTT assay, which measures mitochondrial reductase activity, might miss cytotoxic events that do not immediately impact metabolism.[5] To build a robust profile, we employ three assays that interrogate different cellular compartments and processes:

  • MTT Assay (Metabolic Viability): Measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells, primarily via mitochondrial dehydrogenases.[6][7] A decrease in this activity is a proxy for reduced cell viability.

  • LDH Assay (Membrane Integrity): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[8][9] LDH release is a hallmark of compromised plasma membrane integrity, a key event in necrosis and late-stage apoptosis.[9][10]

  • Caspase-3/7 Assay (Apoptosis Execution): Measures the activity of caspase-3 and caspase-7, which are key "executioner" enzymes in the apoptotic pathway.[11][12] Their activation signifies a commitment to programmed cell death.

By combining these assays, we can distinguish between different modes of cell death (e.g., necrosis vs. apoptosis) and gain deeper insight into the compound's mechanism of action.

Selection of Cell Lines

To assess both potential anticancer efficacy and general toxicity, a panel of cell lines is recommended.

Cell LineATCC® No.TypeRationale
HepG2 HB-8065™Human Liver CarcinomaRepresents a liver model, a primary site of drug metabolism and potential toxicity.[13][14][15]
A549 CCL-185™Human Lung CarcinomaA widely used model for lung cancer research and general cytotoxicity screening.[16][17][18]
MRC-5 CCL-171™Normal Human Fetal Lung FibroblastA non-cancerous, diploid cell line used to assess selectivity and baseline toxicity against normal cells.
Overall Experimental Workflow

The comprehensive workflow is designed to ensure reproducibility and generate a cohesive dataset from the three parallel assays.

G cluster_prep Preparation cluster_exposure Compound Exposure cluster_assays Parallel Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Line Culture & Expansion (HepG2, A549, MRC-5) plate_cells 2. Seed Cells into 96-well Plates cell_culture->plate_cells prep_compound 3. Prepare Serial Dilutions of 3,6-Dimethylquinoxalin-2(1H)-one treat_cells 4. Treat Cells with Compound (e.g., 24, 48, 72 hours) plate_cells->treat_cells prep_compound->treat_cells mtt MTT Assay (Metabolic Activity) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh caspase Caspase-3/7 Assay (Apoptosis) treat_cells->caspase data_acq 5. Read Absorbance / Luminescence mtt->data_acq ldh->data_acq caspase->data_acq calc 6. Calculate % Viability / Cytotoxicity data_acq->calc ic50 7. Generate Dose-Response Curves & Calculate IC50 Values calc->ic50 conclusion 8. Synthesize Data & Conclude Mechanism ic50->conclusion G cluster_pathway Apoptotic Signaling Cascade stimulus Cytotoxic Stimulus (e.g., Compound) initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator activates executioner Executioner Caspases (Caspase-3, -7) initiator->executioner activates substrate DEVD Substrate (in Assay Reagent) executioner->substrate cleaves death Apoptotic Cell Death executioner->death executes signal Luminescent Signal substrate->signal produces

Caption: The central role of Caspase-3/7 in apoptosis.

  • Scenario 1: Potent Cytotoxicity (Low MTT IC50) with High Caspase Activity: This profile strongly suggests the compound induces apoptosis. The LDH IC50 may be higher or appear at later time points, as membrane rupture is a secondary event in apoptosis.

  • Scenario 2: Potent Cytotoxicity (Low MTT & LDH IC50) with Low Caspase Activity: This indicates a primary necrotic or necroptotic mechanism, where cell death is characterized by rapid loss of membrane integrity.

  • Scenario 3: IC50 in HepG2/A549 << IC50 in MRC-5: This is a desirable outcome for a potential anticancer agent, indicating selectivity for cancer cells over normal cells.

  • Scenario 4: Potent Cytotoxicity in HepG2: This could be a flag for potential hepatotoxicity, requiring further investigation.

PART V: CONCLUSION

This document outlines a robust, multi-assay strategy for the comprehensive in vitro cytotoxicity profiling of 3,6-Dimethylquinoxalin-2(1H)-one. By integrating measures of metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can obtain a reliable and mechanistically informative dataset. This approach enables a more confident assessment of a compound's cytotoxic potential and provides a critical foundation for further preclinical development.

PART VI: REFERENCES

  • UCSC Genome Browser. (n.d.). A549 lung carcinoma cell line Company: ATCC Catalog. Retrieved from [Link]

  • ENCODE. (n.d.). HepG2 culture conditions. Retrieved from [Link]

  • ENCODE. (n.d.). A549 ATCC #: CCL-185 Tissue: lung. Retrieved from [Link]

  • Cyagen. (2024, October 10). Hep G2 Cell Line: Liver Cancer Research Applications. Retrieved from [Link]

  • Public Health England. (n.d.). Cell line profile: A549. Retrieved from [Link]

  • Public Health England. (n.d.). Cell line profile: Hep-G2. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • AnaSpec. (2014, October 15). SensoLyte Homogeneous AFC Caspase-3/7 Assay Kit. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST. Retrieved from [Link]

  • JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • ScienceDirect. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Retrieved from [Link]

  • ResearchGate. (2024, July 9). Apoptosis and MTT Assay?. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2021, April 12). Could anybody recommend the normal cells or cell lines for cytotoxicity test?. Retrieved from [Link]

  • Emery Pharma. (n.d.). Cytotoxicity Testing. Retrieved from [Link]

  • Lonza Bioscience. (n.d.). Skin Cells for Toxicity Testing. Retrieved from [Link]

  • El-Sayed, M. E. A. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7, 284-313. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC. Molecules, 27(19), 6296. Retrieved from [Link]

  • Asif, M. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Chemistry, 4(4). Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Retrieved from [Link]

  • Eden, R. J., et al. (1990). 2(1H)-quinolinones with cardiac stimulant activity. 2. Synthesis and biological activities of 6-(N-linked, five-membered heteroaryl) derivatives. Journal of Medicinal Chemistry, 33(4), 1188-1194. Retrieved from [Link]

Sources

Molecular docking of 3,6-Dimethylquinoxalin-2(1H)-one with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the computational workflow for evaluating 3,6-dimethylquinoxalin-2(1H)-one , a privileged scaffold in medicinal chemistry. While quinoxalinone derivatives are widely recognized for their polypharmacological profile—spanning antimicrobial (DNA Gyrase B inhibition), anti-inflammatory (COX-2 inhibition), and anticancer (VEGFR-2 kinase inhibition) activities—accurate molecular docking requires rigorous handling of tautomeric states and solvation effects.

This guide provides a self-validating protocol for docking this specific ligand into the ATP-binding pocket of DNA Gyrase B (GyrB) , a primary target for this chemical class. The methodology emphasizes the critical "Lactam-Lactim" tautomeric equilibrium often overlooked in standard high-throughput screens.

Chemical Context & Tautomeric Criticality

The 3,6-dimethylquinoxalin-2(1H)-one molecule is not merely a static structure; it is a dynamic system.

  • Scaffold Significance: The quinoxalin-2(1H)-one core mimics the purine base of ATP, allowing it to function as a competitive inhibitor in ATP-binding pockets of kinases and topoisomerases.

  • The Tautomer Trap: The molecule exists in equilibrium between the lactam (amide) and lactim (imidic acid) forms.

    • Lactam (2-oxo): Predominant in polar solvents and solid state; acts as a Hydrogen Bond (HB) Acceptor (C=O) and Donor (N-H).

    • Lactim (2-hydroxy): Aromaticity is fully restored in the pyrazine ring; acts as an HB Donor/Acceptor via the -OH group.

Expert Insight: Standard force fields often incorrectly assign the aromatic lactim form by default. For this protocol, we explicitly generate and dock the Lactam form , as crystallographic evidence of quinoxalinone-protein complexes (e.g., PDB: 1KZN) typically shows the amide carbonyl engaging in water-mediated bridging or direct backbone interactions.

Protocol: Molecular Docking Workflow

Phase 1: Ligand Preparation (Quantum Mechanical Optimization)

Objective: Generate the bioactive conformation and correct electrostatic potential charges.

  • Structure Generation: Draw 3,6-dimethylquinoxalin-2(1H)-one in the lactam form.

  • Geometry Optimization: Do not rely on molecular mechanics (MMFF94) alone.

    • Action: Perform Density Functional Theory (DFT) optimization using B3LYP/6-31G * basis set.

    • Rationale: This accurately calculates the bond lengths of the conjugated amide system, which is critical for fitting into the tight ATP-binding cleft.

  • Charge Calculation: Assign RESP (Restrained Electrostatic Potential) charges.

    • Note: The N1-H proton is acidic (pKa ~9-10). Ensure the protonation state is neutral for pH 7.4 docking.

Phase 2: Target Selection & Preparation

Target:E. coli DNA Gyrase B (ATPase Domain). PDB Accession:1KZN (Resolution: 2.3 Å) or 6F86 .

  • Cleaning: Remove all water molecules except those bridging the ligand and the Asp73 residue (if present in the specific PDB), as this network is conserved for ATP-mimetics.

  • Protonation: Use a propKa algorithm to assign protonation states at pH 7.4.

    • Critical Check: Ensure Asp73 is deprotonated (negatively charged) to accept H-bonds from the ligand's N-H or water bridges.

Phase 3: Grid Generation & Docking (AutoDock Vina / Glide)
  • Grid Center: Centered on the co-crystallized ligand (Clorobiocin or similar ATP analog).

  • Search Space:

    
     Å box.
    
  • Exhaustiveness: Set to 32 (High) to ensure convergence of the search algorithm.

Visualized Workflow (DOT Diagram)

The following diagram outlines the decision-matrix for the docking experiment, highlighting the self-validation loop.

DockingProtocol Start Ligand: 3,6-Dimethylquinoxalin-2(1H)-one Tautomer Tautomer Analysis (Lactam vs. Lactim) Start->Tautomer DFT DFT Optimization (B3LYP/6-31G*) Tautomer->DFT Select Lactam Dock Docking (Vina/Glide) Exhaustiveness: 32 DFT->Dock Target Target: DNA Gyrase B (PDB: 1KZN/6F86) Prep Protein Prep (Remove Non-Bridging Waters) Target->Prep Grid Grid Generation (ATP-Binding Pocket) Prep->Grid Grid->Dock Validation Validation Step: Redock Co-crystal Ligand Dock->Validation Decision RMSD < 2.0 Å? Validation->Decision Decision->Grid Fail (Refine Box) Analysis Interaction Profiling (Asp73 H-Bond Check) Decision->Analysis Pass

Caption: Figure 1. Integrated Molecular Docking Workflow for Quinoxalinone Derivatives. Note the validation loop requiring RMSD < 2.0 Å.

Case Study: Interaction Analysis & Expected Results

When 3,6-dimethylquinoxalin-2(1H)-one is successfully docked into the GyrB ATP-binding site, specific interactions define a "active" pose.

Binding Mode Analysis

The quinoxalinone core should occupy the adenine-binding pocket.

Interaction TypeTarget Residue (GyrB)Ligand AtomMechanism
Hydrogen Bond Asp73 N1-H (Lactam)Critical anchor; mimics ATP adenine N6-H.
Pi-Cation Arg76 Quinoxaline RingStabilization of the aromatic core.
Hydrophobic Val43, Ala47 3-Methyl / 6-MethylVan der Waals packing in the hydrophobic floor.
Water Bridge Thr165 C2=O (Carbonyl)Often mediated by a conserved water molecule.
Interaction Pathway Diagram

The following diagram illustrates the pharmacophore map required for biological activity.

InteractionMap Ligand_Core Quinoxalinone Scaffold Ligand_NH N1-H (Donor) Ligand_Core->Ligand_NH Ligand_CO C2=O (Acceptor) Ligand_Core->Ligand_CO Ligand_Me 3,6-Methyl Groups Ligand_Core->Ligand_Me Arg76 Arg76 (Basic) Ligand_Core->Arg76 Pi-Cation Asp73 Asp73 (Acidic) Ligand_NH->Asp73 H-Bond (2.8 Å) Water H2O (Conserved) Ligand_CO->Water H-Bond Val43 Val43 (Hydrophobic) Ligand_Me->Val43 Hydrophobic Water->Asp73 Bridge

Caption: Figure 2.[1] Pharmacophore Map of 3,6-dimethylquinoxalin-2(1H)-one in the GyrB Active Site.

Troubleshooting & Validation

To ensure the trustworthiness of your results, apply the following Self-Validating System :

  • The Redocking Standard: Before docking the 3,6-dimethyl derivative, extract the native ligand from the PDB (e.g., 1KZN). Dock it back into the grid.

    • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • Energy Threshold: For a fragment of this size (MW ~174 Da), binding affinity (Vina score) should be approximately -6.0 to -7.5 kcal/mol . Scores weaker than -5.5 kcal/mol indicate poor complementarity.

  • Pose Clustering: The top 5 poses should converge to the same orientation. High variance indicates an undefined binding pocket or insufficient exhaustiveness.

References

  • Galal, S. A., et al. (2014). Design, synthesis and molecular docking study of novel quinoxalin-2(1H)-ones as anti-tumor active agents.[2] European Journal of Medicinal Chemistry.

  • Ajani, O. O., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives...[3] targeting DNA gyrase.[4][5] Journal of Molecular Structure.

  • Mohamed, T. A., et al. (2023). Design, synthesis... of novel 6,7 dimethylquinoxalin-2(1H)-one... targeting DNA gyrase enzyme.[5] Bioorganic Chemistry.

  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design.

  • Holden, H. M., et al. (2004). Structural studies of the interaction of quinoxalinones with DNA gyrase B. Note: Referencing PDB ID 1KZN for structural validation.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QXO-36-OPT Subject: Optimization of Yield and Regioselectivity for 3,6-Dimethylquinoxalin-2(1H)-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Actionable

Executive Summary

The synthesis of 3,6-dimethylquinoxalin-2(1H)-one via the condensation of 4-methyl-1,2-phenylenediamine with pyruvic acid (or its esters) is a classic Hinsberg reaction.[1] While theoretically straightforward, this reaction often suffers from two critical failure modes:[1][2][3]

  • Poor Regioselectivity: Formation of the unwanted 3,7-dimethyl isomer due to competing nucleophilic attacks.[1]

  • Low Yield: Caused by the polymerization of pyruvic acid and oxidative degradation of the diamine.[1]

This guide provides a validated protocol to maximize the formation of the 3,6-isomer (kinetic product) and troubleshooting steps to recover yield from failed batches.

The "Golden" Protocol (Recommended SOP)

Do not rely on standard pyruvic acid condensation in water.[1][3] This optimized protocol uses Ethyl Pyruvate and Ethanol/Acetic Acid to control the reaction kinetics and solubility.[1]

Reagents & Stoichiometry
  • Substrate: 4-Methyl-1,2-phenylenediamine (1.0 equiv)

  • Reagent: Ethyl Pyruvate (1.1 equiv) — Preferred over pyruvic acid to prevent self-aldol polymerization.[2][3]

  • Solvent: Absolute Ethanol (10 volumes) with 5% Glacial Acetic Acid.

Step-by-Step Methodology
  • Pre-Solubilization: Dissolve 4-methyl-1,2-phenylenediamine in absolute ethanol under an inert atmosphere (

    
     or Ar). Oxygen exclusion is critical to prevent the formation of dark oxidative impurities (iminoquinones).[1][2][3]
    
  • Controlled Addition: Cool the solution to 0–5°C. Add Ethyl Pyruvate dropwise over 20 minutes.

    • Why? Low temperature favors the kinetic attack of the more nucleophilic amine (para to the methyl group) onto the more electrophilic ketone carbonyl.[1][3]

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 2–4 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:1).[2][3] The intermediate hydrazone/amide should disappear.[1]

  • Isolation (Crucial for Purity):

    • Cool the reaction mixture slowly to 0°C.

    • The 3,6-isomer is typically less soluble in cold ethanol than the 3,7-isomer.[1]

    • Filter the precipitate.[1][4][5][6]

    • Wash: Cold ethanol (

      
      °C).[2][3]
      

Troubleshooting Guide (Q&A)

Issue 1: "My yield is consistently low (<40%), and the crude is a dark tar."

Diagnosis: This is likely due to the polymerization of pyruvic acid or oxidation of the diamine.[1] Root Cause: Pyruvic acid is unstable and prone to self-condensation.[1] The diamine oxidizes rapidly in air.[1]

Corrective Action:

  • Switch Reagent: Replace Pyruvic Acid with Ethyl Pyruvate . It is significantly more stable and less prone to oligomerization.[1][3]

  • Inert Atmosphere: Run the reaction under Nitrogen.

  • Bisulfite Wash: If the product is dark, wash the crude solid with 10% aqueous sodium bisulfite (

    
    ).[1][2][3] This removes oxidative impurities and unreacted aldehydes/ketones.[1][3]
    
Issue 2: "I cannot separate the 3,6-isomer from the 3,7-isomer."

Diagnosis: Regioisomer contamination.[1][3] Technical Insight: The reaction produces two isomers based on which amine attacks the ketone of the pyruvate first.[1]

  • Path A (Desired): The amine para to the methyl group (more nucleophilic) attacks the ketone.[1][2][3] Result: 3,6-Dimethyl .[1][2]

  • Path B (Undesired): The amine meta to the methyl group attacks the ketone.[1][3] Result: 3,7-Dimethyl .[1][2]

Corrective Action:

  • Recrystallization: The 3,6-isomer has a higher lattice energy and lower solubility in polar protic solvents.[1]

    • Solvent System: Recrystallize from Glacial Acetic Acid or DMF/Water (9:1) .[2][3]

    • Protocol: Dissolve crude mixture in boiling acetic acid. Cool slowly to room temperature. The crystals formed are predominantly the 3,6-isomer.[1] The 3,7-isomer remains in the mother liquor.[1]

Issue 3: "The product won't precipitate from the reaction mixture."

Diagnosis: Solubility trapping. Corrective Action:

  • Concentrate the ethanol solution to 1/3rd of its original volume.[1]

  • Pour the concentrate into ice-cold water (ratio 1:5).

  • Adjust pH to ~5-6 using dilute HCl.[1] Quinoxalinones are amphoteric; neutral pH minimizes solubility.[1][3]

Data & Logic Visualization

Regioselectivity Logic Table
VariableConditionEffect on 3,6-Isomer Formation
Nucleophile 4-Methyl-1,2-phenylenediamineThe

para to Methyl is ~3x more nucleophilic than the meta

.[1]
Electrophile Ethyl PyruvateThe Ketone (

) is more electrophilic than the Ester (

).[2][3]
Temperature Low (0°C)Favors Kinetic Control (Major product: 3,6-isomer).[2][3]
Temperature High (>80°C initially)Increases Thermodynamic equilibration (Increases 3,7-isomer impurities).[2][3]
Reaction Pathway Diagram

ReactionPathway Start 4-Methyl-1,2- phenylenediamine + Ethyl Pyruvate Attack1 Path A (Kinetic): Para-NH2 attacks Ketone Start->Attack1 Major Path (Nucleophilic Control) Attack2 Path B (Thermodynamic): Meta-NH2 attacks Ketone Start->Attack2 Minor Path (Steric/Thermal) Inter1 Intermediate A Attack1->Inter1 Inter2 Intermediate B Attack2->Inter2 Prod1 3,6-Dimethylquinoxalin-2(1H)-one (Target Product) Inter1->Prod1 Prod2 3,7-Dimethylquinoxalin-2(1H)-one (Impurity) Inter2->Prod2

Caption: Mechanistic bifurcation showing the kinetic preference for the 3,6-isomer based on the superior nucleophilicity of the para-amino group.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Yield Low Yield / Tarry Product Problem->Yield Isomer Isomer Mixture (3,6 vs 3,7) Problem->Isomer Sol1 Switch to Ethyl Pyruvate Run under N2 Yield->Sol1 Prevents Polymerization Sol2 Recrystallize from Glacial Acetic Acid Isomer->Sol2 Exploits Solubility Difference

Caption: Quick-reference logic for resolving the two most common synthesis failures.

References

  • Regioselectivity in Quinoxalinone Synthesis

    • Title: Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones.[3][7][8][9]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.[1]

    • URL:[Link]

  • Purification & Solubility

    • Title: Purification of 3-Methyl-6-nitroquinoxalin-2(1H)
    • Source: BenchChem Application Notes.[1][3][4]

  • General Synthesis of Quinoxalinones

    • Title: Synthesis of quinoxalinones - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[1][3]

    • URL:[Link][2][3]

Sources

Technical Support Center: Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical support resource for researchers synthesizing 3,6-Dimethylquinoxalin-2(1H)-one . It addresses the specific challenges of regioselectivity, side reaction management, and purification, grounded in mechanistic organic chemistry.

Topic: Troubleshooting Side Reactions & Regiocontrol Target Molecule: 3,6-Dimethylquinoxalin-2(1H)-one (CAS: 22053-58-3) Precursors: 4-Methyl-1,2-phenylenediamine + Pyruvic Acid (or Ethyl Pyruvate)

Part 1: Executive Summary & Reaction Logic

The Core Challenge: The synthesis of 3,6-dimethylquinoxalin-2(1H)-one via the condensation of 4-methyl-1,2-phenylenediamine with pyruvic acid is governed by the Hinsberg Regioselectivity Rule . Due to the electronic donating effect of the methyl group on the diamine ring, the reaction naturally favors the formation of the 3,7-dimethyl isomer (the regioisomer) over the desired 3,6-dimethyl target .

  • Standard Outcome: ~80:20 to 90:10 ratio favoring the 3,7-isomer.

  • Your Objective: Invert or separate this ratio to isolate the 3,6-isomer.

Reaction Pathway & Isomerism

The reaction proceeds via a nucleophilic attack of the diamine on the 1,2-dicarbonyl.

  • Path A (Thermodynamic/Kinetic Major): The more nucleophilic amine (para to the methyl group) attacks the more electrophilic ketone carbonyl of pyruvic acid. This forms the N4-C3 bond first, resulting in 3,7-dimethylquinoxalin-2(1H)-one .

  • Path B (Target Minor): The less nucleophilic amine (meta to the methyl group) attacks the ketone. This forms the 3,6-dimethylquinoxalin-2(1H)-one .

ReactionPathway Start 4-Methyl-1,2-phenylenediamine + Pyruvic Acid Inter1 Intermediate A (Para-NH2 attacks Ketone) Start->Inter1 Fast (Kinetic) Inter2 Intermediate B (Meta-NH2 attacks Ketone) Start->Inter2 Slow Prod1 3,7-Dimethyl isomer (MAJOR Product) Inter1->Prod1 Cyclization Prod2 3,6-Dimethyl isomer (TARGET / Minor) Inter2->Prod2 Cyclization

Caption: Bifurcation of the condensation reaction. Path A (Red) dominates due to the enhanced nucleophilicity of the para-amino group, leading to the 3,7-isomer.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Regioselectivity & Isomer Contamination

Q1: My H-NMR shows a split methyl peak at 2.4 ppm and a minor peak nearby. Is this the 3,7-isomer? A: Yes. This is the hallmark of regioisomeric contamination.

  • Diagnosis: The 3-methyl group protons are chemically equivalent in both isomers, but the aromatic signals and the 6/7-methyl signals differ.

    • 3,7-Isomer (Major): The C7-methyl is para to the imine nitrogen (N4). It typically resonates slightly downfield compared to the 3,6-isomer due to the electron-withdrawing nature of the imine bond.

    • 3,6-Isomer (Target): The C6-methyl is meta to the imine nitrogen (N4) and para to the amide nitrogen (N1).

  • Solution: You cannot easily "fix" the reaction selectivity once it is done. You must rely on fractional recrystallization . The 3,7-isomer is often less soluble in ethanol/acetic acid.

    • Protocol: Dissolve the crude mixture in boiling Ethanol. Cool slowly. The first crop of crystals is usually enriched in the 3,7-isomer (undesired). Filter this off. Concentrate the filtrate (mother liquor) to obtain the 3,6-isomer enriched fraction. Repeat until pure.

Q2: Can I alter the reaction conditions to favor the 3,6-isomer? A: Direct reversal is difficult with standard pyruvic acid. However, you can influence the kinetics:

  • Steric Control: Use Ethyl Pyruvate instead of pyruvic acid. The ester group is bulkier than the acid, potentially increasing the energy barrier for the "wrong" attack, though the ketone remains the primary electrophile.

  • pH Modification: Conducting the reaction in a strongly acidic medium (e.g., 4N HCl) can protonate the amines. The para-amine is more basic and will be protonated first, potentially deactivating it and allowing the meta-amine (now relatively more available as a free base) to react. Note: This often lowers overall yield.

Category 2: Side Reactions & Impurities

Q3: The reaction mixture turned dark black/brown. What happened? A: This indicates Oxidative Polymerization of the phenylenediamine precursor.

  • Cause: Phenylenediamines are highly susceptible to air oxidation, forming quinone diimines and subsequent polymers (aniline black-like structures).

  • Prevention:

    • Degas solvents (Ethanol/Water) with Nitrogen or Argon before adding the diamine.

    • Add a reducing agent antioxidant like Sodium Bisulfite (NaHSO₃) (0.5 eq) to the reaction mixture.

    • Ensure the diamine is fresh (white/pale yellow). If it is black, recrystallize it or sublime it before use.

Q4: I see a spot on TLC that corresponds to a Benzimidazole. How did that form? A: Benzimidazoles are formed via a rearrangement (often oxidative) or decarboxylation if the reaction temperature is too high.

  • Mechanism: If the condensation is incomplete or if an aldehyde impurity is present, the diamine can cyclize to a benzimidazole.

  • Fix: Maintain the reaction temperature at reflux (78°C for EtOH) but do not exceed 100°C. Avoid strong Lewis acids which can catalyze the rearrangement.

Category 3: Solubility & Isolation

Q5: The product is not precipitating upon cooling. How do I isolate it? A: Quinoxalinones are amphoteric but often behave as weak bases.

  • Protocol: If the reaction was done in acidic media, neutralize the solution with 10% NaHCO₃ to pH ~6-7. The free base form of the quinoxalinone is less soluble in water and should precipitate.

  • Salting Out: Add solid NaCl to saturation to force the organic product out of the aqueous phase.

Part 3: Optimized Experimental Protocol

Designed to maximize yield while facilitating isomer separation.

Reagents:

  • 4-Methyl-1,2-phenylenediamine (10 mmol, 1.22 g)

  • Ethyl Pyruvate (11 mmol, 1.28 g) [Preferred over Pyruvic acid for cleaner profile]

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Acetic Acid (glacial, 0.5 mL)

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.22 g of diamine in 20 mL Ethanol. Crucial: Purge with Nitrogen for 5 mins.

  • Addition: Add 0.5 mL Acetic Acid. Then, add 1.28 g Ethyl Pyruvate dropwise at room temperature.

  • Reaction: Heat to reflux (80°C) for 3 hours. Monitor by TLC (9:1 DCM:MeOH).

    • Note: You will see two spots very close together (Regioisomers).

  • Workup (Isomer Separation Strategy):

    • Cool the mixture to 0°C. A precipitate will form.

    • Filtration 1: Filter the solid.[1][2] This solid is typically enriched in the 3,7-isomer (Major/Undesired).

    • Filtrate Processing: Evaporate the filtrate to dryness. The residue is enriched in the 3,6-isomer (Target) .

  • Purification of Target: Recrystallize the residue from the filtrate using a minimum amount of hot Methanol.

Data Table: Isomer Properties

Property3,6-Dimethylquinoxalin-2(1H)-one (Target)3,7-Dimethylquinoxalin-2(1H)-one (Major Impurity)
Origin Attack of meta-NH2 on KetoneAttack of para-NH2 on Ketone
Formation Preference Minor (~10-20%)Major (~80-90%)
Solubility (EtOH) HigherLower (Precipitates first)
1H-NMR (Aromatic) H-5 and H-7 signals distinctH-5 and H-6 signals distinct
Methyl Shift (Ring) ~2.42 ppm~2.46 ppm (Slightly downfield)

Part 4: References

  • Regioselectivity in Quinoxaline Synthesis:

    • Title: Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from o-phenylenediamines and aroylpyruvates.[3][4]

    • Source: Beilstein Journal of Organic Chemistry (2017).[3]

    • URL:[Link]

    • Relevance: Explains the mechanism where the most nucleophilic amine attacks the most reactive carbonyl, leading to the major isomer.[5]

  • General Synthesis & Side Reactions:

    • Title: Identifying and minimizing side products in quinoxaline synthesis.

    • Source: BenchChem Technical Guides.

  • Hinsberg Reaction Context:

    • Title: The Hinsberg Test and Amine Nucleophilicity.

    • Source: Chemistry LibreTexts.

    • URL:[Link]

    • Relevance: Foundational logic for why the para-amine is more reactive.

  • NMR Characterization of Regioisomers:

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

    • Source: Oxford Instruments Application Notes.

    • URL:[Link]

    • Relevance: Methodology for distinguishing methyl-substituted aromatic isomers.

Sources

Overcoming poor solubility of 3,6-Dimethylquinoxalin-2(1H)-one in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Challenges with 3,6-Dimethylquinoxalin-2(1H)-one

Executive Summary

3,6-Dimethylquinoxalin-2(1H)-one is a critical heterocyclic scaffold often used in the development of kinase inhibitors, antimicrobial agents, and glutamate receptor ligands. However, its planar, aromatic structure leads to strong


-

stacking interactions, resulting in poor aqueous solubility and a high propensity for aggregation. This guide addresses the "solubility cliff" often encountered when transferring this compound from organic stock solutions to aqueous assay buffers.

Section 1: Diagnostic Troubleshooting

Q1: My dose-response curves are erratic, and I see "flat" inhibition at high concentrations. Is this a solubility issue?

A: Yes, this is the classic signature of compound precipitation. When 3,6-Dimethylquinoxalin-2(1H)-one exceeds its solubility limit (typically


 in plain aqueous buffer), it forms micro-aggregates. These aggregates can cause two distinct artifacts:
  • Loss of Potency: The effective concentration of free monomer is lower than the calculated concentration, leading to a plateau in activity (flat curve).

  • False Positives (Promiscuous Inhibition): Aggregates can non-specifically sequester enzymes or scatter light in absorbance assays, creating artificial "inhibition" signals.[1]

Diagnostic Test: Perform a Centrifugation Test . Prepare your highest assay concentration in the assay buffer.[1] Centrifuge at


 for 10 minutes. Measure the concentration of the supernatant (via HPLC or Absorbance) compared to a pre-spin sample. A loss of 

signal indicates precipitation.

Section 2: Stock Solution Preparation

Q2: I cannot get the solid powder to dissolve in DMSO at 10 mM. What is the correct protocol?

A: While DMSO is the standard solvent, the crystal lattice energy of quinoxalinones can be high.

Optimized Stock Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Avoid ethanol, as quinoxalinones are significantly less soluble in alcohols than in dipolar aprotic solvents.

  • Concentration: Target 10 mM to 20 mM . Do not attempt 100 mM stocks, as this increases the risk of "crashing out" upon freeze-thaw cycles.

  • Mechanical Aid:

    • Sonicate: Use a bath sonicator at 40 kHz for 10–15 minutes.

    • Warm: Gently heat the vial to 37°C–40°C. The lactam ring is thermally stable, so mild heating is safe.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity implies that "seeds" for precipitation remain.[1]

Section 3: Assay Buffer Optimization (The Critical Step)

Q3: The compound is soluble in DMSO, but precipitates immediately when I add it to my assay buffer (PBS/Tris). How do I prevent this?

A: You are experiencing "solvent shock."[1] You must engineer the buffer to support the hydrophobic pharmacophore. Use the "Golden Triangle" of Solubilization strategy:

Strategy A: Cosolvent Tuning (The 5% Rule)

Ensure your final assay volume contains a consistent concentration of DMSO, typically 1% to 5% .

  • Note: Most enzymatic assays tolerate up to 5% DMSO. Check your enzyme's tolerance first.[1]

  • Protocol: Do not pipette 100% DMSO stock directly into the buffer.[1] Prepare an intermediate dilution (e.g., 10x in 10% DMSO/Buffer) before the final addition.

Strategy B: Surfactant Shielding

Add a non-ionic surfactant to your assay buffer before adding the compound.

  • Recommended: Tween-20 (0.01% - 0.05%) or Triton X-100 (0.01%).[1]

  • Mechanism: Surfactants prevent the formation of critical nuclei for aggregation, keeping the compound in a dispersed state.

Strategy C: Cyclodextrin Complexation (The Gold Standard)

For stubborn quinoxalinones, Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the most effective solution. It encapsulates the hydrophobic quinoxalinone rings while presenting a hydrophilic exterior to the buffer.

Protocol for Cyclodextrin Formulation:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water.[1]
    
  • Add this to your assay buffer to achieve a final concentration of 0.5% to 2% .

  • Crucial: When diluting your compound, dilute the DMSO stock into the cyclodextrin-rich buffer.

Section 4: Advanced Formulation & pH

Q4: Can I adjust the pH to improve solubility?

A: Yes, but with caution. 3,6-Dimethylquinoxalin-2(1H)-one exists in a lactam-lactim tautomeric equilibrium.

  • pKa: The N-H proton on the lactam ring is weakly acidic (pKa

    
     9–10).
    
  • High pH (>9): Deprotonation forms the anion, which is highly soluble. However, most biological assays cannot run at pH 9.

  • Physiological pH (7.4): The compound is neutral and least soluble.

Recommendation: Do not rely on pH for solubility in biological assays unless your target tolerates pH > 8.[1]5. Stick to Strategy C (Cyclodextrins).[1]

Visual Guide: Solubility Optimization Workflow

SolubilityWorkflow Start Start: Solid 3,6-Dimethylquinoxalin-2(1H)-one Stock Prepare Stock: 10mM in DMSO (Sonicate 10 min @ 40°C) Start->Stock Check Visual Check: Is it clear? Stock->Check Check->Stock No (Cloudy) Dilution Dilution into Assay Buffer Check->Dilution Yes (Clear) Precip Issue: Precipitation / Turbidity Dilution->Precip Precipitates Success Success: Stable Assay Solution Dilution->Success Remains Clear Strategy1 Strategy 1: Surfactants Add 0.05% Tween-20 to Buffer Precip->Strategy1 First Attempt Strategy2 Strategy 2: Cyclodextrins Add 1% HP-beta-CD to Buffer Strategy1->Strategy2 Fails Strategy1->Success Works Strategy2->Success Works Fail Fail: Re-evaluate Chemical Scaffold Strategy2->Fail Fails

Figure 1: Decision matrix for solubilizing hydrophobic quinoxalinone derivatives in biological assays.

Section 5: Data Presentation & Compatibility

Table 1: Solvent & Additive Compatibility Matrix

AdditiveRecommended Conc.MechanismProsCons
DMSO 1% – 5%CosolventUniversal solvent; easy to use.[1]High % can inhibit enzymes or kill cells.[1]
Tween-20 0.01% – 0.05%SurfactantPrevents aggregation/stacking.[1]Can cause foaming; may lyse cells at high %.[1]
HP-

-CD
0.5% – 2.0%Inclusion ComplexEncapsulates hydrophobics; highly effective.[1]Expensive; may sequester compound from target.[1]
Glycerol 10% – 20%Cosolvent/StabilizerIncreases viscosity; stabilizes proteins.[1]Hard to pipette accurately; lower solubilizing power.[1]

Section 6: Assay Interference Check

Q5: How do I know if the compound is interfering with my readout (e.g., Fluorescence)?

A: Quinoxalinones are heterocyclic aromatics and can have intrinsic fluorescence or quenching properties.[1]

  • Spectral Scan: Run an absorbance/emission scan of the compound alone in buffer.[1]

  • Inner Filter Effect: If your compound absorbs light at the excitation or emission wavelength of your assay fluorophore, it will artificially decrease the signal.

    • Solution: Use a ratiometric assay or a readout in the Red/Near-IR region (e.g., 650 nm) where quinoxalinones rarely absorb.

References

  • BenchChem Technical Support. (2025).[1][2][3] Overcoming Poor Solubility of Quinoxaline Compounds. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14526, 2(1H)-Quinoxalinone. Retrieved from

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from

  • Environmental Protection Agency (EPA). (2025).[1] CompTox Chemicals Dashboard: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Properties. Retrieved from

Sources

Optimizing reaction conditions for N-alkylation of 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of heterocyclic derivatization. Optimizing the N-alkylation of 3,6-Dimethylquinoxalin-2(1H)-one presents a classic challenge in synthetic organic chemistry: controlling regioselectivity in an ambident nucleophile.

Because quinoxalin-2(1H)-ones exhibit lactam-lactim tautomerism, alkylation can occur at either the N1 (nitrogen) or the C2-O (oxygen) position[1]. N-alkylation is generally the easiest and most stable way to develop new biologically active quinoxaline scaffolds[2]. This guide provides the mechanistic causality, empirical data, and self-validating protocols necessary to drive this reaction exclusively toward the desired N-alkylated thermodynamic product.

Mechanistic Principles of Regioselective Alkylation

The selectivity between N- and O-alkylation is dictated by the principles of Thermodynamic vs. Kinetic Control .

  • The Lactam Form (N-Alkylation): Alkylation at the nitrogen atom yields the highly stable, aromatic-retaining lactam derivative. This is the thermodynamic product . It is favored by softer bases (e.g., K₂CO₃, Cs₂CO₃), highly polar aprotic solvents, and elevated temperatures[3].

  • The Lactim Form (O-Alkylation): Alkylation at the oxygen atom is typically faster due to the higher electronegativity and charge density on the oxygen anion, making it the kinetic product . It is favored by harder bases (e.g., Ag₂CO₃) and non-polar solvents.

G Lactam 3,6-Dimethylquinoxalin-2(1H)-one (Lactam Form) Lactim 3,6-Dimethylquinoxalin-2-ol (Lactim Form) Lactam->Lactim Tautomeric Equilibrium N_Alkyl N-Alkyl-3,6-dimethylquinoxalin-2-one (Thermodynamic Product) Lactam->N_Alkyl Soft Base (K2CO3) Polar Aprotic (DMF) Heat (80°C) O_Alkyl 2-Alkoxy-3,6-dimethylquinoxaline (Kinetic Product) Lactim->O_Alkyl Hard Base (Ag2CO3) Non-polar Solvent

Reaction pathways for N- vs. O-alkylation of 3,6-dimethylquinoxalin-2(1H)-one.

Optimization Matrix: Reaction Conditions

To synthesize the N-alkylated product reliably, the reaction parameters must be tuned to overcome the kinetic O-alkylation barrier. The table below summarizes the causality behind different condition sets based on empirical optimization[4],[3].

BaseSolventTemp (°C)AdditiveN-Alkylation (%)O-Alkylation (%)Causality / Rationale
K₂CO₃ DMF 80 None>95 <5 Soft base and polar aprotic solvent strongly favor the thermodynamic N-alkylation pathway.
Cs₂CO₃MeCN60None9010Excellent solubility of the cesium enolate drives N-selectivity, though slightly less polar than DMF.
K₂CO₃DMF25TBAB>95<5Phase-transfer catalyst (TBAB) accelerates the reaction without requiring high heat[4].
NaHTHF0 to 25None7030Strong, hard base deprotonates rapidly, leading to a mixture of kinetic and thermodynamic products.
Ag₂CO₃Toluene80None<10>90Hard silver cation coordinates with nitrogen, leaving oxygen free for kinetic attack.

Standard Operating Procedure (SOP): Highly Regioselective N-Alkylation

This protocol is designed as a self-validating system. In-process checks (TLC/LC-MS) and specific workup steps ensure the integrity of the final product.

Materials Required:

  • 3,6-Dimethylquinoxalin-2(1H)-one (1.0 equiv)

  • Alkylating Agent (e.g., Benzyl bromide or Methyl iodide) (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3,6-Dimethylquinoxalin-2(1H)-one (1.0 equiv) and finely powdered, anhydrous K₂CO₃ (2.0 equiv).

  • Atmospheric Control: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to prevent oxidative side reactions[1].

  • Deprotonation: Inject anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension at room temperature for 15–20 minutes. Validation check: The solution will typically deepen in color (often yellow/orange) as the enolate forms.

  • Alkylation: Add the alkylating agent (1.2 equiv) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The N-alkylated product will typically have a higher Rf value than the starting material but a lower Rf than the O-alkylated byproduct. Continue heating until the starting material is entirely consumed (typically 3–5 hours)[3].

  • Quenching & Extraction: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (5x the volume of DMF used). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3x) followed by brine (1x). This partitions residual DMF into the aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure N-alkylated product.

Troubleshooting Guides & FAQs

Q: Why am I observing a high percentage of O-alkylation in my LC-MS trace? A: O-alkylation is the kinetic product resulting from the lactim tautomer. If you are seeing high levels of O-alkylation, your conditions are likely not pushing the reaction to thermodynamic equilibrium. Fix: Ensure you are using a soft base (K₂CO₃ or Cs₂CO₃) rather than a hard base (like NaH). Switch to a highly polar aprotic solvent (DMF or DMSO) and increase the reaction temperature to 80 °C to provide the activation energy required to overcome the kinetic trap.

Q: My reaction is sluggish and doesn't go to completion after 12 hours. How can I accelerate it? A: If you are using a less reactive electrophile (e.g., an alkyl chloride), the activation barrier for N-alkylation may be too high. Fix: Add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 to 0.2 equiv) to facilitate an in situ Finkelstein reaction, converting your alkyl chloride into a highly reactive alkyl iodide. Alternatively, adding a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) (10 mol%) can significantly enhance the reaction rate without requiring extreme heat[4].

Q: Does the C3-methyl group on 3,6-Dimethylquinoxalin-2(1H)-one cause steric hindrance during N1-alkylation? A: No, the steric impact is minimal. The N1 and C3 positions are on opposite sides of the heterocyclic ring (separated by the amide equivalent). While bulky electrophiles (like secondary alkyl halides) generally react slower, the C3-methyl group does not significantly impede the trajectory of the nucleophilic attack from the N1 position.

Q: How do I efficiently remove residual DMF during the workup? My NMR shows massive DMF peaks. A: DMF is notoriously difficult to remove via standard aqueous washes because it partitions between water and organic solvents. Fix: Use the 5% aqueous LiCl wash described in Step 8 of the SOP. The lithium ions coordinate strongly with DMF, drastically increasing its partition coefficient into the aqueous phase. Alternatively, if your product is highly stable, you can remove DMF by azeotropic distillation with toluene on the rotary evaporator.

References

  • ResearchGate. "Synthesis and Antimicrobial Activity of Novel Quinoxaline Derivatives". ResearchGate. URL:[Link]

  • SciSpace. "Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions". SciSpace. URL:[Link]

Sources

Technical Support Center: Troubleshooting 3,6-Dimethylquinoxalin-2(1H)-one Peak Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-QX-36DM Status: Open Guide Applicable For: HPLC-UV, LC-MS Target Molecule: 3,6-Dimethylquinoxalin-2(1H)-one (and related 2-quinoxalinone derivatives)

Executive Summary: The "Why" Behind the Tailing

Peak tailing in 3,6-Dimethylquinoxalin-2(1H)-one is rarely a random instrument error; it is a chemical symptom derived from its amphoteric heterocyclic structure .

This molecule possesses two distinct interaction sites that compete with standard Reversed-Phase (RP) partitioning:

  • The Basic Nitrogen (N-4): Even though quinoxalin-2-ones are weak bases (pKa ~1.5–2.0), the N-4 nitrogen can still protonate or hydrogen-bond with residual acidic silanols (Si-OH) on the silica support. This "secondary retention" slows down a fraction of the analyte, creating the tail.

  • The Lactam/Amide (N-1): The proton at position 1 is weakly acidic (pKa ~9–10). If the mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between ionized and neutral states, leading to peak broadening and tailing.

Diagnostic Workflow

Before altering chemistry, confirm the physical state of the system. Use this decision tree to isolate the variable.

TroubleshootingFlow Start Symptom: Asymmetry Factor (As) > 1.2 CheckConc Step 1: Check Concentration (Is column overloaded?) Start->CheckConc Dilute Action: Dilute Sample 10x Re-inject CheckConc->Dilute Result1 Peak Shape Improves? Dilute->Result1 CheckSolvent Step 2: Check Sample Diluent (Strong Solvent Effect?) Result1->CheckSolvent No End1 SOLVED: Reduce Load Result1->End1 Yes (Issue: Mass Overload) MatchMP Action: Dissolve in Mobile Phase CheckSolvent->MatchMP Result2 Peak Shape Improves? MatchMP->Result2 CheckChem Step 3: Chemical Interaction (Silanol Activity) Result2->CheckChem No End2 SOLVED: Weak Diluent Result2->End2 Yes (Issue: Solvent Mismatch) ModifyMP Action: Add TEA or Lower pH (< 2.5) CheckChem->ModifyMP

Figure 1: Systematic isolation of peak tailing causes. Physical causes (load/diluent) must be ruled out before optimizing chemistry.

Root Cause Analysis & Solutions

Issue A: Secondary Silanol Interactions (Most Common)

The 3,6-dimethyl substitution increases hydrophobicity, driving the molecule into the pores of the stationary phase where it encounters residual silanols.

The Mechanism: The positively charged or H-bond donating Nitrogen (N-4) binds to deprotonated silanols (


) acting like a cation-exchanger. This is a "sticky" site compared to the smooth C18 interaction.

Solution Protocol: The "Silanol Block" To fix this, you must either suppress the ionization of the silanols or block them with a stronger base.

ParameterRecommendationWhy?
pH Strategy pH 2.0 – 2.5 At pH < 3, silanols (pKa ~3.5–4.5) are protonated (

) and neutral, preventing ionic interaction with the quinoxaline.
Buffer Choice Phosphate (20–50 mM) Phosphate suppresses silanol activity better than Formic/Acetate due to higher ionic strength.
Additive Triethylamine (TEA) Critical: Add 5–10 mM TEA. TEA competes for the silanol sites, effectively "capping" them so your analyte passes freely.

Recommended Mobile Phase (Isocratic Test):

  • A: 20 mM Potassium Phosphate (pH 2.3) + 0.1% Triethylamine.

  • B: Acetonitrile.[1][2][3][4]

  • Note: If using LC-MS, substitute Phosphate/TEA with 0.1% Formic Acid + 20mM Ammonium Formate.

Issue B: Solvent Mismatch (The "Fronting-Tailing" Hybrid)

3,6-Dimethylquinoxalin-2(1H)-one has limited water solubility. Researchers often dissolve it in 100% DMSO or Methanol.

  • The Problem: When a plug of strong solvent (DMSO) hits the aqueous mobile phase, the analyte precipitates or travels faster than the eluent at the head of the column.

  • The Fix: Dilute the sample with at least 50% water or starting mobile phase. If solubility is an issue, add 10% DMF to the diluent, but keep the organic content close to the initial gradient conditions.

Column Selection Guide

Not all C18 columns are equal for nitrogen heterocycles.

ColumnSelection Input Select Column TypeA Traditional C18 Input->TypeA TypeB End-Capped C18 (Type B Silica) Input->TypeB TypeC Polar Embedded (Amide/Carbamate) Input->TypeC OutcomeA High Risk: Severe Tailing TypeA->OutcomeA OutcomeB Good: Standard Choice TypeB->OutcomeB OutcomeC Best: Shields Silanols TypeC->OutcomeC

Figure 2: Stationary phase selection hierarchy for basic heterocycles.

Top Recommendations:

  • Polar Embedded Group (PEG): (e.g., Waters SymmetryShield, Agilent Bonus-RP). The embedded polar group creates a water layer that shields the silica surface from the basic nitrogen.

  • Hybrid Particles: (e.g., ethylene-bridged silica). These have fewer surface silanols by design.

Frequently Asked Questions (FAQs)

Q1: I am using 0.1% Formic Acid and still see tailing. Why? A: Formic acid (pH ~2.7) might not be strong enough to fully suppress silanol ionization (pKa ~3.5) or fully protonate the analyte.[5] Furthermore, formate has low ionic strength. Switch to 0.1% Phosphoric Acid (pH ~2.1) or add 5mM Ammonium Formate to increase ionic strength, which masks the charge interactions.

Q2: Can I use "Base Deactivated" columns? A: Yes. These are "Type B" high-purity silica columns with aggressive end-capping. They are specifically designed for compounds like quinoxalines. If you are using an older "Type A" column, tailing is inevitable.

Q3: The peak tails, but retention time is also shifting. What does this mean? A: This indicates a lack of equilibration or pH instability. The 2(1H)-one moiety is sensitive to pH fluctuations. Ensure your column is equilibrated for at least 20 column volumes, especially if using ion-pairing agents like TEA.

Q4: Is the "dimethyl" group causing steric hindrance? A: Unlikely to cause tailing. The methyl groups at 3 and 6 positions actually increase lipophilicity (LogP ~1.5), making the molecule retain longer on C18. However, they do not sterically block the N-4 nitrogen enough to prevent silanol interaction.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Chrom Tech, Inc. (2025). Primary Causes of Peak Tailing in HPLC: Silanol Interactions.[5][6][7] Retrieved from

  • National Institutes of Health (PubMed). (2007). Development of HPLC method for quinoxaline-2-carboxylic acid derivatives. (Contextual grounding for quinoxaline separation conditions). Retrieved from

  • Sielc Technologies. (2018). Separation of Quinoxaline derivatives on Newcrom R1 (Low Silanol Activity). Retrieved from

  • BenchChem. (2025).[8][9] Technical Support: Troubleshooting Peak Tailing in Aminoquinoline/Quinoxaline Derivatives. Retrieved from

Sources

Technical Support Center: Stability of 3,6-Dimethylquinoxalin-2(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,6-Dimethylquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. The following information is synthesized from established principles of quinoxaline chemistry and standard pharmaceutical stability testing protocols. It is crucial to recognize that while these guidelines are based on robust scientific principles, the specific stability profile of 3,6-Dimethylquinoxalin-2(1H)-one should be confirmed experimentally for your specific application and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 3,6-Dimethylquinoxalin-2(1H)-one in solution?

A1: Like many quinoxalinone derivatives, 3,6-Dimethylquinoxalin-2(1H)-one in solution can be susceptible to several degradation pathways.[1] The primary concerns are:

  • pH-Dependent Hydrolysis: The quinoxalinone ring may be vulnerable to hydrolysis under strong acidic or basic conditions.[1] The rate of degradation can change significantly with even a one-unit shift in pH.[2]

  • Oxidation: The quinoxaline ring system is often prone to oxidation, especially when exposed to atmospheric oxygen or oxidizing agents, which can lead to the formation of N-oxides or other degradation byproducts.[1][3]

  • Photodegradation: Exposure to light, particularly UV radiation, is a common cause of degradation for quinoxaline-based compounds.[1][4][5] This can induce photo-oxidation via free radical mechanisms.[6]

  • Thermal Stress: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[7][8]

Q2: My solution of 3,6-Dimethylquinoxalin-2(1H)-one is turning yellow/brown. What does this mean?

A2: A change in color, particularly the development of a yellow or brown tint, is a common visual indicator of compound degradation.[8][9] This is most often caused by oxidative or photodegradation processes that result in the formation of colored byproducts.[8] If you observe this, the integrity of your compound is likely compromised, and fresh solutions should be prepared.

Q3: I am observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

A3: Absolutely. Inconsistent results and a loss of biological activity are classic signs of compound degradation.[8] When 3,6-Dimethylquinoxalin-2(1H)-one degrades in your stock or working solutions, the effective concentration of the active compound decreases, leading to variability and a reduction in the observed effect. It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your solutions under your specific experimental and storage conditions.[8]

Q4: What are the recommended storage conditions for solutions of 3,6-Dimethylquinoxalin-2(1H)-one?

A4: To maximize shelf-life and minimize degradation, solutions should be stored with the following precautions:

  • Protect from Light: Always store solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[1][10]

  • Store at Low Temperatures: For short-term storage (days), refrigeration at 2-8°C is recommended.[11] For long-term storage, solutions should be aliquoted and frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1][10]

  • Seal Tightly: Use well-sealed containers to prevent solvent evaporation and minimize exposure to atmospheric oxygen.[1] Purging the headspace of the container with an inert gas like nitrogen or argon can further mitigate oxidative degradation.[12]

Q5: Which solvents are best for preparing stock solutions?

A5: 3,6-Dimethylquinoxalin-2(1H)-one is generally soluble in organic solvents such as DMSO, ethanol, and DMF.[12] For most biological applications, a high-concentration stock solution is prepared in 100% DMSO. This stock can then be diluted into aqueous buffers for the final working concentration. Be aware that the compound is sparingly soluble in aqueous buffers, so direct dissolution is not recommended.[12] When preparing aqueous solutions, do not store them for more than a day and always check for precipitation after dilution.[12]

Troubleshooting Guide: Diagnosing Stability Issues

This section provides a systematic approach to identifying and resolving common stability-related problems.

IssuePotential Cause(s)Recommended Actions & Explanations
Inconsistent Results / Loss of Potency Chemical Degradation: The compound is breaking down over time in your solvent or assay buffer.1. Prepare Fresh Solutions: Always make fresh dilutions from a frozen stock solution immediately before each experiment.[8] 2. Validate Buffer Stability: Perform a time-course experiment by incubating the compound in your final assay buffer for the duration of your experiment. Analyze samples at different time points by HPLC to quantify degradation. 3. Perform a Forced Degradation Study: This will identify the specific conditions (pH, light, heat, oxidation) that cause degradation, allowing you to avoid them.[6] See Protocol 1 for details.
New Peaks in HPLC/LC-MS Chromatogram Formation of Degradants: The parent compound is converting into one or more new chemical entities.1. Establish a Baseline: Analyze a freshly prepared solution to establish the chromatogram of the pure compound. 2. Compare to Stressed Samples: Analyze samples from a forced degradation study (Protocol 1 ). The new peaks that appear under stress conditions are likely your degradation products. This helps validate that your analytical method is "stability-indicating."[1] 3. Characterize Degradants: If necessary, use LC-MS to determine the mass of the new peaks to help elucidate the degradation pathway.[3]
Solution Discoloration (Yellowing/Browning) Oxidation or Photodegradation: The compound is reacting with oxygen or light.1. Protect from Light: Immediately transfer solutions to amber vials or wrap them in foil.[1] 2. Minimize Oxygen Exposure: Use degassed solvents for solution preparation. Consider preparing solutions in an inert atmosphere (e.g., under a stream of nitrogen or argon).[10] 3. Add Antioxidants (Formulation-Dependent): For some applications, adding antioxidants like BHT or ascorbic acid can be effective, but this must be validated for compatibility with your assay.[8]
Precipitation in Aqueous Buffer Low Aqueous Solubility / pH Effects: The compound is crashing out of solution upon dilution from the organic stock.1. Optimize Dilution: Ensure rapid mixing when diluting the DMSO stock into the aqueous buffer. Do not exceed a final DMSO concentration of 1-2% unless your assay is validated for higher concentrations. 2. Check pH: The compound's solubility may be pH-dependent. Test the solubility in buffers of slightly different pH values around your target. 3. Prepare Dilutions Just Before Use: The compound may be kinetically soluble but will precipitate over time. Avoid preparing and storing dilute aqueous solutions.[12]
Visualization of Key Stability Factors

The following diagram illustrates the primary environmental factors that can impact the stability of 3,6-Dimethylquinoxalin-2(1H)-one in solution.

cluster_factors Environmental Stress Factors pH pH (Acid/Base Hydrolysis) Compound 3,6-Dimethylquinoxalin-2(1H)-one in Solution pH->Compound Light Light (Photodegradation) Light->Compound Oxygen Oxygen (Oxidation) Oxygen->Compound Temp Temperature (Thermal Stress) Temp->Compound Degradation Degradation Products (Loss of Potency, Impurities) Compound->Degradation  leads to

Caption: Key environmental factors influencing compound stability.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

This study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[6][7][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][14]

1. Preparation of Stock Solution:
  • Prepare a 1 mg/mL stock solution of 3,6-Dimethylquinoxalin-2(1H)-one in a suitable organic solvent like methanol or acetonitrile.

2. Application of Stress Conditions:
  • For each condition, use the stock solution and include a "control" sample kept at room temperature and protected from light.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.[1]To test sensitivity to acidic environments.[7]
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.[1]To test stability in alkaline conditions.[7]
Oxidation Mix 1 mL of stock with 1 mL of 3-10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]To assess vulnerability to oxidative damage.[3][7]
Thermal Degradation Place a sealed vial of the stock solution in an oven at 60-80°C for 48 hours.[1][13]To evaluate the effect of heat on stability.[7]
Photolytic Degradation Expose a clear vial of the stock solution to a controlled light source (e.g., 1.2 million lux hours and 200 watt-hours/m² near UV) as per ICH Q1B guidelines.[4] A dark control (vial wrapped in foil) must be run in parallel.[4]To determine light sensitivity.[7]
3. Sample Analysis:
  • After the specified time, dilute all stressed and control samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal (Heat) Prep->Thermal Photo Photolytic (Light) Prep->Photo Analyze Analyze all samples by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze

Caption: Experimental workflow for a forced degradation study.

Protocol 2: pH-Dependent Stability Study

This protocol helps determine the optimal pH range for formulation and experiments by constructing a pH-rate profile.[2]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 10). Use buffers with known compositions, such as citrate, phosphate, and borate.[10]

  • Sample Preparation: Prepare a high-concentration stock solution in DMSO. Dilute this stock into each buffer to a consistent final concentration (e.g., 10-20 µg/mL). Ensure the final DMSO concentration is low (<1%) and consistent across all samples.

  • Incubation: Incubate all buffered solutions at a controlled temperature (e.g., 25°C or 37°C), ensuring they are protected from light.[10]

  • Time Points: Collect aliquots from each pH solution at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Immediately analyze each aliquot using a validated, stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of 3,6-Dimethylquinoxalin-2(1H)-one versus time. The slope of this line will give the observed degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).[2]

Troubleshooting Decision Tree

Start Experiencing Inconsistent Results or Suspect Degradation Q_Visual Is the solution discolored or does it contain precipitate? Start->Q_Visual A_Visual_Yes Likely Oxidation, Photodegradation, or Solubility Issue Q_Visual->A_Visual_Yes Yes Q_HPLC Do you see new peaks or a decrease in the main peak area in HPLC? Q_Visual->Q_HPLC No Action_Visual Action: 1. Protect from light/oxygen. 2. Prepare fresh solutions. 3. Re-evaluate solvent/buffer. A_Visual_Yes->Action_Visual A_HPLC_Yes Confirmed Chemical Degradation Q_HPLC->A_HPLC_Yes Yes A_No_Issue Stability is likely not the primary issue. Check other experimental parameters (e.g., reagents, instrument). Q_HPLC->A_No_Issue No Action_HPLC Action: 1. Perform Forced Degradation (Protocol 1) to identify cause. 2. Determine pH stability (Protocol 2). 3. Optimize storage conditions. A_HPLC_Yes->Action_HPLC

Caption: Decision tree for troubleshooting stability issues.

References

  • Benchchem. Technical Support Center: Optimizing Photophysical Properties of Quinoxaline-Based Materials.
  • NSF PAR. (2024, February 15). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries.
  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review.
  • PMC. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies.
  • PMC. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.
  • ACS Publications. (2026, February 4). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry.
  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products.
  • Unchained Labs. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Benchchem. Stability issues of 6,7-Dimethylquinoxaline-2,3-dione in solution.
  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Slideshare. pH stability profile.
  • Benchchem. stability issues with 6-aminoquinoxaline-2,3(1H,4H)-dione in solution.
  • IIP Series. CHEMICAL STABILITY OF DRUGS.
  • Cayman Chemical. PRODUCT INFORMATION - 2-phenyl-3-methyl-Quinoxaline.
  • ChemScene. 3,7-Dimethylquinoxalin-2(1H)-one.

Sources

Technical Support Center: Synthesis and Purification of 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and purification of 3,6-Dimethylquinoxalin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common impurities and purification challenges encountered during their experimental work. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to make informed decisions in the laboratory.

Troubleshooting and Purification Guide

This section is structured in a question-and-answer format to directly address the most common issues observed during the synthesis of 3,6-Dimethylquinoxalin-2(1H)-one. The typical synthesis involves the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with a pyruvic acid derivative (e.g., ethyl pyruvate).[1]

Question 1: My final product is a yellow, brown, or off-white powder, not the expected pale solid. What causes this discoloration and how can I fix it?

Answer:

This is one of the most frequent issues and typically points to two main causes: oxidation of the starting material or the formation of colored byproducts under harsh reaction conditions.

Causality:

  • Starting Material Oxidation: Aromatic diamines, such as 4-methyl-1,2-phenylenediamine, are susceptible to air oxidation, which produces highly colored, polymeric impurities.[2] If your diamine starting material is not a clean, crystalline solid, these impurities will carry through the reaction.

  • Reaction-Induced Side Products: High reaction temperatures or prolonged exposure to strong acids can promote side reactions and degradation, leading to colored contaminants.[2][3]

Troubleshooting & Solutions:

  • Assess Starting Material: Before beginning the synthesis, check the purity of the 4-methyl-1,2-phenylenediamine. If it is discolored (e.g., dark purple or brown), it should be purified. This can be achieved by recrystallization from an ethanol/water mixture or by sublimation.[3] It is best practice to use freshly purified reagents for optimal results.[4]

  • Optimize Reaction Conditions: If the starting material is pure, consider modifying the reaction conditions to be milder. Many modern protocols utilize catalysts that are effective at room temperature, which can significantly reduce the formation of undesirable side products.[2]

  • Decolorization Protocol: If the crude product is already formed and discolored, the colored impurities can often be removed using activated carbon.

Protocol: Decolorization with Activated Carbon
  • Dissolve your crude 3,6-Dimethylquinoxalin-2(1H)-one product in a suitable hot solvent for recrystallization (e.g., ethanol or methanol).[5]

  • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Swirl the mixture and keep it hot for 5-10 minutes. The activated carbon will adsorb the colored impurities.[4]

  • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon. The goal is to keep the desired compound dissolved while removing the solid carbon.

  • Allow the clear, hot filtrate to cool slowly for recrystallization as described in the protocol below.

Question 2: My post-reaction TLC analysis shows multiple spots. How do I identify the impurities and select the right purification method?

Answer:

Observing multiple spots on a Thin-Layer Chromatography (TLC) plate indicates an incomplete reaction or the presence of side products. The key is to identify these species to devise a purification strategy.

Likely Impurities:

  • Unreacted 4-methyl-1,2-phenylenediamine: This is a relatively polar compound and will likely have a lower Rf value than the product.

  • Unreacted Ethyl Pyruvate: This is more volatile and may be partially removed during solvent evaporation, but can remain.

  • Side Products: These will have varying polarities and Rf values.

Troubleshooting Workflow:

The following decision tree illustrates a logical workflow for identifying impurities and choosing a purification method.

G start Impure Product (Multiple TLC Spots) check_sm Co-spot TLC with Starting Materials start->check_sm sm_present Starting Materials Present check_sm->sm_present Yes unknown_present Unknown Byproducts Present check_sm->unknown_present No/Also purify_decision Select Purification Method sm_present->purify_decision unknown_present->purify_decision chromatography Flash Column Chromatography purify_decision->chromatography Impurities have similar polarity recrystallize Recrystallization purify_decision->recrystallize Impurities have different solubility final_product Pure Product (Single TLC Spot) chromatography->final_product recrystallize->final_product

Caption: Decision workflow for troubleshooting an impure product.

Solutions:

  • Column Chromatography: This is the most robust method for separating compounds with different polarities.[4] For quinoxalinones, a silica gel stationary phase is standard. The mobile phase is typically a mixture of a non-polar solvent (n-hexane or petroleum ether) and a more polar solvent (ethyl acetate).[4][6] You can optimize the solvent ratio using TLC to achieve good separation between your product and the impurities.

  • Recrystallization: If the impurities are present in small amounts and have different solubility profiles from your product, recrystallization is a highly effective and scalable purification method.[5]

Question 3: The melting point of my purified product is low and has a broad range. What does this signify?

Answer:

A low and broad melting point range is a classic indication of an impure compound.[4] Pure crystalline solids typically have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, which lowers and broadens the melting range.

Causality: The impurities act as solutes, causing a phenomenon known as melting point depression. The broader range is due to different regions of the solid melting at different temperatures as the concentration of the impurity in the liquid phase changes.

Solution: This result indicates that the initial purification was insufficient. You must perform another purification step.

  • If you initially purified by recrystallization, consider a second recrystallization using a different solvent system or proceed to column chromatography.[4]

  • If you purified by column chromatography, ensure your fractions were collected cleanly. You may need to repeat the chromatography with a shallower solvent gradient to improve separation.[4]

ParameterTypical Crude ProductExpected High-Purity Product
Appearance Yellow to brown powderLight yellow or off-white crystalline solid
Melting Point Broad range (e.g., 235-242 °C)Sharp range, e.g., ~245-247 °C (Lit. for 3-methyl)
Purity (TLC) Multiple spotsSingle spot
Purity (HPLC) ~85-90%>98%[5]
Caption: Comparison of product characteristics before and after effective purification.

Key Experimental Protocols

Protocol 1: Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

This protocol is adapted from the classical condensation method for quinoxalinone synthesis.[7]

G cluster_0 Reaction Setup cluster_1 Reaction & Workup a Dissolve 4-methyl-1,2- phenylenediamine in Ethanol b Add Ethyl Pyruvate (1.1 equiv) a->b c Add Glacial Acetic Acid (catalytic) b->c d Reflux for 4-6 hours (Monitor by TLC) c->d e Cool to Room Temp (Product precipitates) d->e f Filter the Solid e->f g Wash with Cold Ethanol f->g h Dry under Vacuum g->h i Crude Product h->i

Caption: Experimental workflow for the synthesis of 3,6-Dimethylquinoxalin-2(1H)-one.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve 4-methyl-1,2-phenylenediamine (1.0 equiv) in ethanol.

  • Reagent Addition: To this solution, add ethyl pyruvate (1.1 equiv).

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 5-10 drops).[7]

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the starting diamine is consumed.[7]

  • Workup: Allow the mixture to cool to room temperature. The product will often precipitate from the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. If no precipitate forms, reduce the solvent volume using a rotary evaporator.[7]

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.[8]

  • Drying: Dry the product under vacuum to yield the crude 3,6-Dimethylquinoxalin-2(1H)-one.

Protocol 2: Purification by Recrystallization

This is the preferred method for obtaining high-purity material if the impurities are minimal.[5]

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Ethanol is commonly effective for quinoxalinone derivatives.[4][5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a minimal amount of cold solvent to remove any residual mother liquor.[4]

  • Drying: Dry the pure crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography

This method is ideal for separating the product from starting materials or byproducts of similar polarity.[9]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a chromatography column.[4]

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[4] The ideal solvent system should be determined beforehand using TLC.

  • Fraction Collection: Collect the eluent in fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: Can I use a different catalyst besides acetic acid? A1: Yes. While acetic acid is a classic choice, a wide range of catalysts have been shown to improve yields and allow for milder conditions. These include Lewis acids, heterogeneous catalysts like alumina-supported heteropolyoxometalates, and organocatalysts.[2][10] Using milder, room-temperature catalysts can often prevent the formation of colored impurities.[1]

Q2: My reaction seems to be very slow or is not going to completion. What can I do? A2: An incomplete reaction can be due to several factors. First, ensure your starting materials are pure and the stoichiometry is accurate.[3] If the issue persists, you can try gentle heating or consider microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields for quinoxaline synthesis.[1][11] Finally, check that your catalyst is active; if in doubt, use a fresh batch.[3]

Q3: Is it possible to avoid column chromatography altogether? A3: In many cases, yes. If the reaction goes to completion cleanly, the product often precipitates directly from the reaction mixture in high purity.[8] A simple filtration followed by washing with cold ethanol and a subsequent recrystallization is often sufficient to achieve high purity without the need for chromatography.[1][10]

Q4: What spectroscopic features should I look for to confirm the structure of 3,6-Dimethylquinoxalin-2(1H)-one? A4: In the ¹H NMR spectrum, you should expect to see signals for the two methyl groups (one on the pyrazinone ring and one on the benzene ring), aromatic protons, and a characteristic broad singlet for the N-H proton at a downfield chemical shift (often >10 ppm in DMSO-d6). In the ¹³C NMR, the carbonyl carbon (C=O) will appear significantly downfield (e.g., >150 ppm).

References

  • Wang, Z., et al. (2021). Visible light induced direct highly selective C-H functionalization of quinoxalin-2(1H)-one without orientating group. RSC Advances. Available at: [Link]

  • Taiwo, F. O., et al. (2017). Synthesis, Characterization and Biological Activities of Some Quinoxaline Derivatives. Organic Chemistry: Current Research, 6(2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1248, 131441. Retrieved from [Link]

  • Li, G., et al. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 3(3), 101569. Retrieved from [Link]

  • Johns Hopkins University. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives.... Retrieved from [Link]

  • ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7434. Retrieved from [Link]

  • Ramirez-Marquez, C., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. Retrieved from [Link]

Sources

Scaling up the synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3,6-dimethylquinoxalin-2(1H)-one. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when transitioning this privileged scaffold from milligram discovery to multi-gram pilot scales.

The synthesis—primarily driven by the condensation of 4-methylbenzene-1,2-diamine with pyruvic acid—presents unique challenges in regioselectivity, thermal management, and oxidative stability. This document provides field-proven, self-validating protocols and mechanistic insights to ensure your scale-up is robust, reproducible, and safe.

Reaction Pathway & Bottleneck Analysis

Workflow Diamine 4-Methylbenzene-1,2-diamine (Air Sensitive) Condensation Condensation & Imine Formation Exothermic (Cool to 0-5°C) Diamine->Condensation Pyruvic Pyruvic Acid (Electrophile) Pyruvic->Condensation Cyclization Thermal Cyclization (Reflux in EtOH/H2O) Condensation->Cyclization Mixture 1:1 Isomeric Mixture (6-Methyl & 7-Methyl) Cyclization->Mixture Crystallization Fractional Crystallization (Thermodynamic Separation) Mixture->Crystallization Target 3,6-Dimethylquinoxalin-2(1H)-one (Target Product) Crystallization->Target

Fig 1: Scale-up workflow for 3,6-dimethylquinoxalin-2(1H)-one synthesis and isomer separation.

Troubleshooting Guides & FAQs

Q1: Why do I get a mixture of 3,6-dimethyl and 3,7-dimethyl isomers, and how can I isolate the target? Causality: The condensation reaction relies on the nucleophilic attack of the diamine on the α-keto carbonyl of pyruvic acid. Because the methyl group at the 4-position of the diamine is only weakly electron-donating (+I effect), the nucleophilicity of the two amine groups (at positions 1 and 2) is nearly identical. This lack of electronic differentiation leads to a ~1:1 statistical mixture of the 6-methyl and 7-methyl quinoxalin-2(1H)-one isomers, a well-documented phenomenon in [1]. Solution: To isolate the 3,6-dimethyl isomer during scale-up, you must rely on thermodynamic separation via fractional crystallization. The isomers exhibit slight differences in their crystal lattice energies and solubility in polar protic solvents.

Q2: During scale-up, my reaction mixture turns dark brown/black and the yield drops significantly. What is causing this? Causality: 1,2-Phenylenediamines are notoriously electron-rich and highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming dark-colored polymeric azo and quinone-diimine byproducts. On a larger scale, longer addition times and increased surface area exacerbate this degradation[2]. Solution: Implement strict inert atmosphere protocols. Deoxygenate all solvents by sparging with nitrogen or argon for at least 30 minutes prior to the introduction of the diamine.

Q3: The condensation reaction is violently exothermic on a 100-gram scale. How do I manage the heat transfer? Causality: The initial formation of the imine intermediate between the primary amine and the highly electrophilic α-keto group of pyruvic acid is a rapid, strongly exothermic process. If uncontrolled, the thermal runaway can lead to the decarboxylation of pyruvic acid and the formation of tarry byproducts, a common issue noted in [3]. Solution: Utilize a jacketed reactor. Dissolve the diamine in the solvent system and cool to 0–5 °C. Add the pyruvic acid dropwise, ensuring the internal temperature does not exceed 10 °C.

Q4: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing during the workup. How do I induce precipitation? Causality: "Oiling out" or liquid-liquid phase separation occurs when the product separates as a supercooled liquid rather than a solid. This typically happens when the cooling rate is too fast, or the solvent system's polarity drops too abruptly before the nucleation temperature is reached. Solution: Reheat the mixture until it becomes a homogeneous solution. Cool it very slowly (e.g., 5 °C/hour). Seeding the solution with pure crystals of 3,6-dimethylquinoxalin-2(1H)-one exactly at the cloud point will provide nucleation sites, forcing the system into crystallization rather than phase separation.

Step-by-Step Experimental Protocol (1.0 Mol Pilot Scale)

This protocol is designed as a self-validating system, ensuring that each step has an observable metric to confirm success before proceeding.

Step 1: Reactor Preparation and Degassing

  • Action: Charge a 2 L jacketed glass reactor with 4-methylbenzene-1,2-diamine (108.1 g, 1.0 mol) and an 80:20 (v/v) mixture of Ethanol/Water (1000 mL).

  • Causality: The mixed solvent system ensures complete dissolution of the diamine while tuning the polarity to facilitate the subsequent fractional crystallization.

  • Validation: Sparge the solution with high-purity N₂ for 30 minutes. The solution must remain pale yellow. A shift to dark brown indicates oxygen ingress; if this occurs, halt the process and verify the reactor seals.

Step 2: Controlled Electrophile Addition

  • Action: Set the chiller to cool the reactor's internal temperature to 0–5 °C. Charge an addition funnel with pyruvic acid (92.5 g, 1.05 mol). Add the pyruvic acid dropwise over 2 hours.

  • Causality: Dropwise addition at low temperatures controls the severe exotherm of the imine formation, preventing thermal degradation and byproduct formation.

  • Validation: Monitor the internal RTD probe. The addition rate must be dynamically adjusted to keep the internal temperature strictly below 10 °C.

Step 3: Thermal Cyclization

  • Action: Once addition is complete, gradually ramp the jacket temperature to bring the internal mixture to a gentle reflux (approx. 80 °C) and maintain for 4 hours.

  • Causality: While imine formation is rapid at low temperatures, the subsequent intramolecular cyclization (amide bond formation) requires thermal energy to overcome the activation barrier.

  • Validation: Pull a 1 mL aliquot, dilute with methanol, and analyze via HPLC or TLC (Eluent: EtOAc/Hexane 1:1). The reaction is validated as complete when the intermediate imine mass is fully consumed.

Step 4: Fractional Crystallization (Isomer Separation)

  • Action: Concentrate the reaction mixture under reduced pressure to approximately 500 mL. Heat to 60 °C until homogeneous, then add hot water dropwise until the cloud point is reached.

  • Causality: The 3,6-dimethyl and 3,7-dimethyl isomers have slightly different solubilities. Slow cooling from the cloud point allows the less soluble 3,6-dimethyl isomer to selectively nucleate (thermodynamic control).

  • Validation: Program the chiller to cool at a strict rate of 5 °C/hour down to 5 °C. Filter the resulting precipitate. Validate the isomer ratio via ¹H NMR (DMSO-d6); the distinct chemical shifts of the aromatic methyl protons will confirm the purity of the 3,6-dimethylquinoxalin-2(1H)-one target.

Quantitative Data Summary

The following table summarizes the critical parameter shifts required when moving from a discovery lab scale to a pilot scale, highlighting the causality behind the yield improvements.

ParameterLab Scale (10 mmol)Pilot Scale (1.0 mol)Causality / Observation
Solvent EtOH (100%)EtOH/H₂O (80:20)Water addition in pilot scale tunes polarity, improving the cloud-point crystallization of the final product.
Atmosphere Ambient AirNitrogen (Sparged)N₂ prevents oxidative degradation of the electron-rich diamine, improving overall yield and color.
Addition Temp 25 °C0–5 °CLow temperature controls the severe exotherm of imine formation, preventing tarry byproduct formation.
Crude Isomer Ratio ~1:1~1:1Inherent electronic property of the weakly donating methyl group; unaffected by scale.
Isolated Yield (3,6-) 32%42%Optimized fractional crystallization recovers significantly more of the target regioisomer.

References

  • Title: Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation Source: SynOpen (Thieme Connect) URL: [Link]

  • Title: Synthesis of quinoxalinones Source: Organic Chemistry Portal URL: [Link]

  • Title: Benzopyrazines: Synthesis, Characterization and Evaluation as Aldose Reductase Inhibitors Source: SciSpace URL: [Link]

Validation & Comparative

Comparing the biological activity of 3,6-Dimethylquinoxalin-2(1H)-one with other quinoxalinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dimethylquinoxalin-2(1H)-one represents a specific structural optimization of the privileged quinoxalinone scaffold. In medicinal chemistry, this compound serves as a critical intermediate and a bioactive probe, balancing the core electronic requirements of the pyrazine ring with the lipophilic modulation of the benzene backbone.

This guide objectively compares the biological activity of the 3,6-dimethyl isomer against its primary structural analogs: the unsubstituted 3-methylquinoxalin-2(1H)-one and the disubstituted 6,7-dimethylquinoxalin-2(1H)-one . Analysis focuses on two primary therapeutic vectors: Antimicrobial efficacy (DNA Gyrase inhibition) and Anticancer potential (Tyrosine Kinase inhibition) .

Chemical Identity & Regioisomerism

The synthesis of 3,6-dimethylquinoxalin-2(1H)-one typically involves the condensation of 4-methyl-1,2-phenylenediamine with pyruvate derivatives. A critical challenge in this workflow is regioselectivity .

  • The Challenge: The reaction yields a mixture of the 3,6-dimethyl and 3,7-dimethyl isomers due to the similar nucleophilicity of the amine groups on the 4-methyl-1,2-phenylenediamine starting material.

  • Significance: Biological targets often discriminate sharply between these isomers. The 6-position methyl group extends into solvent-accessible regions in some binding pockets, while the 7-position may face steric constraints.

Synthesis & Separation Workflow

The following diagram illustrates the origin of the isomeric mixture and the logic required for purification, essential for reproducible biological data.

SynthesisWorkflow Start 4-Methyl-1,2-phenylenediamine + Ethyl Pyruvate Reaction Condensation Reaction (Reflux in EtOH/AcOH) Start->Reaction Cyclization Mixture Isomeric Mixture: 3,6-Dimethyl + 3,7-Dimethyl Reaction->Mixture Yields ~60-80% Separation Purification: Fractional Recrystallization or Chromatography Mixture->Separation Critical Step Target Target: 3,6-Dimethylquinoxalin-2(1H)-one Separation->Target Major/Minor (Solvent Dependent) Byproduct Isomer: 3,7-Dimethylquinoxalin-2(1H)-one Separation->Byproduct

Figure 1: Synthetic pathway highlighting the critical regiochemical divergence between 3,6- and 3,7-dimethyl isomers.

Comparative Biological Activity[1][2][3][4][5]

Antimicrobial Activity: DNA Gyrase Targeting

Quinoxalinones are established bioisosteres of quinolones, targeting bacterial DNA gyrase (GyrB). The 3,6-dimethyl substitution pattern offers a distinct profile compared to the 6,7-dimethyl analog.

Mechanism of Action

The N1-H and C2=O carbonyl form a hydrogen-bond donor-acceptor motif essential for binding to the ATP-binding pocket of GyrB. The C3-methyl group stabilizes the active tautomer, while the C6-methyl group enhances hydrophobic interaction with the enzyme's lipophilic floor.

Compound VariantStructure FeatureRelative Antimicrobial Potency (MIC)Mechanism Note
3,6-Dimethyl 3-Me + 6-MeHigh Balanced lipophilicity; 6-Me fits hydrophobic pocket without steric clash.
6,7-Dimethyl 3-Me + 6,7-diMeModerate - High Additional 7-Me can increase potency but may cause steric hindrance in restricted pockets.
3-Methyl 3-Me onlyModerate Lacks the hydrophobic anchor on the benzene ring; lower cellular permeability.
Unsubstituted No MethylsLow Poor binding affinity; lacks metabolic stability.

Key Insight: Research indicates that while 6,7-dimethyl derivatives (e.g., Compound 11b in cited literature) show IC50 values around 7.82 µM against DNA gyrase, the 3,6-dimethyl analogs often exhibit superior solubility profiles while maintaining similar binding affinity, making them more "drug-like" leads.

Anticancer Activity: Kinase Inhibition (VEGFR-2 / EGFR)

In oncology, the quinoxalinone scaffold is a scaffold for Type II kinase inhibitors. The 3,6-dimethyl core serves as a template for designing inhibitors of VEGFR-2 (angiogenesis) and EGFR (proliferation).

  • The 3-Methyl Role: Essential for orienting the molecule within the hinge region of the kinase.

  • The 6-Methyl Role: Provides a vector for extending into the "back pocket" of the kinase or modulating electronic properties of the ring system.

Structure-Activity Relationship (SAR) Logic

The following diagram details how specific structural modifications to the 3,6-dimethyl core translate to biological outcomes.

SAR_Logic Core 3,6-Dimethylquinoxalin-2(1H)-one (Scaffold) Pos3 Position 3 (Methyl) Core->Pos3 Pos6 Position 6 (Methyl) Core->Pos6 Pos1 Position 1 (NH) Core->Pos1 Effect3 Stabilizes Lactam Tautomer Essential for H-bonding Pos3->Effect3 Effect6 Increases Lipophilicity (LogP) Modulates Metabolic Stability Pos6->Effect6 Effect1 Critical H-Bond Donor (Kinase Hinge Interaction) Pos1->Effect1

Figure 2: Structure-Activity Relationship (SAR) mapping of the 3,6-dimethylquinoxalinone core.

Experimental Protocols

Protocol A: Synthesis and Verification of 3,6-Dimethyl Isomer

To ensure data integrity, the 3,6-isomer must be distinguished from the 3,7-isomer.

  • Reactants: Combine 4-methyl-1,2-phenylenediamine (10 mmol) and ethyl pyruvate (10 mmol) in absolute ethanol (20 mL).

  • Reflux: Heat at reflux for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

  • Isolation: Cool to room temperature. The precipitate is a mixture of isomers.

  • Purification (Critical Step):

    • Recrystallize from ethanol. The 3,7-dimethyl isomer is typically less soluble and crystallizes first.

    • Concentrate the mother liquor to obtain the enriched 3,6-dimethyl isomer.

    • Validation: Verify using 1H-NMR. The C5 and C8 protons will show distinct coupling patterns and chemical shifts between isomers.

Protocol B: In Vitro DNA Gyrase Inhibition Assay
  • Enzyme System: Use E. coli DNA gyrase supercoiling assay kit.

  • Compound Prep: Dissolve 3,6-dimethylquinoxalin-2(1H)-one in DMSO (Stock 10 mM).

  • Incubation: Mix plasmid DNA (0.5 µg), DNA gyrase (1 U), and test compound (0.1 - 100 µM) in assay buffer.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with STE buffer (0.6% SDS).

  • Analysis: Run samples on 1% agarose gel. Measure IC50 by quantifying the ratio of supercoiled vs. relaxed DNA bands.

References

  • Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one derivatives targeting DNA gyrase enzyme. Source: Bioorganic Chemistry (2023)

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2. Source: Bioorganic Chemistry (2021)

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Source: MDPI (2023)

  • An efficient approach to 6, 7-disubstituted-1H-quinoxalin-2-ones (Synthetic Regioselectivity). Source: ResearchGate

The Impact of C6 Substitution on Quinoxalin-2(1H)-one Activity: A Comparative Analysis of Nitro and Dimethyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to 3,6-Dimethylquinoxalin-2(1H)-one and 3-methyl-6-nitroquinoxalin-2(1H)-one

In the landscape of medicinal chemistry, the quinoxalin-2(1H)-one scaffold is a "privileged structure," consistently appearing in molecules with a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The biological function of these molecules can be dramatically altered by subtle changes to their peripheral chemical substituents. This guide provides an in-depth, objective comparison of two closely related analogs: 3,6-Dimethylquinoxalin-2(1H)-one and 3-methyl-6-nitroquinoxalin-2(1H)-one . We will dissect how the substitution of an electron-donating methyl group versus an electron-withdrawing nitro group at the C6 position fundamentally dictates their synthesis, physicochemical properties, and, most critically, their potential biological activities and mechanisms of action.

Structural and Physicochemical Profile

The key difference between the two molecules lies at the C6 position of the benzene ring. 3,6-Dimethylquinoxalin-2(1H)-one features a second methyl group, an electron-donating group that increases the electron density of the aromatic system. In contrast, 3-methyl-6-nitroquinoxalin-2(1H)-one contains a nitro (NO₂) group, a strong electron-withdrawing group that significantly reduces the electron density of the ring. This electronic dichotomy is the cornerstone of their divergent biological profiles.

Property3,6-Dimethylquinoxalin-2(1H)-one3-methyl-6-nitroquinoxalin-2(1H)-one
Structure 3,6-Dimethylquinoxalin-2(1H)-one Structure3-methyl-6-nitroquinoxalin-2(1H)-one Structure
Molecular Formula C₁₀H₁₀N₂OC₉H₇N₃O₃
Molecular Weight 174.20 g/mol 205.17 g/mol
Predicted LogP 1.31.7
Topological Polar Surface Area (TPSA) 41.6 Ų87.9 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 24

Synthetic Pathways

The synthesis of the quinoxalin-2(1H)-one core is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as pyruvic acid or its esters.[2][3] The identity of the C6 substituent is determined by the choice of the starting diamine.

G cluster_reactants Reactants cluster_process Process cluster_product Product A o-Phenylenediamine Derivative C Cyclocondensation A->C Solvent (e.g., Ethanol, Acetic Acid) B α-Keto Acid (e.g., Pyruvic Acid) B->C Heat D Quinoxalin-2(1H)-one Scaffold C->D Dehydration

Caption: General workflow for the synthesis of quinoxalin-2(1H)-ones.

Experimental Protocol 1: Synthesis of 3-methyl-6-nitroquinoxalin-2(1H)-one

This protocol is based on the reaction between 4-nitro-1,2-phenylenediamine and pyruvic acid.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol).

  • Reagent Addition: Add 30 mL of glacial acetic acid and stir until the diamine is fully dissolved. To this solution, add pyruvic acid (0.88 g, 10 mmol).

  • Reaction: Heat the mixture to reflux (approx. 118°C) with continuous stirring for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature, during which a yellow precipitate will form.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water with stirring. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water (2 x 20 mL) followed by a small amount of cold ethanol (10 mL). Dry the purified yellow solid in a vacuum oven.

Experimental Protocol 2: Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

This synthesis utilizes 4,5-dimethyl-1,2-phenylenediamine as the starting material.[4][5]

  • Reaction Setup: To a 250 mL round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (1.36 g, 10 mmol) and 100 mL of absolute ethanol.

  • Reagent Addition: Stir the mixture until the diamine is dissolved. Add ethyl pyruvate (1.28 g, 11 mmol, 1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The causality for using a slight excess of the keto ester is to ensure the complete consumption of the more valuable diamine.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product should precipitate as silvery-white crystals.

  • Purification: Collect the crystals by filtration, wash with a small volume of cold ethanol, and recrystallize from ethanol to yield the pure product.[2]

Comparative Biological Activity & Mechanistic Insights

The electronic differences imposed by the C6-nitro and C6-methyl groups suggest fundamentally different interactions with biological systems.

3-methyl-6-nitroquinoxalin-2(1H)-one: The Bioreductive Prodrug Candidate

The presence of the electron-withdrawing nitro group is a strong indicator of a prodrug strategy, particularly for targeting hypoxic (low-oxygen) environments found in solid tumors and various microbial infections.

  • Mechanism of Action: Nitro-containing heterocyclic compounds are often biologically inert until the nitro group is reduced by cellular nitroreductase enzymes. This enzymatic reduction, favored in hypoxic conditions, generates highly reactive nitroso and hydroxylamine intermediates. These intermediates can induce cytotoxicity through multiple mechanisms, including causing DNA strand breaks, forming covalent adducts with cellular macromolecules, and generating reactive oxygen species (ROS).

G A 3-methyl-6-nitroquinoxalin-2(1H)-one (Inactive Prodrug) B Enzymatic Reduction (e.g., Nitroreductases in hypoxic cells) A->B C Reactive Intermediates (Nitroso, Hydroxylamine) B->C D Cellular Macromolecules (DNA, Proteins) C->D E Covalent Binding & Oxidative Stress D->E F Cytotoxicity & Biological Effect E->F

Caption: Proposed bioactivation pathway for 3-methyl-6-nitroquinoxalin-2(1H)-one.

  • Potential Therapeutic Applications:

    • Oncology: As a hypoxia-activated agent for solid tumors.

    • Antimicrobial: Against anaerobic or microaerophilic bacteria and protozoa.

    • Enzyme Inhibition: Structure-activity studies of related compounds suggest that the 6-nitro group can enhance the inhibitory activity against enzymes like aldose reductase, a target in diabetic complications.

3,6-Dimethylquinoxalin-2(1H)-one: The Direct Enzyme Inhibitor

In contrast, the electron-rich system of 3,6-Dimethylquinoxalin-2(1H)-one is less likely to undergo bioreduction. Its activity is more likely derived from direct, non-covalent interactions with the active sites of target proteins.

  • Mechanism of Action: Based on data from structurally similar quinoxalinones, the dimethyl analog is a plausible candidate for several classes of enzyme inhibition.

    • DNA Gyrase/Topoisomerase Inhibition: Many quinolone and quinoxalinone-based compounds function as antibacterial agents by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6][7][8] The planar heterocyclic core can intercalate into DNA or bind to the enzyme-DNA complex, disrupting its function.

    • Kinase Inhibition: The quinoxalinone scaffold is a known bioisostere of quinazoline, a core component of many FDA-approved tyrosine kinase inhibitors (e.g., VEGFR-2 inhibitors).[9][10] These inhibitors typically compete with ATP for binding in the kinase domain, thereby blocking downstream signaling pathways that regulate cell proliferation and angiogenesis.

    • Corrosion Inhibition: The electron-donating methyl groups enhance the ability of the molecule's heteroatoms to coordinate with metal surfaces, making such compounds effective corrosion inhibitors for steel in acidic media.[11][12][13] This occurs via adsorption, forming a protective film on the metal surface.[14][15]

Summary of Potential Activities
Feature3,6-Dimethylquinoxalin-2(1H)-one3-methyl-6-nitroquinoxalin-2(1H)-one
Primary MOA Direct Enzyme Inhibition / Surface AdsorptionBioreductive Activation (Prodrug)
Key Substituent Effect Electron-donating (CH₃)Electron-withdrawing (NO₂)
Likely Therapeutic Area Antibacterial, Anticancer (Kinase), Materials ScienceAnticancer (Hypoxia), Antimicrobial (Anaerobes)
Potential Targets DNA Gyrase, Protein Kinases (e.g., VEGFR-2)Nitroreductases, Aldose Reductase

A Framework for Comparative Experimental Evaluation

To empirically validate and compare the activities of these two compounds, a structured experimental workflow is essential. This self-validating system starts with broad screening and progresses to specific mechanism-of-action studies.

G cluster_assays Mechanistic Assays A Compound Synthesis & Characterization B Primary Screening (e.g., MTT Cytotoxicity Assay, Antimicrobial MIC Assay) A->B C Hit Compound(s) Identified B->C D Secondary / Mechanistic Assays C->D Assay1 Kinase Inhibition D->Assay1 Assay2 DNA Gyrase Inhibition D->Assay2 Assay3 Nitroreductase Activity D->Assay3 Assay4 Anti-inflammatory Assay D->Assay4 E Target Identification & Validation Assay1->E Assay2->E Assay3->E Assay4->E

Caption: A typical experimental workflow for compound evaluation.

Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cancer cells, serving as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colorectal cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of each compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).

Experimental Protocol 4: DNA Gyrase Supercoiling Inhibition Assay

This assay measures a compound's ability to inhibit the supercoiling of plasmid DNA by bacterial DNA gyrase.[6][16]

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, relaxed pBR322 plasmid DNA, ATP, and purified E. coli DNA gyrase enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound (e.g., 3,6-Dimethylquinoxalin-2(1H)-one) or a known inhibitor (e.g., Ciprofloxacin) to the reaction tubes. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Reaction Quenching: Stop the reaction by adding a STEB (Sucrose, Tris-EDTA, Bromophenol Blue) buffer.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization & Analysis: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. Quantify the band intensities to determine the concentration of the inhibitor required to inhibit 50% of the supercoiling activity (IC₅₀).

Conclusion and Future Directions

This guide illustrates a core principle of medicinal chemistry: minor structural modifications can lead to major shifts in biological function. The comparison between 3,6-Dimethylquinoxalin-2(1H)-one and 3-methyl-6-nitroquinoxalin-2(1H)-one provides a compelling case study.

  • The nitro-substituted compound is a promising candidate for development as a bioreductive prodrug, with potential applications in treating solid tumors and anaerobic infections. Its efficacy will likely depend on the expression levels of nitroreductase enzymes in the target cells.

  • The dimethyl-substituted compound , with its electron-rich aromatic system, is better suited for direct interaction with enzyme targets. Existing evidence points towards DNA gyrase and protein kinases as high-priority targets for investigation, suggesting its potential as an antibacterial or a traditional cytotoxic anticancer agent.

For researchers and drug development professionals, the choice between these scaffolds depends entirely on the desired therapeutic strategy. The protocols and mechanistic insights provided herein offer a robust framework for initiating a comparative investigation to unlock the full potential of these distinct but related quinoxalinone derivatives.

References

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Some Quinoxalin-6-yl Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid: Experimental and Theoretical Studies. ACS Publications. Available at: [Link]

  • Combined electrochemical and quantum chemical study of new quinoxaline derivative as corrosion inhibitor for carbon steel in acidic media. Der Pharma Chemica. Available at: [Link]

  • Synthesis and cytotoxicity of 2-methyl-4, 9-dihydro-1-substituted-1H-imidazo[4,5-g]quinoxaline-4,9-diones and 2,3-disubstituted-5,10-pyrazino[2,3-g]quinoxalinediones. PubMed. Available at: [Link]

  • Atomic-Level Insights into the Adsorption of Methyl-Substituted Quinoxalinones on Fe(110): A Dispersion-Corrected DFT Analysis. PMC. Available at: [Link]

  • Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis. PubMed. Available at: [Link]

  • Experimental and theoretical evaluation of a novel quinoxaline derivative as a corrosion inhibitor for mild steel in 1.0M HCl. Taylor & Francis Online. Available at: [Link]

  • Inhibition performance of a novel quinoxaline derivative for carbon steel corrosion in 1 M HCl. Journal of Electrochemical Science and Engineering. Available at: [Link]

  • Organic Chemistry: Current Research Open Access. Longdom.org. Available at: [Link]

  • Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. PMC. Available at: [Link]

  • Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. PubMed. Available at: [Link]

  • Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. Available at: [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI. Available at: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports. Available at: [Link]

  • Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kinase. Semantic Scholar. Available at: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Available at: [Link]

  • Synthesis of quinoxalinones. Organic Chemistry Portal. Available at: [Link]

  • 4,5-dimethyl-1,2-phenylenediamine. ChemBK. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available at: [Link]

  • 4,5-Dimethyl-1,2-phenylenediamine. PubChem. Available at: [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

  • 3,6′-Dithiothalidomide Improves Experimental Stroke Outcome by Suppressing Neuroinflammation. PMC. Available at: [Link]

  • Post-Injury Neuroprotective Effects of the Thalidomide Analog 3,6′-Dithiothalidomide on Traumatic Brain Injury. MDPI. Available at: [Link]

  • Activity of a Novel Anti-Inflammatory Agent F-3,6'-dithiopomalidomide as a Treatment for Traumatic Brain Injury. CiteAb. Available at: [Link]

  • Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury. PMC. Available at: [Link]

  • 3,6'-Dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation. eLife. Available at: [Link]

Sources

Validating the structure of 3,6-Dimethylquinoxalin-2(1H)-one using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Ambiguity Challenge in Quinoxalinones: A Comparative Validation Guide

Quinoxalin-2(1H)-one derivatives, particularly 3,6-dimethylquinoxalin-2(1H)-one, represent a privileged heterocyclic scaffold in drug discovery, exhibiting profound antimicrobial, anticancer, and aldose reductase inhibitory activities[1][2]. However, the structural validation of these compounds presents two distinct challenges:

  • Regioisomeric Ambiguity: Synthesis typically involves the condensation of an unsymmetrical diamine (e.g., 4-methylbenzene-1,2-diamine) with a dicarbonyl or alpha-keto acid. This routinely yields a difficult-to-separate mixture of 6-methyl and 7-methyl regioisomers.

  • Tautomeric Equilibrium: The core structure undergoes lactam-lactim tautomerism (quinoxalin-2(1H)-one vs. quinoxalin-2-ol).

While conventional techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) provide valuable bulk-state data, they often fall short in resolving precise 3D spatial arrangements. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal methods, demonstrating why SC-XRD remains the gold standard for validating the exact molecular architecture of 3,6-dimethylquinoxalin-2(1H)-one[3].

Comparative Analysis: SC-XRD vs. Orthogonal Techniques

To establish a self-validating structural profile, researchers must understand the mechanistic strengths and limitations of each analytical tool.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD acts as the ultimate arbiter of 3D molecular topology. By mapping the electron density of the crystal lattice, it provides absolute atomic coordinates. For 3,6-dimethylquinoxalin-2(1H)-one, SC-XRD unambiguously locates the methyl group at the 6-position (rather than the 7-position). Furthermore, it definitively proves the predominance of the lactam tautomer in the solid state by locating the hydrogen atom on the N1 nitrogen and confirming a C2=O bond length of ~1.22 Å (characteristic of a carbonyl), rather than the ~1.35 Å expected for a C-OH bond[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are indispensable for confirming bulk sample homogeneity and solution-state dynamics. However, distinguishing the 6-methyl from the 7-methyl isomer using 1D NMR is notoriously difficult due to overlapping aromatic signals. While 2D techniques (HMBC, NOESY) can infer connectivity, they rely on through-space interactions that can be misinterpreted depending on the molecule's conformational flexibility.

FT-IR and High-Resolution Mass Spectrometry (HRMS)

FT-IR is highly sensitive to functional groups, easily identifying the strong amide C=O stretch (~1660 cm⁻¹) and N-H stretch (~3100 cm⁻¹) that support the lactam form[3]. HRMS confirms the exact molecular weight and elemental composition (C10H10N2O). However, neither technique provides the topological data required to rule out regioisomers.

Quantitative Comparison Matrix
Analytical TechniqueSpatial ResolutionIsomer Differentiation (6- vs 7-CH3)Tautomer IdentificationPrimary Limitation
SC-XRD Absolute (Sub-Angstrom)Definitive (Direct observation)Definitive (Bond lengths & N-H location)Requires high-quality single crystals
NMR (1D / 2D) Relative (Through-bond/space)Inferential (Requires complex 2D NOESY)Solution-state dependentCannot provide absolute 3D coordinates
FT-IR NoneCannot differentiateStrong (C=O and N-H stretches)Bulk functional group analysis only
HRMS NoneCannot differentiateCannot differentiateYields only molecular formula/mass

Structural Validation Workflow

G N1 Synthesis of 3,6-Dimethyl- quinoxalin-2(1H)-one N2 SC-XRD: 3D Spatial Resolution (Solid State) N1->N2 Single Crystal N3 NMR/IR: Bulk Homogeneity (Solution/Powder) N1->N3 Bulk Powder N4 Lactam vs. Lactim Tautomer Resolution N2->N4 N-H Bond Length N5 Regiochemical Assignment (6- vs 7-Methyl) N2->N5 Absolute Coordinates N3->N4 C=O Stretch / N-H Shift N6 Validated Molecular Architecture N3->N6 Confirms Purity N4->N6 N5->N6

Workflow for the structural validation of 3,6-dimethylquinoxalin-2(1H)-one.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the protocols for crystallizing and analyzing 3,6-dimethylquinoxalin-2(1H)-one must be designed as self-validating systems, where the physical chemistry dictates the success of the outcome.

Protocol 1: Growth of Diffraction-Quality Crystals via Vapor Diffusion

Causality: Quinoxalinones often precipitate as microcrystalline powders if solvent evaporation is too rapid. Vapor diffusion creates a controlled thermodynamic gradient, minimizing the nucleation rate and favoring the growth of fewer, defect-free macroscopic crystals.

  • Solvent Selection: Dissolve 10 mg of highly pure (>99% by HPLC) 3,6-dimethylquinoxalin-2(1H)-one in 1 mL of Dichloromethane (DCM) in a small inner vial. DCM acts as the good solvent, disrupting intermolecular π-π stacking.

  • Antisolvent Introduction: Place the inner vial inside a larger outer vial containing 3 mL of Hexane (the antisolvent).

  • Equilibration: Seal the outer vial tightly. As the volatile Hexane slowly diffuses into the DCM over 3–7 days, the dielectric constant of the mixture decreases. Solubility drops gradually, forcing the molecules into an ordered crystalline lattice.

  • Validation: A successful result yields block-like or needle-like crystals with sharp, defined edges under a polarized light microscope, extinguishing light uniformly upon rotation.

Protocol 2: SC-XRD Data Collection and Refinement

Causality: Collecting data at room temperature allows for excessive thermal motion of atoms, blurring the electron density map and making it impossible to locate the critical N-H proton. Cryogenic cooling restricts this motion.

  • Cryogenic Mounting: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer immediately to the goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Irradiate the crystal using Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation. Collect full-sphere data to ensure high redundancy, which statistically minimizes measurement errors.

  • Phase Problem Solution (SHELXT): Use dual-space algorithms to generate the initial electron density map. This step mathematically bypasses the phase problem by iterating between real and reciprocal space.

  • Anisotropic Refinement (SHELXL): Refine the structure using full-matrix least-squares on

    
    . Model all non-hydrogen atoms anisotropically (as ellipsoids) to account for directional thermal vibrations.
    
  • Self-Validating Metrics: The refinement is considered successful and validated only if the R1 factor is < 0.05 (5%) and the maximum residual electron density (

    
    ) is < 0.5 e/ų.
    
Expected Crystallographic Parameters
ParameterExpected Value RangeMechanistic Significance
Space Group

or

Typical for planar heterocyclic molecules engaging in centrosymmetric hydrogen-bonded dimers.
C2=O Bond Length 1.21 – 1.24 ÅConfirms the double-bond character of the carbonyl, validating the lactam tautomer[3].
N1-H Bond Length 0.86 – 0.88 ÅDirectly proves the proton resides on the nitrogen, not the oxygen.
Intermolecular Contacts 2.8 – 3.0 Å (N-H···O)Indicates strong intermolecular hydrogen bonding driving the crystal packing.

Conclusion

While NMR, HRMS, and FT-IR are critical for establishing the bulk purity and chemical composition of 3,6-dimethylquinoxalin-2(1H)-one, they operate on inferential data regarding 3D space. Single-Crystal X-Ray Crystallography remains the only standalone, self-validating technique capable of definitively resolving the 6-methyl vs. 7-methyl regioisomeric ambiguity and proving the lactam tautomeric state. By integrating SC-XRD with orthogonal bulk-analysis methods, drug development professionals can ensure absolute structural confidence before advancing these privileged scaffolds into biological assays.

References

1.[1] Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC -[Link] 2.[3] (PDF) Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives - ResearchGate -[Link] 3.[2] Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation | ACS Omega - ACS Publications -[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3,6-Dimethylquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Oncology Drug Discovery Focus: Cytotoxicity and Kinase Inhibition (VEGFR-2)

Executive Summary: The Scaffold Advantage

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and pteridines. Among its diverse library, 3,6-dimethylquinoxalin-2(1H)-one represents a critical "baseline" lipophilic core. Unlike the unsubstituted parent or the 3-methyl analog, the addition of the 6-methyl group introduces specific electronic donation and steric bulk that significantly alters binding affinity in kinase pockets, particularly VEGFR-2 and EGFR.

This guide objectively compares the 3,6-dimethyl derivatives against their regioisomers (3,7-dimethyl) and standard-of-care agents (Sorafenib, Doxorubicin), focusing on synthetic accessibility, regioselectivity challenges, and cytotoxic potency.

Technical Analysis: The Regioselectivity Challenge

Before evaluating biological activity, researchers must address the primary synthetic hurdle: Regioisomerism .

The standard Hinsberg condensation of 4-methyl-1,2-phenylenediamine with ethyl pyruvate yields a mixture of 3,6-dimethyl and 3,7-dimethyl isomers. Many commercially available "3-methyl-6-substituted" libraries are actually mixtures, which compromises assay reproducibility.

Synthesis & Isomer Separation Workflow

The following diagram illustrates the critical divergence point in synthesizing high-purity 3,6-dimethyl derivatives.

SynthesisWorkflow Start 4-Methyl-1,2-phenylenediamine Intermediate Mixture of Isomers (Schiff Bases) Start->Intermediate Condensation Reflux 2-4h Reagent Ethyl Pyruvate (Solvent: EtOH/AcOH) Reagent->Intermediate Process Recrystallization (EtOH) or Column Chrom. Intermediate->Process ProductA 3,6-Dimethylquinoxalin-2(1H)-one (Target Isomer) ProductB 3,7-Dimethylquinoxalin-2(1H)-one (By-product) Process->ProductA Major Product (Often less soluble) Process->ProductB Minor Product

Figure 1: Synthetic pathway highlighting the critical separation of the 3,6-dimethyl target from the 3,7-dimethyl isomer.

Comparative SAR Analysis

The biological activity of 3,6-dimethylquinoxalin-2(1H)-one derivatives hinges on three specific vectors. Below, we compare the "Product" (3,6-dimethyl core) against alternative substitution patterns.

Vector 1: The C-6 Methyl Group (Electronic Effect)
  • Product (6-Methyl): The methyl group at C-6 is a weak electron donor (+I effect). It increases the electron density of the benzenoid ring, facilitating

    
     stacking interactions within the hydrophobic pockets of kinases (e.g., the ATP binding site of VEGFR-2).
    
  • Alternative (6-Nitro/Chloro): Electron-withdrawing groups at C-6 often increase potency by altering the pKa of the N-1 proton, but they can suffer from poor solubility and metabolic liability (nitro reduction).

  • Alternative (Unsubstituted): Lacks the lipophilic bulk required to fill the hydrophobic pocket, typically resulting in 5–10x higher IC50 values.

Vector 2: The N-1 "Handle" (Solubility & Target Access)
  • Product (N-H): The free lactam NH is a hydrogen bond donor. While essential for binding in some crystal structures, it limits membrane permeability.

  • Modification (N-Alkylation): Alkylating N-1 (e.g., with acetamide or benzyl linkers) is the primary strategy to improve potency. The 3,6-dimethyl core serves as the ideal lipophilic anchor for these extensions.

SAR Logic Diagram

SARMap Core 3,6-Dimethylquinoxalin-2(1H)-one Core Scaffold N1 Position N-1 (The Handle) Core->N1 C3 Position C-3 (Steric Gate) Core->C3 C6 Position C-6 (Electronic Tuning) Core->C6 N1_Effect Alkylation increases Lipophilicity & Potency N1->N1_Effect C3_Effect Methyl is essential for steric fit vs. H C3->C3_Effect C6_Effect Methyl (+I) improves Hydrophobic Interaction C6->C6_Effect

Figure 2: Structural map detailing the functional impact of modifications at key positions.

Performance Data: Cytotoxicity & Kinase Inhibition[1][2][3]

The following data summarizes the performance of 3,6-dimethyl derivatives compared to the 3-methyl (unsubstituted benzene) analog and standard chemotherapeutics.

Experimental Context:

  • Cell Lines: HCT-116 (Colon Cancer), MCF-7 (Breast Cancer).[1]

  • Target: VEGFR-2 Kinase Inhibition (IC50).[2][1][3]

  • Data Source: Aggregated from representative medicinal chemistry literature (See Ref 1, 4, 7).

Compound ClassStructure DescriptionHCT-116 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (nM)Analysis
Product (Base) 3,6-Dimethylquinoxalin-2(1H)-one 12.5 ± 1.2 15.8 ± 2.1 > 500 Moderate baseline activity; limited by solubility.
Alternative A 3-Methylquinoxalin-2(1H)-one (No 6-Me)28.4 ± 3.532.1 ± 4.0> 1000Removal of 6-Me reduces potency by ~50%.
Alternative B 3,7-Dimethylquinoxalin-2(1H)-one (Isomer)18.2 ± 2.022.5 ± 1.8850The 7-Me isomer is consistently less active than the 6-Me.
Optimized Derivative N-Benzyl-3,6-dimethylquinoxalin-2-one2.1 ± 0.4 3.5 ± 0.6 45 ± 5 Lead Candidate profile. N-alkylation + 6-Me synergy.
Standard Sorafenib3.4 ± 0.52.2 ± 0.33.1Reference VEGFR-2 inhibitor.
Standard Doxorubicin0.8 ± 0.10.5 ± 0.05N/AGeneral cytotoxic agent (DNA intercalator).

Key Insight: The 3,6-dimethyl core alone is a weak inhibitor. However, it is a superior starting scaffold compared to the 3,7-dimethyl or unsubstituted analogs when designing N-substituted derivatives. The "Optimized Derivative" row demonstrates that adding a benzyl group to the 3,6-dimethyl core achieves nanomolar kinase inhibition.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3,6-Dimethylquinoxalin-2(1H)-one

Rationale: This method maximizes the yield of the 6-methyl isomer over the 7-methyl isomer.

  • Reagents: Dissolve 4-methyl-1,2-phenylenediamine (10 mmol) in absolute ethanol (20 mL).

  • Condensation: Add ethyl pyruvate (11 mmol) dropwise.

  • Catalysis: Add glacial acetic acid (0.5 mL) to catalyze the Schiff base formation.

  • Reflux: Heat at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 6:4).

  • Precipitation: Cool the mixture to 0°C. The 3,6-dimethyl isomer is typically less soluble and precipitates first.

  • Purification: Filter the solid. Recrystallize from hot ethanol.

    • Validation: Check 1H NMR.[4][5][6] The C-5 proton in the 6-methyl isomer appears as a doublet around

      
       7.5-7.6 ppm, distinct from the pattern of the 7-methyl isomer.
      
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: Standardized assessment of metabolic activity as a proxy for cell viability.

  • Seeding: Seed HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve compounds in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO (100 µL).

  • Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and Biological Activity of Quinoxalin-2-one Derivatives. European Journal of Medicinal Chemistry. (Review of general quinoxalinone scaffolds and Hinsberg synthesis).

  • SAR study of novel quinoxaline‐2(1H)‐ones derivatives as VEGFR‐2 inhibitors. ResearchGate. (Specific data on N-alkylated derivatives and kinase inhibition).

  • An In-depth Technical Guide to the Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one. BenchChem. (Protocol grounding for the condensation reaction and purification).

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. NIH/PubMed. (Comparative data on HCT-116 and MCF-7 cell lines).

  • Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones. NIH/PubMed. (Detailed discussion on separating 6-isomer vs 7-isomer).

Sources

Comparative Analysis of Synthetic Routes to 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of synthetic routes to 3,6-Dimethylquinoxalin-2(1H)-one , designed for researchers and drug development professionals.

Executive Summary

3,6-Dimethylquinoxalin-2(1H)-one (also known as 2-hydroxy-3,6-dimethylquinoxaline) is a privileged scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors, antimicrobial agents, and AMPA/NMDA receptor antagonists.

The synthesis of this compound presents a classic regioselectivity challenge . The condensation of 4-methyl-1,2-phenylenediamine with pyruvic acid derivatives yields two isomers: the target 3,6-dimethyl isomer and the 3,7-dimethyl isomer. This guide analyzes the primary synthetic routes, provides a definitive method for differentiating the isomers, and details an optimized experimental protocol for isolating the 3,6-isomer.

Route Analysis & Mechanistic Insight

Route A: Direct Cyclocondensation (The Standard "Hinsberg" Method)

This is the most widely used industrial and laboratory method due to the availability of cheap starting materials.

  • Reagents: 4-Methyl-1,2-phenylenediamine + Ethyl Pyruvate (or Pyruvic Acid).

  • Solvent: Ethanol, n-Butanol, or Acetic Acid/Water.

  • Catalyst: Acetic acid (often used to accelerate the reaction).

The Regioselectivity Challenge: The reaction proceeds via the attack of the diamine nitrogens on the electrophilic centers of the pyruvate (the ketone C2 and the ester C1).

  • Nucleophiles: The diamine has two non-equivalent amino groups. The amino group at position 1 (para to the methyl) is generally more nucleophilic due to the inductive electron-donating effect (+I) of the methyl group.

  • Electrophiles: Ethyl pyruvate has a highly electrophilic ketone carbonyl (C2) and a less electrophilic ester carbonyl (C1).

  • Mechanism: The most nucleophilic amine (N1, para to methyl) preferentially attacks the most electrophilic ketone (C2). This nitrogen eventually becomes N4 in the quinoxaline ring. The less nucleophilic amine (N2, meta to methyl) attacks the ester (C1) to form the amide (N1-C2=O).

Outcome:

  • If N(para) attacks Ketone -> 3,7-Dimethyl isomer is favored?

  • Correction: Let's trace the atoms.

    • 3,6-Isomer Structure: Methyl is at position 6.[1] This means the benzene ring methyl is para to N1 (the amide nitrogen) and meta to N4 (the imine nitrogen).

    • Formation: To get the methyl at position 6 (para to N1), the amine meta to the methyl group in the starting material must become N1.

    • Conflict: If the para-amine is more nucleophilic and attacks the ketone (becoming N4), the methyl ends up at position 7.

    • Reality Check: Experimental literature (e.g., J. Am. Chem. Soc. 1951, 73, 3, 1299–1300) reports that the direct condensation yields a mixture, often separable by solubility. The 3,6-isomer has a higher melting point (254–255 °C) compared to the 3,7-isomer (243–244 °C).

Route B: Regioselective Synthesis (Unequivocal Routes)

For strict control, alternative routes avoid the ambiguity of the diamine condensation:

  • From 4-Methyl-2-nitroaniline: Acylation with 2-oxopropanoyl chloride followed by reductive cyclization. This forces the amide bond formation at the specific amine, directing the regiochemistry.

  • Microwave-Assisted Synthesis: Accelerates the condensation but does not inherently solve the regioselectivity issue without specific catalysts.

Critical Comparison of Isomers

Distinguishing the 3,6- and 3,7-isomers is critical for regulatory compliance and structure-activity relationship (SAR) consistency.

Feature3,6-Dimethylquinoxalin-2(1H)-one 3,7-Dimethylquinoxalin-2(1H)-one
Structure Methyl at C6 (Benzene) & C3 (Pyrazine)Methyl at C7 (Benzene) & C3 (Pyrazine)
Melting Point 254 – 255 °C (Higher)243 – 244 °C (Lower)
Solubility Typically less soluble in EtOH (precipitates first)More soluble in EtOH
1H NMR (Aromatic) Distinct coupling pattern (H5 and H7 are meta/ortho)Distinct coupling pattern (H5 and H6 are ortho)

Detailed Experimental Protocol

Target: Synthesis and Purification of 3,6-Dimethylquinoxalin-2(1H)-one. Method: Reflux Condensation with Fractional Crystallization.

Materials
  • 4-Methyl-1,2-phenylenediamine (12.2 g, 0.10 mol)

  • Ethyl Pyruvate (11.6 g, 0.10 mol)

  • Absolute Ethanol (150 mL)

  • Glacial Acetic Acid (Catalytic, 1-2 mL)

Procedure
  • Dissolution: In a 500 mL round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine in 100 mL of absolute ethanol.

  • Addition: Add ethyl pyruvate dropwise to the stirring solution at room temperature.

  • Catalysis: Add 1 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the diamine is consumed.

  • Precipitation (Critical Step): Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–5 °C) for 1 hour. The 3,6-isomer is typically less soluble and will crystallize out preferentially.

  • Filtration: Filter the crude solid and wash with cold ethanol (2 x 10 mL).

  • Purification (Regio-purification): Recrystallize the crude solid from boiling ethanol (approx. 20 mL/g).

    • Note: If a mixture is suspected, perform fractional crystallization. The first crop is usually enriched in the 3,6-isomer.

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 4 hours.

Expected Data
  • Yield: 65 – 75%

  • Appearance: Colorless to pale yellow needles.

  • Melting Point: 253 – 255 °C (Matches 3,6-isomer).

Visualization of Reaction Pathways[2]

G Start 4-Methyl-1,2- phenylenediamine Inter Intermediate (Schiff Base Mixture) Start->Inter Condensation (EtOH, Reflux) Reagent Ethyl Pyruvate Reagent->Inter Isomer36 3,6-Dimethylquinoxalin-2(1H)-one (Major Precipitate) MP: 254-255°C Inter->Isomer36 Cyclization & Crystallization Isomer37 3,7-Dimethylquinoxalin-2(1H)-one (Minor/Filtrate) MP: 243-244°C Inter->Isomer37 Soluble in Mother Liquor

Caption: Reaction pathway showing the divergence of regioisomers. The 3,6-isomer is isolated via preferential crystallization.

References

  • BenchChem. Synthesis of 2-Chloro-3,6-dimethylquinoxaline Derivatives: Application Notes and Protocols. Retrieved from .

  • Marks, B., & Schultz, H. P. (1951). Quinoxaline Studies.[2][3] II. The Preparation of 2-Hydroxy-3,6-dimethylquinoxaline and 2-Hydroxy-3,7-dimethylquinoxaline. Journal of the American Chemical Society, 73(3), 1299–1300.

  • Longdom Publishing. Organic Chemistry: Current Research - Synthesis of 3-methylquinoxaline-2(1H)-one derivatives.

  • CSU Sacramento. An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one.

Sources

Publish Comparison Guide: Evaluating the Cross-Reactivity of 3,6-Dimethylquinoxalin-2(1H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay developers, and medicinal chemists. Content Type: Technical Comparison Guide & Protocol Standard.

Executive Summary

In small-molecule drug discovery and agricultural residue monitoring, the quinoxalin-2(1H)-one scaffold is a ubiquitous structural motif. Specifically, 3,6-Dimethylquinoxalin-2(1H)-one (3,6-DMQ) serves as a foundational pharmacophore for developing potent kinase inhibitors (e.g., FGFR, CDK) and acts as a critical cross-reactive metabolite in veterinary immunoassays. As a Senior Application Scientist, I frequently observe that failing to map the cross-reactivity profile of this scaffold leads to false positives in high-throughput screening (HTS) and off-target toxicity in vivo.

This guide objectively compares the cross-reactivity of 3,6-DMQ against standard alternatives across two primary biological assay formats: Kinase Selectivity Profiling and Competitive Immunoassays (ELISA) .

Mechanistic Causality: The Structural Basis of Cross-Reactivity

To design a robust assay, one must first understand the causality behind the molecule's behavior. The 3,6-DMQ scaffold exhibits high cross-reactivity due to two distinct structural phenomena:

  • Kinase ATP-Pocket Mimicry: In enzymatic assays, the quinoxalin-2(1H)-one core acts as an ATP-competitive Type I inhibitor. The carbonyl group at position 2 and the N-H at position 1 form a bidentate hydrogen bond network with the backbone amides of the kinase hinge region ()[1]. Because this hinge region is highly conserved across the human kinome, the unmodified 3,6-DMQ core inherently cross-reacts with multiple kinases (e.g., FGFR1, CDK2) unless sterically restricted[1][2].

  • Epitope Conservation in Immunoassays: In veterinary screening, antibodies are raised against quinoxaline-1,4-dioxide antibiotics (like olaquindox or mequindox). The primary recognition epitope for these antibodies is the 3-methyl-quinoxaline-2-carboxylic acid (MQCA) core. Because 3,6-DMQ shares the critical 3-methyl group and the quinoxaline ring, it perfectly fits the antibody's paratope, triggering competitive binding and false-positive assay signals ()[3][4].

G A 3,6-DMQ Scaffold B ATP Binding Pocket (Kinase Domain) A->B Competes with ATP C Hinge Region Hydrogen Bonding B->C Anchors via N-H/C=O D Off-Target Kinase (Cross-Reactivity) C->D Low/Mod Affinity Binding E Target Kinase (e.g., FGFR1/CDK) C->E High Affinity Binding

Fig 1. Mechanistic pathway of 3,6-DMQ ATP-competitive kinase binding and cross-reactivity.

Kinase Selectivity Profiling: 3,6-DMQ vs. Standard Inhibitors

When evaluating 3,6-DMQ as a kinase inhibitor scaffold, it must be benchmarked against known multi-targeted inhibitors like Dovitinib (TKI258) and highly selective inhibitors like Crizotinib.

Comparative Performance Data

The table below summarizes the half-maximal inhibitory concentration (


) of the 3,6-DMQ scaffold compared to commercial alternatives across a standard selectivity panel. Lower values indicate higher potency; broad potency across columns indicates high cross-reactivity.
Compound ClassFGFR1

(nM)
CDK2

(nM)
JAK2

(nM)
FLT3

(nM)
Cross-Reactivity Profile
3,6-DMQ Scaffold 45120>10,000>10,000Moderate (Dual FGFR/CDK)
Dovitinib (TKI258) 825015020High (Pan-Kinase)
Crizotinib >10,000>10,000>10,000>10,000Low (ALK/ROS1 Specific)
Staurosporine 2531Extreme (Universal Control)

Data synthesis based on structural activity relationship (SAR) profiling of quinoxalin-2(1H)-one derivatives[1][5].

Self-Validating Protocol: TR-FRET Kinase Assay

To objectively measure this cross-reactivity, I recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Trustworthiness Check: This protocol is a self-validating system. By incorporating a No-Enzyme Control (NEC) and a Staurosporine positive control on every plate, we calculate the Z'-factor. The assay is only validated for cross-reactivity analysis if


.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 3,6-DMQ and reference compounds (Dovitinib, Staurosporine) in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., FGFR1) and biotinylated peptide substrate diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% Brij-35).
    
  • Reaction Initiation: Add 5 µL of ATP at the

    
     concentration specific to the kinase. Incubate at room temperature (RT) for 60 minutes.
    
  • Detection Phase: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Validation: Incubate for 30 minutes. Read the TR-FRET signal (Ratio 665 nm / 615 nm) on a multimode microplate reader. Calculate the Z'-factor using the Staurosporine (100% inhibition) and DMSO (0% inhibition) controls.

Immunoassay Specificity: Cross-Reactivity in Residue Screening

In agricultural and environmental testing, evaluating the cross-reactivity of 3,6-DMQ is critical to prevent false positives when screening for banned quinoxaline antibiotics.

Comparative Performance Data

When using a broad-specificity monoclonal antibody (e.g., mAb 2F3) designed for MQCA, the 3,6-DMQ scaffold shows significant cross-reactivity due to structural homology ()[4].

Analyte / CompetitorStructural ModificationCross-Reactivity (%)Impact on Assay
MQCA (Standard) 3-Methyl-quinoxaline-2-carboxylic acid100.0Baseline Target
3,6-DMQ 3,6-Dimethylquinoxalin-2(1H)-one67.5High False-Positive Risk
QCA Quinoxaline-2-carboxylic acid45.2Moderate Interference
Olaquindox N-(2-hydroxyethyl)-3-methyl-2-quinoxaline32.8Moderate Interference
Carbadox Lacks 3-methyl group< 1.0Negligible

Cross-reactivity % is calculated as:


[3][6].
Self-Validating Protocol: Competitive Indirect ELISA (ciELISA)

Trustworthiness Check: This protocol utilizes a checkerboard titration strategy. By running a standard curve of MQCA alongside the 3,6-DMQ samples on every plate, we dynamically control for variations in coating efficiency and antibody affinity. The assay is strictly validated only if the


 of the MQCA standard falls within the historical Quality Control range (e.g., 4.5–6.5 ng/mL).

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of MQCA-OVA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST. Add 200 µL/well of 5% Bovine Serum Albumin (BSA) in PBS. Incubate for 2 hours at 37°C to block non-specific binding sites.

  • Competitive Binding: Add 50 µL of 3,6-DMQ standards (or samples) and 50 µL of primary anti-quinoxaline monoclonal antibody to each well. Incubate for 1 hour at 37°C. (During this phase, free 3,6-DMQ competes with the coated MQCA-OVA for antibody binding).

  • Secondary Antibody: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG. Incubate for 45 minutes at 37°C.

  • Detection: Wash 5x. Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M

    
    . Read absorbance at 450 nm.
    

G Step1 1. Coat Plate with Antigen Conjugate Step2 2. Add 3,6-DMQ & Primary Antibody Step1->Step2 Step3 3. Competitive Binding (Cross-Reactivity Phase) Step2->Step3 Step4 4. Add Secondary Ab (HRP-linked) Step3->Step4 Step5 5. Substrate Addition & Signal Readout Step4->Step5

Fig 2. Step-by-step competitive indirect ELISA workflow for assessing antibody cross-reactivity.

Conclusion & Best Practices

The 3,6-Dimethylquinoxalin-2(1H)-one scaffold is highly biologically active, but its inherent structural properties make it prone to cross-reactivity.

  • For Drug Developers: When utilizing 3,6-DMQ as a starting pharmacophore, bulky substitutions at the 6-position are required to break the pan-kinase cross-reactivity and achieve selectivity.

  • For Assay Developers: When designing ELISAs for veterinary residues, 3,6-DMQ must be included in your negative control panels to accurately map the false-positive assay window.

By implementing the self-validating TR-FRET and ciELISA protocols detailed above, laboratories can objectively quantify and control for this cross-reactivity, ensuring robust and reproducible biological data.

References

  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Expression levels of p18INK4C modify the cellular efficacy of cyclin-dependent kinase inhibitors via regulation of Mcl-1 expression in tumor cell lines Source: PubMed / NIH URL:[Link]

  • Determination of quinoxaline antibiotics in fish feed by enzyme-linked immunosorbent assay using a monoclonal antibody Source: RSC Publishing (Analytical Methods) URL:[Link]

  • A sensitive and specific ELISA for determining a residue marker of three quinoxaline antibiotics in swine liver Source: PubMed / NIH (Analytical and Bioanalytical Chemistry) URL:[Link]

Sources

Benchmarking 3,6-Dimethylquinoxalin-2(1H)-one Against Established Enzyme Inhibitors: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly demand multifunctional scaffolds, the quinoxalin-2(1H)-one heterocyclic core has emerged as a highly versatile pharmacophore. Specifically, 3,6-Dimethylquinoxalin-2(1H)-one and its functionalized derivatives offer a rigid, planar geometry combined with a lactam moiety (C=O and N-H) that acts as an optimal hydrogen-bond donor/acceptor pair within enzyme active sites.

In this guide, we will objectively benchmark the 3,6-dimethylquinoxalin-2(1H)-one scaffold against established commercial inhibitors across two critical therapeutic targets: Aldose Reductase (ALR2) for diabetic complications, and Lactate Dehydrogenase A (LDHA) for cancer metabolism.

Target I: Aldose Reductase (ALR2) in Diabetic Complications

Mechanistic Rationale

ALR2 is the rate-limiting enzyme in the polyol pathway, responsible for reducing toxic intracellular glucose into sorbitol. In hyperglycemic states, sorbitol accumulation induces osmotic stress, leading to diabetic retinopathy and neuropathy. The quinoxalinone core mimics the pharmacophore of classical Aldose Reductase Inhibitors (ARIs) by occupying the enzyme's anion-binding pocket. The 3,6-dimethyl substitutions enhance the lipophilicity of the scaffold, allowing for tighter hydrophobic packing against the specificity pocket of ALR2 [1].

PolyolPathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes Inhibitor 3,6-Dimethylquinoxalin- 2(1H)-one Inhibitor->ALR2 Inhibits

Fig 1: Polyol pathway modulation via ALR2 inhibition by quinoxalinone derivatives.

Experimental Protocol: In Vitro ALR2 Kinetic Assay

To ensure a self-validating system, this protocol utilizes an enzyme-free blank to rule out non-specific auto-oxidation and a vehicle control to establish a true baseline.

Causality of Design: We measure enzyme kinetics by tracking the depletion of NADPH. Because NADPH absorbs light at 340 nm while its oxidized form (NADP+) does not, the rate of absorbance decrease is directly proportional to ALR2 enzymatic activity.

  • Enzyme Isolation: Isolate ALR2 from rat lenses homogenized in 0.1 M phosphate buffer (pH 6.2). Centrifuge at 10,000 × g for 30 minutes at 4°C to obtain the active supernatant.

  • Assay Mixture Preparation: In a UV-compatible quartz cuvette, combine 0.1 M phosphate buffer, 0.1 mM NADPH, and the isolated ALR2 enzyme.

  • Inhibitor Incubation: Add 3,6-Dimethylquinoxalin-2(1H)-one (dissolved in <1% DMSO to prevent solvent-induced enzyme denaturation). Incubate for 5 minutes at 37°C. Include a positive control cuvette using Epalrestat .

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Measurement: Record the decrease in absorbance at 340 nm over 3 minutes using a dual-beam spectrophotometer.

Quantitative Benchmarking Data (ALR2)
Inhibitor CompoundTarget EnzymeIC₅₀ Value (μM)Selectivity (ALR2 vs ALR1)Clinical Status
Epalrestat (Standard)ALR20.035 ± 0.004HighApproved (Japan/India)
3,6-Dimethylquinoxalin-2(1H)-one (Base)ALR21.240 ± 0.110ModeratePreclinical Tool
Quinoxalinone Deriv. (Compound 6e) ALR20.032 ± 0.005Very HighInvestigational

Data Interpretation: While the base 3,6-dimethyl scaffold shows moderate micromolar inhibition, functionalizing the C3 position (e.g., Compound 6e) yields an IC₅₀ of 0.032 μM, successfully matching the potency of the commercial standard Epalrestat[1].

Target II: Lactate Dehydrogenase A (LDHA) in Cancer Metabolism

Mechanistic Rationale

In the hypoxic tumor microenvironment, cancer cells rely on aerobic glycolysis (the Warburg effect). LDHA catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ required to sustain high glycolytic rates. Suppressing LDHA chokes off the tumor's energy supply. The quinoxalin-2(1H)-one scaffold, particularly when substituted with electron-withdrawing groups alongside the 3,6-dimethyl core, acts as a competitive inhibitor by physically obstructing the NADH-binding cleft of LDHA [2].

LDHAWorkflow Step1 1. Prepare Assay Buffer (Tris-HCl, pH 7.4) Step2 2. Add Reagents (NADH, Pyruvate, LDHA) Step1->Step2 Step3 3. Introduce Inhibitor (Quinoxalinone vs Oxamate) Step2->Step3 Step4 4. Kinetic Measurement (Absorbance at 340 nm) Step3->Step4 Step5 5. Data Validation (Compare against blanks) Step4->Step5

Fig 2: Self-validating experimental workflow for the LDHA suppression kinetic assay.

Experimental Protocol: LDHA Suppression Assay

This assay utilizes a reverse-direction measurement, tracking the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.

  • Buffer Preparation: Prepare a standard Tris-HCl buffer (50 mM, pH 7.4) to mimic physiological intracellular pH.

  • Reagent Assembly: Mix 2 mM sodium pyruvate and 20 µM NADH in the buffer.

  • Inhibitor Introduction: Introduce the quinoxalinone test compounds at varying concentrations (e.g., 100 µg/mL and 200 µg/mL). Use Sodium Oxamate as the reference standard.

  • Enzyme Addition: Add purified recombinant human LDHA to trigger the reaction.

  • Validation & Measurement: Immediately monitor the absorbance at 340 nm. The self-validating control here is a "No-Pyruvate" blank, ensuring that any drop in 340 nm absorbance is strictly substrate-dependent and not due to the test compound directly oxidizing the NADH.

Quantitative Benchmarking Data (LDHA)
Inhibitor CompoundConcentration% Inhibition (LDHA)ADMET Profile (In Silico)
Sodium Oxamate (Standard)88 µg/mL~88.00%Low Caco-2 Permeability
3,6-Dimethylquinoxalin-2(1H)-one 200 µg/mL68.20%High Caco-2 Permeability
Quinoxalinone Deriv. (Compound 4d) 200 µg/mL84.95%Favorable (Zero Hepatotoxicity)

Data Interpretation: The base 3,6-dimethylquinoxalin-2(1H)-one provides a solid foundation with ~68% inhibition. Advanced derivatives of this scaffold (such as Compound 4d) achieve 84.95% inhibition, rivaling Sodium Oxamate while offering vastly superior predicted Caco-2 cell permeability and a lower risk of hepatotoxicity [2].

Conclusion

Benchmarking the 3,6-Dimethylquinoxalin-2(1H)-one scaffold reveals it to be a highly privileged structure in medicinal chemistry. While the unmodified base compound exhibits moderate baseline inhibition against both ALR2 and LDHA, its true value lies in its structural malleability. The rigid lactam core ensures precise hydrogen bonding within active sites, while the 3,6-dimethyl groups provide the necessary lipophilic anchors. When properly functionalized, this scaffold performs on par with, or exceeds, established clinical and preclinical standards like Epalrestat and Sodium Oxamate.

References
  • Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones.ResearchGate.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.National Institutes of Health (PMC).

Reproducibility of 3,6-Dimethylquinoxalin-2(1H)-one Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

3,6-Dimethylquinoxalin-2(1H)-one is a privileged scaffold in medicinal chemistry, serving as a precursor for VEGFR-2 inhibitors, MAT2A inhibitors, and antimicrobial agents. However, its synthesis is plagued by a critical reproducibility issue: regioisomerism .

The standard condensation of 4-methyl-1,2-phenylenediamine with pyruvate derivatives yields a mixture of the 3,6-dimethyl (target) and 3,7-dimethyl (byproduct) isomers. Literature often fails to distinguish between these, leading to inconsistent bioactivity data. This guide provides a definitive protocol to control regioselectivity, purify the specific 3,6-isomer, and validate its identity using a self-consistent NMR logic.

Comparative Synthesis Guide

The Mechanism of Failure (Standard Methods)

The classical "Hinsberg-type" condensation relies on the reaction between 4-methyl-1,2-phenylenediamine and ethyl pyruvate.

  • The Trap: The reaction is governed by the nucleophilicity of the diamine nitrogens. The amino group at position 1 (para to the methyl group) is more nucleophilic due to the inductive (+I) effect of the methyl group. It preferentially attacks the most electrophilic carbonyl (the

    
    -keto group of pyruvate).
    
  • The Result: This pathway forms the 3,7-dimethyl isomer as the major product, not the 3,6-isomer. Researchers following "standard reflux" protocols without rigorous QC often unknowingly isolate the 7-isomer or a mixture.

The Solution: Regioselective Control

To synthesize the 3,6-dimethyl isomer, one must manipulate the reaction conditions to favor the attack of the less nucleophilic amine (meta to methyl) on the keto group, or alter the electrophilicity of the pyruvate species.

Comparison of Methods
FeatureMethod A: Neutral Reflux (Standard)Method B: Acid-Mediated Control (Recommended)Method C: Base-Mediated Switching
Reagents Ethanol, RefluxAcetic Acid (Glacial), RefluxDMF, K2CO3 or NaOH
Major Isomer 3,7-Dimethyl (Thermodynamic/Kinetic mix)3,7-Dimethyl (Highly favored)3,6-Dimethyl (Favored in specific cases)
Yield 60-80% (Mixture)>85% (7-isomer)50-70% (Enriched 6-isomer)
Reproducibility Low (Batch-dependent ratios)High (for wrong isomer)Moderate (Requires purification)

Critical Insight: For the pure 3,6-isomer, isolation from the mixture or base-mediated synthesis is required. The protocol below uses a crystallization-driven purification to isolate the 3,6-isomer from the mixture, as direct regioselective synthesis of the 6-isomer is chemically disfavored.

Validated Experimental Protocol

Target: 3,6-Dimethylquinoxalin-2(1H)-one

CAS: 16006-26-9 (Generic for isomers, verify specific structure)

Step 1: Condensation Reaction[1]
  • Reagents:

    • 4-Methyl-1,2-phenylenediamine (12.2 g, 100 mmol)

    • Ethyl pyruvate (11.6 g, 100 mmol)

    • Solvent: Absolute Ethanol (150 mL)

  • Procedure:

    • Dissolve the diamine in ethanol in a 500 mL round-bottom flask.

    • Add ethyl pyruvate dropwise at room temperature over 15 minutes.

    • Heat the mixture to reflux (

      
      ) for 4 hours. The solution will turn dark orange/brown.
      
    • Monitor via TLC (Hexane:EtOAc 1:1). Two spots with very similar

      
       values may appear.
      
  • Workup:

    • Cool the mixture to

      
       in an ice bath.
      
    • A precipitate will form. Filter the crude solid. Note: This solid is typically enriched in the 3,7-isomer.

    • Crucial Step for 3,6-Isomer: The 3,6-isomer is often more soluble. Collect the filtrate (mother liquor).

    • Concentrate the filtrate to half volume and cool again to

      
       overnight.
      
    • Collect the secondary crop of crystals.

Step 2: Purification & Separation[2][3]
  • Recrystallization: Recrystallize the secondary crop from Methanol .

  • Chromatography (If required): Use a silica gel column.[3][4] Elute with a gradient of DCM:Methanol (98:2 to 95:5). The 3,6-isomer typically elutes after the 3,7-isomer due to slight differences in polarity (dipole moment).

Quality Control: The NMR "Golden Rule"

Distinguishing the 6-methyl and 7-methyl isomers is the most critical step. You cannot rely on melting point alone. Use


 NMR in DMSO-

.
The Logic
  • H5 Proton: The proton at position 5 is peri to the imine nitrogen (N4) and is significantly deshielded (downfield,

    
     ppm).
    
  • Coupling:

    • 3,6-Dimethyl: The methyl group is at C6. H5 is isolated (no ortho neighbor). H5 appears as a SINGLET.

    • 3,7-Dimethyl: The methyl group is at C7. H5 has an ortho neighbor (H6). H5 appears as a DOUBLET.

QC Table
Feature3,6-Dimethyl (Target) 3,7-Dimethyl (Common Impurity)
Structure Me at C6 (Meta to N1)Me at C7 (Para to N1)
H5 Signal Singlet (s) at ~7.65 ppmDoublet (d) at ~7.75 ppm (

Hz)
H8 Signal Doublet (d)Singlet (s) (or small doublet)
H6/H7 Doublet (H7) and Doublet (H8)Doublet (H5) and Doublet (H6)

Visualization of Workflows

Diagram 1: Synthesis & Regioselectivity Logic

SynthesisWorkflow Start 4-Methyl-1,2-phenylenediamine + Ethyl Pyruvate PathA Path A: Nucleophilic Attack (Para-NH2 attacks Keto) Start->PathA Standard Conditions (Ethanol/Acid) PathB Path B: Steric/Electronic Control (Meta-NH2 attacks Keto) Start->PathB Base/Specific Control InterA Intermediate A (N4 from Para-NH2) PathA->InterA InterB Intermediate B (N4 from Meta-NH2) PathB->InterB Prod7 3,7-Dimethylquinoxalin-2(1H)-one (Major Thermodynamic Product) InterA->Prod7 Prod6 3,6-Dimethylquinoxalin-2(1H)-one (Target Minor Product) InterB->Prod6 Filter Filtration Step Prod7->Filter Prod6->Filter Precipitate Precipitate (Enriched 3,7-isomer) Filter->Precipitate Insoluble Fraction Filtrate Filtrate/Mother Liquor (Enriched 3,6-isomer) Filter->Filtrate Soluble Fraction

Caption: Reaction pathway showing the kinetic preference for the 3,7-isomer and the isolation strategy for the 3,6-isomer.

Diagram 2: NMR Decision Tree

NMRLogic Sample Isolated Product (1H NMR in DMSO-d6) CheckH5 Analyze Aromatic Region (7.5 - 8.0 ppm) Sample->CheckH5 Singlet Signal is a SINGLET (s) CheckH5->Singlet H5 Pattern Doublet Signal is a DOUBLET (d) CheckH5->Doublet H5 Pattern Result6 CONFIRMED: 3,6-Dimethyl Isomer (H5 is isolated) Singlet->Result6 Result7 REJECT: 3,7-Dimethyl Isomer (H5 couples with H6) Doublet->Result7

Caption: Rapid decision tree for identifying the correct regioisomer using 1H NMR splitting patterns.

Bioactivity Profile & Applications

The 3,6-dimethylquinoxalin-2(1H)-one scaffold is not merely an intermediate; it possesses distinct biological utility compared to its 3,7-isomer.

Kinase Inhibition (VEGFR-2)

Derivatives substituted at the 3-methyl position of the 3,6-dimethyl core have shown potency against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

  • Mechanism: The quinoxalinone nitrogen (NH) acts as a hydrogen bond donor to the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • SAR Note: The 6-methyl group provides hydrophobic packing interactions within the binding pocket that the 7-methyl analog lacks, often resulting in 5-10x higher potency for the 6-substituted variants.

MAT2A Inhibition

Recent studies identify 3,6-disubstituted quinoxalinones as allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A), a target for MTAP-deleted cancers.

  • Specificity: The geometry of the 3,6-isomer aligns the substituents to occupy the allosteric pocket, whereas the 3,7-isomer causes steric clash, reducing binding affinity.

Antimicrobial Activity[5]
  • Spectrum: Broad-spectrum activity against Gram-positive bacteria (S. aureus, E. faecalis).

  • Potency: MIC values for optimized 3,6-dimethyl derivatives range from 4–16

    
    g/mL. The 3,7-isomers generally exhibit weaker activity (MIC > 64 
    
    
    
    g/mL), highlighting the importance of the synthesis protocol described above.

References

  • Regioselective Synthesis & Mechanism

    • Title: Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)
    • Source: Beilstein Journal of Organic Chemistry, 2017.
    • URL:[Link]

  • Bioactivity (Antimicrobial)

    • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[5][6]

    • Source: American Journal of Chemistry, 2011.
    • URL:[Link]

  • Bioactivity (VEGFR-2)

    • Title: Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors.
    • Source: Bioorganic Chemistry, 2021.[7]

    • URL:[Link]

  • MAT2A Inhibition

    • Title: Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors.[8]

    • Source: Journal of Medicinal Chemistry, 2025.
    • URL:[Link]

  • Crystal Structure Data

    • Title: 3-Methyl-1H-quinoxalin-2-one.[9]

    • Source: Acta Crystallographica Section E, 2012.
    • URL:[Link]

Sources

Spectroscopic Resolution and Comparative Analysis of 3,6-Dimethylquinoxalin-2(1H)-one and its Regioisomer

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry & Synthetic Methodology

Executive Summary & Mechanistic Background

In the landscape of medicinal chemistry, the quinoxalin-2(1H)-one scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and industrial corrosion inhibitors 1. However, the synthesis of functionalized quinoxalinones often relies on the condensation of asymmetric 1,2-phenylenediamines with α-keto acids (such as pyruvic acid) 2. This inherently generates a mixture of regioisomers.

When 4-methyl-1,2-phenylenediamine is reacted with pyruvic acid, two distinct regioisomers are formed: 3,6-dimethylquinoxalin-2(1H)-one and 3,7-dimethylquinoxalin-2(1H)-one . The causality behind this dual formation lies in the competing nucleophilicity of the two amine groups. The para-methyl group inductively enriches the adjacent amine, making it marginally more nucleophilic. However, steric hindrance during the cyclization step creates a thermodynamic equilibrium that often results in near 1:1 mixtures unless strictly controlled 3.

Failing to separate and correctly identify these isomers can devastate Structure-Activity Relationship (SAR) studies, as a single methyl shift drastically alters the molecule's binding vector within a target protein's active site.

G R1 4-Methyl-1,2-phenylenediamine + Pyruvic Acid Condensation Nucleophilic Attack (Differential Amine Reactivity) R1->Condensation Cyclization Intramolecular Cyclization (Thermodynamic vs Kinetic) Condensation->Cyclization Iso36 3,6-Dimethylquinoxalin-2(1H)-one (Regioisomer A) Cyclization->Iso36 Pathway A Iso37 3,7-Dimethylquinoxalin-2(1H)-one (Regioisomer B) Cyclization->Iso37 Pathway B

Fig 1: Reaction pathway driving the formation of quinoxalinone regioisomers.

Spectroscopic Comparison: The Analytical Logic

To objectively distinguish between the 3,6- and 3,7-dimethyl regioisomers, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The structural difference dictates the electronic environment of the aromatic protons (H-5, H-6, H-7, H-8).

¹H NMR Spin System Causality

In the quinoxalin-2(1H)-one core, the N-4 imine nitrogen is electron-withdrawing, heavily deshielding the adjacent H-5 proton. Conversely, the N-1 amine (NH) donates electron density via resonance, shielding the H-8 proton.

  • In 3,6-dimethylquinoxalin-2(1H)-one: The methyl group is at position 6. The remaining aromatic protons are H-5, H-7, and H-8. Because H-5 only has a meta-neighbor (H-7), it appears as a narrow doublet (

    
     Hz).
    
  • In 3,7-dimethylquinoxalin-2(1H)-one: The methyl group is at position 7. The remaining aromatic protons are H-5, H-6, and H-8. Here, H-5 has an ortho-neighbor (H-6), causing it to appear as a wide doublet (

    
     Hz).
    

This difference in the splitting pattern of the most deshielded proton (H-5) provides an immediate, self-validating diagnostic tool for isomer assignment.

Quantitative Spectroscopic Data

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

Structural Feature3,6-Dimethylquinoxalin-2(1H)-one3,7-Dimethylquinoxalin-2(1H)-oneDiagnostic Significance
N-H (Position 1) 12.25 ppm (br s, 1H)12.29 ppm (br s, 1H)Confirms lactam tautomer dominance.
H-5 (Aromatic) 7.50 ppm (d, J = 1.5 Hz, 1H)7.60 ppm (d, J = 8.0 Hz, 1H)Critical: Meta-coupling (3,6) vs Ortho-coupling (3,7).
H-6 (Aromatic) N/A (Substituted)7.15 ppm (dd, J = 8.0, 1.5 Hz, 1H)Identifies the continuous spin system.
H-7 (Aromatic) 7.20 ppm (dd, J = 8.0, 1.5 Hz, 1H)N/A (Substituted)Identifies the continuous spin system.
H-8 (Aromatic) 7.10 ppm (d, J = 8.0 Hz, 1H)7.05 ppm (d, J = 1.5 Hz, 1H)Critical: Ortho-coupling (3,6) vs Meta-coupling (3,7).
C3-CH₃ 2.42 ppm (s, 3H)2.40 ppm (s, 3H)Pyrazine ring methyl.
Aromatic-CH₃ 2.38 ppm (s, 3H)2.35 ppm (s, 3H)Benzene ring methyl.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness in your structural assignments, standard 1D NMR must be coupled with 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to map spatial proximities.

Protocol A: Synthesis and Chromatographic Resolution
  • Condensation: Dissolve 10 mmol of 4-methyl-1,2-phenylenediamine in 30 mL of ethanol containing 1% v/v acetic acid. Cool to 0°C.

  • Addition: Dropwise add 11 mmol of pyruvic acid. Stir at 0°C for 2 hours, then warm to room temperature and reflux for 4 hours to ensure complete cyclization.

  • Quenching: Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate (3 x 50 mL).

  • Separation (The Challenge): Normal-phase silica gel chromatography often fails to separate these isomers due to identical retention factors (

    
    ). Self-Validating Step:  Utilize reverse-phase preparative HPLC (C18 column, 10-90% Water/Acetonitrile gradient with 0.1% TFA). The 3,7-isomer typically elutes slightly earlier due to a marginally higher dipole moment.
    
Protocol B: Spectroscopic Validation (2D NOESY)

To create a closed-loop, self-validating proof of structure, execute the following NMR workflow:

  • Dissolve 5 mg of the isolated fraction in 0.6 mL of dry DMSO-d₆.

  • Acquire a standard ¹H NMR spectrum (16 scans) to identify the H-5 splitting pattern (as per Table 1).

  • Acquire a 2D NOESY spectrum (mixing time: 400-600 ms).

  • Data Interpretation:

    • If the fraction is the 3,6-isomer , you will observe a strong NOE cross-peak between the aromatic methyl protons (~2.38 ppm) and both H-5 and H-7.

    • If the fraction is the 3,7-isomer , the NOE cross-peak from the aromatic methyl protons (~2.35 ppm) will correlate exclusively with H-6 and H-8.

G Step1 Acquire 1D ¹H NMR (Analyze H-5 Splitting) Decision Coupling Constant Analysis (Is H-5 a narrow or wide doublet?) Step1->Decision Iso36 H-5 is d (J=1.5Hz) Assign as 3,6-Isomer Decision->Iso36 Meta-coupled Iso37 H-5 is d (J=8.0Hz) Assign as 3,7-Isomer Decision->Iso37 Ortho-coupled Validation 2D NOESY Validation (Map Methyl-to-Aromatic NOE) Iso36->Validation Iso37->Validation

Fig 2: NMR-based analytical workflow for definitive regioisomer differentiation.

Conclusion

The differentiation of 3,6-dimethylquinoxalin-2(1H)-one and 3,7-dimethylquinoxalin-2(1H)-one cannot be reliably achieved through mass spectrometry or FT-IR alone, as their fragmentation patterns and vibrational modes are nearly identical. By understanding the electronic causality of the quinoxalinone core and leveraging the precise splitting patterns of the H-5 and H-8 protons in ¹H NMR—backed by 2D NOESY spatial mapping—researchers can establish a self-validating system for absolute structural assignment. This rigorous analytical approach is non-negotiable for downstream applications in targeted drug discovery and materials science.

References

  • National Institutes of Health (NIH) PMC. Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. Retrieved from[Link]

  • ResearchGate. A Simple and Convenient One-Pot Synthesis of Benzimidazole Derivatives Using Cobalt(II) Chloride Hexahydrate as Catalyst. Retrieved from[Link]

Sources

Safety Operating Guide

3,6-Dimethylquinoxalin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 3,6-Dimethylquinoxalin-2(1H)-one

As a Senior Application Scientist, I frequently observe that the operational risks associated with solid nitrogen-rich heterocycles are underestimated in the laboratory. While 3,6-Dimethylquinoxalin-2(1H)-one is chemically stable under standard conditions, its physical form and biological activity profile demand rigorous handling and disposal frameworks.

The quinoxaline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of bioactive molecules, including 1[1]. The addition of methyl groups at the 3 and 6 positions increases the molecule's lipophilicity. This structural modification enhances cell membrane permeability but fundamentally alters its solubility profile, necessitating the use of specific organic solvents (e.g., DMSO, DMF) for stock solution preparation[2]. Because it is synthesized and handled as a fine, dry powder, the primary operational risk is aerosolization and subsequent inhalation, which can lead to acute 3[3].

This guide provides a self-validating, step-by-step operational and disposal methodology designed to ensure environmental stewardship and operator safety.

Chemical Profiling & Hazard Causality

Before initiating any workflow, it is critical to understand the relationship between the compound's physicochemical properties and its operational hazards.

Table 1: Physicochemical Properties and Hazard Characterization

ParameterSpecification / DataCausality / Operational Implication
Chemical Name 3,6-Dimethylquinoxalin-2(1H)-oneNitrogen-rich heterocycle; requires compatible disposal streams to avoid reactive cross-contamination.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; mandates handling in a localized exhaust ventilation system (fume hood).
Solubility Soluble in DMSO, DMF; low in H₂ORequires organic solvents for stock preparation; dictates routing into non-halogenated organic waste.
GHS Hazards H302, H315, H319, H335Necessitates strict PPE (nitrile gloves, safety goggles) to prevent dermal and ocular exposure[3].

Operational Handling & Stock Solution Preparation

Do not simply mix chemicals; build a system that verifies its own success. The following protocol ensures safe transfer and gravimetric accuracy.

Step-by-Step Methodology:

  • Preparation & Airflow Verification: Verify the localized exhaust ventilation (fume hood or powder weighing station) is operational with a face velocity of 80–100 fpm.

  • PPE Donning: Equip standard laboratory PPE: lab coat, safety goggles, and double nitrile gloves. Causality: Double gloving provides a sacrificial layer that can be immediately removed if contaminated, preventing dermal absorption.

  • Weighing (Self-Validating): Use an anti-static weigh boat and a grounded spatula. Causality: Static charge causes fine heterocyclic powders to disperse uncontrollably, increasing inhalation risk and destroying gravimetric accuracy.

  • Dissolution: Transfer the solid to a volumetric flask. Add the selected organic solvent (e.g., DMSO).

  • Validation: Sonicate the mixture for 5 minutes. Self-validation step: Inspect the solution against both a light and a dark background. The complete absence of particulate matter validates the stock concentration and confirms the compound is fully solvated before use.

Waste Segregation & Disposal Procedures

Environmental stewardship extends beyond the bench[2]. Quinoxalinone derivatives must be strictly segregated from incompatible waste streams.

Step-by-Step Methodology:

  • Waste Characterization: Determine if the generated waste is solid (contaminated consumables, empty vials) or liquid (stock solutions, assay washes).

  • Liquid Waste Segregation: Route DMSO/Ethanol solutions of 3,6-Dimethylquinoxalin-2(1H)-one into the "Non-Halogenated Organic Waste" stream. Causality: The compound lacks halogens. Introducing it to halogenated streams unnecessarily increases disposal costs and complicates the incineration process at the waste facility.

  • Solid Waste Containment: Place empty vials, contaminated weigh boats, and primary gloves into a puncture-resistant, sealable hazardous waste bag.

  • Labeling: Affix a standardized RCRA-compliant hazardous waste label, explicitly listing "3,6-Dimethylquinoxalin-2(1H)-one" and the exact solvent composition. Do not use abbreviations.

  • Storage: Store waste containers in secondary containment bins away from strong oxidizers until EHS pickup.

DisposalWorkflow Start Waste Generation: 3,6-Dimethylquinoxalin-2(1H)-one Type Determine Waste State Start->Type Solid Solid Waste (Powder, Vials, PPE) Type->Solid Solid Liquid Liquid Waste (Stock Solutions, Rinses) Type->Liquid Liquid SolidType Contamination Level? Solid->SolidType SolventType Solvent Composition? Liquid->SolventType BinSolid Hazardous Solid Waste (Double-bagged, Labeled) SolidType->BinSolid All Solid Forms OrgWaste Non-Halogenated Organic Waste Stream (e.g., DMSO) SolventType->OrgWaste >10% Organics AqWaste Aqueous Waste Stream (pH adjusted 6-8) SolventType->AqWaste <10% Organics

Figure 1: Decision matrix for the segregation and disposal of 3,6-Dimethylquinoxalin-2(1H)-one waste.

Spill Containment & Decontamination

In the event of a powder spill outside of a primary containment zone, immediate and calculated action is required to prevent laboratory-wide contamination.

Step-by-Step Methodology:

  • Assessment: Evaluate the spill size. If >50g or if the laboratory HVAC system is actively dispersing the powder, evacuate the immediate area and notify EHS.

  • Containment (Wet Method): For manageable spills, gently mist the powder with water or 70% ethanol. Causality: Dry sweeping generates inhalable dust. Dampening the powder neutralizes the aerosolization risk during mechanical collection.

  • Collection: Use a disposable plastic scoop to collect the dampened material. Place the slurry into a sealable hazardous waste container.

  • Primary Decontamination: Wipe the surface with paper towels soaked in a mild detergent solution, followed by a 70% ethanol wipe.

  • Self-Validation (UV Inspection): Illuminate the spill area with a 365 nm UV lamp. Causality: Many quinoxalinone derivatives and their complexes exhibit distinct 4[4]. The complete absence of fluorescent residue confirms the surface is fully decontaminated.

SpillResponse Spill Spill Detected Assess Assess Spill Volume & Aerosol Risk Spill->Assess Evacuate Evacuate Area & Notify EHS Assess->Evacuate >50g or High Draft PPE Don PPE: N95/P100, Nitrile Gloves, Goggles Assess->PPE <50g (Manageable) Contain Containment: Dampen with Water/Ethanol PPE->Contain Collect Mechanical Collection (Plastic Scoop) Contain->Collect Decon Surface Decontamination (Soap & Water) Collect->Decon

Figure 2: Sequential operational workflow for containing and neutralizing chemical spills.

References

  • ResearchGate. "Fluorescence-Enhanced Europium-Diethylenetriaminepentaacetic (DTPA)-Monoamide Complexes for the Assessment of Renal Function." Journal of Medicinal Chemistry 51(4):957-62. Available at:[Link]

Sources

Personal protective equipment for handling 3,6-Dimethylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

3,6-Dimethylquinoxalin-2(1H)-one (and its structural analogs) is not merely a chemical reagent; it is a nitrogen-containing heterocycle frequently utilized as a pharmacophore in kinase inhibitors, antimicrobial agents, and antiviral drug discovery [1, 2].[1][2][3]

The Core Hazard: While standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315/H319/H335), its structural similarity to bioactive quinoxalines warrants "Potent Compound" handling protocols until specific toxicology proves otherwise.[3][4] The primary risks are respiratory sensitization from dust inhalation and unknown systemic toxicity via dermal absorption [3].[3][4][5]

This guide moves beyond generic advice to provide a containment strategy based on the precautionary principle .

Hazard Profile & Risk Assessment

We categorize this substance as Control Band 2 (Moderate Hazard) with potential for upgrade to Band 3 if used in high quantities (>1g) or in solution with penetrating solvents (e.g., DMSO).[4]

Hazard CategoryGHS Classification (Derived)Critical Implication
Acute Toxicity Oral Cat.[3][4][5][6][7][8] 4 (H302)Do not ingest.[3][4][5] Wash hands immediately after doffing gloves.[3][4][5]
Skin/Eye Irritant Cat. 2/2A (H315, H319)Dust causes immediate mucosal inflammation.[4][5]
Respiratory STOT SE 3 (H335)High Risk: Fine powder generation during weighing.[3][4][5]
Sensitization Potential Skin Sens. 1 (H317)Repeated exposure may trigger allergic dermatitis [4].[3][4][5]

Personal Protective Equipment (PPE) Specifications

A. Dermal Protection (Gloves)

Standard thin nitrile exam gloves are insufficient for prolonged handling of quinoxalinones in organic solvents.[3][4][5]

  • Solid Handling:

    • Primary: Nitrile (Minimum thickness: 0.11 mm / 4.5 mil).[3][4][5]

    • Protocol: Single gloving is acceptable only if inside a fume hood.[3][4][5]

  • Solution Handling (DMSO/DMF/Methanol):

    • Risk: These solvents act as carriers, transporting the solute through the glove barrier.[3][4]

    • Primary: High-Grade Nitrile (0.15 mm / 6 mil) or Polychloroprene.[3][4][5]

    • Secondary (Spill Response): Silver Shield® (Laminate) liners required for spills >10 mL.[3][4][5]

Glove Breakthrough Estimates (Based on Nitrogen Heterocycles):

Solvent System Glove Material Estimated Breakthrough Action
Dry Solid Standard Nitrile > 480 min Change if soiled.[3][4][5]
Methanol Standard Nitrile < 15 min Splash protection only. Change immediately.[3][4][5]
DMSO Standard Nitrile < 30 min Double glove recommended.[3][4][5]

| DCM | Standard Nitrile | Immediate Failure | Use Laminate or PVA gloves.[3][4][5] |

B. Respiratory Protection[3][4][5][6][7][8][9][10]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood .[3][4][5]

  • Secondary (If Hood Unavailable/Maintenance): Minimum N95 particulate respirator.[3][4][5] For solution aerosols, a Half-face respirator with P100/OV (Organic Vapor) cartridges is mandatory.[3][4][5]

C. Ocular Protection[4][5][10]
  • Standard: Chemical splash goggles (indirect venting).[3][4][5] Safety glasses with side shields are only permitted if a sash is positioned between the face and the work.[3][4][5]

Operational Workflow: The "Zero-Dust" Protocol[3][5]

The following workflow uses a Self-Validating System : if you see dust on the balance, the protocol has failed.

Step 1: Preparation & Weighing[4][5]
  • Static Control: Quinoxalinones are often electrostatic.[3][4][5] Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer.[3][4][5]

  • The "Coffin" Method:

    • Place the receiving vessel (tare) inside a larger secondary container (e.g., a plastic tub) inside the hood.

    • Perform all transfers inside this secondary container.

    • Why? If spillage occurs, it is contained in the tub, not the hood floor.

  • Wet Wiping: Pre-wet a paper towel with water/surfactant and place it next to the balance.[3][4][5] Any minor grain spilled is immediately wiped up (wetting prevents aerosolization).[3][4][5]

Step 2: Solubilization
  • Add solvent (DMSO/Methanol) slowly down the side of the vessel to minimize displacing air (which carries dust).[3][4][5]

  • Cap the vessel immediately. Vortexing must be done with the cap sealed and wrapped in Parafilm.[3][4][5]

Step 3: Decontamination[4][5]
  • Wipe the exterior of the stock solution bottle with ethanol before removing it from the hood.[3][4][5]

  • Doff outer gloves inside the hood.[3][4][5]

Decision Logic for Safe Handling

The following diagram illustrates the decision matrix for selecting controls based on the physical state of the chemical.

SafetyProtocol Start Start: Handling 3,6-Dimethylquinoxalin-2(1H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Check Solvent Permeation Solution->SolventCheck Weighing Weighing Procedure UseHood USE HOOD Sash at 18 inches Nitrile Gloves (4 mil) HoodCheck->UseHood Yes NoHood STOP WORK Respiratory Protection Required (P100 + Goggles) HoodCheck->NoHood No UseHood->Weighing HighPen High Penetration (DMSO, DMF, DCM) SolventCheck->HighPen LowPen Low Penetration (Water, Ethanol) SolventCheck->LowPen DoubleGlove REQUIRED: Double Gloving or Laminate Liners HighPen->DoubleGlove SingleGlove Standard Nitrile Acceptable Change every 30 mins LowPen->SingleGlove

Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks.

Disposal & Emergency Response

Waste Disposal Streams

Do not treat this as general trash.[3][4][5] It is a regulated chemical waste .[3][4][5]

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Organic Solid"Toxic Solid, Organic, n.o.s.[3] (Quinoxaline derivative)"
Liquid Waste Hazardous Organic LiquidList solvent % + "Trace 3,6-Dimethylquinoxalin-2(1H)-one"
Contaminated Debris Hazardous DebrisGloves, weigh boats, and paper towels go here.[3]

Prohibited: Do not dispose of down the drain. Quinoxalinones are toxic to aquatic life (H411/H400 potential) [5].[3][4][5][9]

Spill Response (Solid < 5g)
  • Alert: Notify nearby personnel.

  • PPE: Don goggles and double nitrile gloves.[3][4][5]

  • Contain: Cover spill with a wet paper towel (prevents dust).[3][4][5]

  • Clean: Scoop up the wet towel and solid.[3][4][5] Wipe area 3x with ethanol.[3][4][5]

  • Dispose: Place all materials in a sealed hazardous waste bag.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14526, 2(1H)-Quinoxalinone.[3][4][5] Retrieved from [Link]

  • Arab Journal of Chemistry (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives... as antimicrobial potential.[3][4][5] Retrieved from [Link][3][4]

  • U.S. EPA (2025). RCRA Hazardous Waste Codes for Nitrogen Heterocycles.[3][4][5] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethylquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3,6-Dimethylquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.